molecular formula C22H30N4O2S B1250409 YM-202074

YM-202074

货号: B1250409
分子量: 414.6 g/mol
InChI 键: YDAIWUAWYILYPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YM-202074, also known as this compound, is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C22H30N4O2S

分子量

414.6 g/mol

IUPAC 名称

N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C22H30N4O2S/c1-24(11-12-28-3)14-16-9-10-19-18(13-16)23-22-26(19)15-20(29-22)21(27)25(2)17-7-5-4-6-8-17/h9-10,13,15,17H,4-8,11-12,14H2,1-3H3

InChI 键

YDAIWUAWYILYPH-UHFFFAOYSA-N

规范 SMILES

CN(CCOC)CC1=CC2=C(C=C1)N3C=C(SC3=N2)C(=O)N(C)C4CCCCC4

同义词

N-cyclohexyl-6-(((2-methoxyethyl)(methyl)amino)methyl)-N-methylthiazolo(3,2-a)benzimidazole-2-carboxamide
YM 202074
YM-202074
YM202074

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of YM-201636: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). By targeting PIKfyve, YM-201636 disrupts fundamental cellular processes, including endomembrane trafficking, autophagy, and retroviral budding. This guide provides a comprehensive overview of the mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of PIKfyve Kinase

YM-201636 exerts its biological effects primarily through the potent and selective inhibition of the lipid kinase PIKfyve.[1][2] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂.[3][4][5] This lipid product is essential for the regulation of endosome and lysosome homeostasis and function.

The inhibition of PIKfyve by YM-201636 leads to a rapid decrease in the cellular levels of PtdIns(3,5)P₂, disrupting the proper sorting and trafficking of cargo through the endolysosomal system.[1][2] This disruption manifests as the accumulation of enlarged, swollen late endosomes and lysosomes, a characteristic phenotype of PIKfyve inhibition.[3][4][5]

Quantitative Data: In Vitro and Cellular Potency

The inhibitory activity of YM-201636 has been quantified in various in vitro and cellular assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Kinase Inhibition Profile of YM-201636

Target KinaseIC₅₀ (nM)Species/ContextReference
PIKfyve33Mammalian, cell-free[1][2]
p110α (PI3Kα)3,000 - 3,300Mammalian, cell-free[1][2]
Fab1>5,000Yeast orthologue[1][2]
Type Iα PtdInsP Kinase>2,000Mouse[1]
Type IIγ PtdInsP Kinase>10,000[1]

Table 2: Cellular Activity of YM-201636

Cellular EffectIC₅₀ (nM)Cell Line/ContextReference
Inhibition of insulin-activated 2-deoxyglucose uptake543T3-L1 adipocytes[1][2]
Cytotoxicity (72h)15,030Calu-1 (NSCLC)[4]
Cytotoxicity (72h)11,070HCC827 (NSCLC)[4]
Cytotoxicity (72h)74,950H1299 (NSCLC)[4]

Key Cellular Processes Affected by YM-201636

The inhibition of PIKfyve and subsequent depletion of PtdIns(3,5)P₂ by YM-201636 have pleiotropic effects on cellular function.

Disruption of Endosomal and Lysosomal Trafficking

A primary consequence of YM-201636 treatment is the severe disruption of the endo-lysosomal pathway.[3][4][5] This includes:

  • Formation of Enlarged Vesicles: Cells treated with YM-201636 exhibit prominent cytoplasmic vacuoles, which are swollen late endosomes and lysosomes.[3][4]

  • Impaired Cargo Sorting and Recycling: The proper sorting of cargo, such as the cation-independent mannose-6-phosphate receptor (CI-MPR), is inhibited.[3][4] Additionally, the recycling of tight junction proteins like claudin-1 and claudin-2 is blocked, leading to their intracellular accumulation.[1]

  • Inhibition of Retroviral Budding: YM-201636 has been shown to block the budding of retroviruses by interfering with the endosomal sorting complex required for transport (ESCRT) machinery.[1][3][4]

Dysregulation of Autophagy

The role of YM-201636 in autophagy is complex and appears to be context-dependent. While some studies report an induction of autophagy in liver cancer cells, leading to suppressed growth, others indicate a dysregulation of the autophagic process.[1] In neuronal cells, YM-201636 treatment leads to an accumulation of the autophagosomal marker LC3-II, which is potentiated by lysosomal protease inhibitors. This suggests a blockage in the later stages of autophagy, such as the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content, leading to apoptosis-independent cell death.[6][7]

Inhibition of Glucose Uptake

In 3T3-L1 adipocytes, YM-201636 inhibits both basal and insulin-stimulated glucose uptake, with an IC₅₀ of 54 nM for the net insulin response.[1][2] At a concentration of 0.1 µM, it can completely block the insulin-dependent activation of class IA PI 3-kinase.[1][2]

Signaling Pathways and Experimental Workflows

YM-201636 Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by YM-201636.

YM201636_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Cellular Processes PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ Endosomal_Trafficking Endosomal Trafficking & Maturation PtdIns35P2->Endosomal_Trafficking Regulates Autophagy Autophagic Flux PtdIns35P2->Autophagy Regulates Retroviral_Budding Retroviral Budding PtdIns35P2->Retroviral_Budding Regulates PIKfyve->PtdIns35P2 Phosphorylates YM201636 YM-201636 YM201636->PIKfyve Inhibits Vesicle_Formation Formation of Swollen Endosomes/Lysosomes Endosomal_Trafficking->Vesicle_Formation Disruption leads to

Mechanism of YM-201636 action on the PIKfyve signaling pathway.
Experimental Workflow: Autophagy Flux Assay

The following diagram outlines a typical workflow for assessing the effect of YM-201636 on autophagic flux.

Autophagy_Flux_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation start Seed Cells in Culture Plates treatment Treat Cells with YM-201636 (with/without lysosomal inhibitor, e.g., Bafilomycin A1) start->treatment lysis Lyse Cells and Collect Protein treatment->lysis control Control Groups: - Untreated - Lysosomal inhibitor only control->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe for LC3-I/II and Loading Control (e.g., Actin) sds_page->probing quantification Densitometry and Quantification of LC3-II levels probing->quantification interpretation Assess Autophagic Flux: Compare LC3-II accumulation between YM-201636-treated and control groups in the presence of lysosomal inhibitor quantification->interpretation

Workflow for an autophagy flux assay using YM-201636.

Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol is adapted from commercially available kinase assay services and published methodologies.

  • Objective: To determine the in vitro inhibitory activity of YM-201636 on PIKfyve kinase.

  • Materials:

    • Recombinant human PIKfyve enzyme

    • Substrate: Phosphatidylinositol 3-phosphate (PtdIns3P) and Phosphatidylserine (PS) vesicles

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 0.5 mM EGTA, 25 µg/mL BSA, 0.04% Triton X-100, and 1 mM DTT)

    • YM-201636 in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of YM-201636 in kinase assay buffer.

    • In a 96-well plate, add the PIKfyve enzyme to each well.

    • Add the YM-201636 dilutions or vehicle (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding the PtdIns3P:PS substrate and ATP (e.g., 10 µM).

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of YM-201636 and determine the IC₅₀ value using non-linear regression analysis.

Cellular Autophagy Flux Assay

This protocol is based on the Western blot analysis of LC3-II accumulation in the presence of a lysosomal inhibitor.

  • Objective: To assess the effect of YM-201636 on autophagic flux in cultured cells.

  • Materials:

    • Cultured cells (e.g., HeLa, MEFs, or relevant cell line)

    • Complete cell culture medium

    • YM-201636 in DMSO

    • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-LC3B, anti-actin (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with four different conditions:

      • Vehicle (DMSO) only

      • YM-201636 at the desired concentration

      • Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of culture)

      • YM-201636 followed by the addition of the lysosomal inhibitor for the last 2-4 hours.

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against LC3 and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Endosomal Trafficking Assay

This protocol describes a method to visualize the effect of YM-201636 on endosomal trafficking using fluorescently labeled cargo.

  • Objective: To qualitatively and quantitatively assess the impact of YM-201636 on the trafficking of cargo through the endosomal pathway.

  • Materials:

    • Cultured cells grown on glass coverslips

    • YM-201636 in DMSO

    • Fluorescently labeled cargo (e.g., FITC-CpG oligodeoxynucleotides, Alexa Fluor-conjugated EGF, or Transferrin)

    • Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)

    • Fluorescently labeled secondary antibodies

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Mounting medium with DAPI

    • Confocal microscope

  • Procedure:

    • Seed cells on coverslips and allow them to adhere.

    • Pre-treat the cells with YM-201636 or vehicle for a specified time (e.g., 30-60 minutes).

    • Add the fluorescently labeled cargo to the medium and incubate for a defined period to allow for internalization (pulse).

    • Wash the cells to remove excess cargo and incubate in fresh medium (with or without YM-201636) for various chase times (e.g., 10, 30, 60 minutes) to follow the trafficking of the cargo.

    • At each time point, fix the cells with paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with primary antibodies against endosomal markers.

    • Wash and incubate with the corresponding fluorescently labeled secondary antibodies.

    • Mount the coverslips on slides with DAPI-containing mounting medium.

    • Acquire images using a confocal microscope.

    • Analyze the images to quantify the colocalization of the fluorescent cargo with the different endosomal markers at each time point. A disruption in trafficking will be indicated by an accumulation of the cargo in a specific compartment (e.g., early endosomes) and a lack of progression to later compartments.

Conclusion

YM-201636 is a valuable research tool for interrogating the cellular functions of PIKfyve and the roles of PtdIns(3,5)P₂ and PtdIns5P in health and disease. Its potent and selective inhibition of PIKfyve leads to profound and measurable effects on endomembrane dynamics, autophagy, and other key cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize YM-201636 in their studies and to better understand its complex mechanism of action.

References

The Role of YM-201636 in Elucidating Endosomal Trafficking Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This phosphoinositide plays a pivotal role in regulating the dynamic processes of endosomal trafficking, including endosome maturation, sorting, and fission. By acutely depleting cellular PtdIns(3,5)P₂, YM-201636 serves as an invaluable pharmacological tool to dissect the intricate mechanisms governing endomembrane transport. Its application has revealed critical insights into cargo sorting, receptor downregulation, autophagy, and retroviral budding. This technical guide provides an in-depth overview of YM-201636's mechanism of action, summarizes key quantitative data, details experimental protocols for its use, and presents visual diagrams of the cellular pathways it affects.

Introduction to YM-201636 and Endosomal Trafficking

Endosomal trafficking is a fundamental cellular process responsible for the sorting and transport of internalized molecules and membrane proteins. This intricate network of vesicles and tubules ensures the proper delivery of cargo to various destinations, including lysosomes for degradation or recycling pathways back to the plasma membrane. A key regulator of this process is the phosphoinositide PtdIns(3,5)P₂, which is synthesized on late endosomal membranes by the lipid kinase PIKfyve from its substrate, phosphatidylinositol 3-phosphate (PtdIns(3)P).

YM-201636, with the chemical name 6-amino-N-(3-(4-(4-morpholinyl) pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl)-phenyl)-3-pyridine carboxamide, is a cell-permeable pyridofuropyrimidine compound that specifically inhibits PIKfyve kinase activity at nanomolar concentrations.[1][2] This inhibition leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, resulting in a dramatic and observable phenotype: the formation of large, swollen cytoplasmic vacuoles derived from late endosomes and lysosomes.[2][3][4] This acute disruption of endosomal homeostasis makes YM-201636 a powerful tool for studying the downstream consequences of impaired PtdIns(3,5)P₂ signaling.

Mechanism of Action

The primary molecular target of YM-201636 is the lipid kinase PIKfyve. By inhibiting PIKfyve, YM-201636 prevents the phosphorylation of PtdIns(3)P to PtdIns(3,5)P₂. This phosphoinositide is essential for the recruitment and activation of effector proteins that mediate membrane fission and vesicle budding from late endosomes. The loss of PtdIns(3,5)P₂ stalls these processes, leading to the accumulation of cargo and the fusion and swelling of endosomal compartments, which is observed as cytoplasmic vacuolation.[2][4] This blockade disrupts multiple trafficking routes, including the transport of cargo from endosomes to the trans-Golgi network (TGN) and to lysosomes.[5]

cluster_membrane Late Endosome Membrane PtdIns3P PtdIns(3)P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesizes YM201636 YM-201636 YM201636->PIKfyve Inhibits Vacuole Enlarged Endosomes (Vacuolation) YM201636->Vacuole Induces VesicleFission Vesicle Fission (e.g., transport to lysosome) PtdIns35P2->VesicleFission Promotes

Figure 1. Mechanism of YM-201636 Action.

Quantitative Data

YM-201636 exhibits high potency for PIKfyve and selectivity over other related kinases. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC₅₀ ValueNotesReference
PIKfyve (mammalian) 33 nM Primary target[2][6][7]
p110α (Class IA PI3K)3 µM~100-fold less potent than for PIKfyve.[2][8]
Type Iα PtdInsP Kinase>2 µMLow potency.[6]
Type IIγ PtdInsP Kinase>10 µMNo significant inhibition.[6]
Fab1 (yeast PIKfyve)>5 µMInsensitive; useful for yeast model studies.[2][6]
Table 2: Cellular Activity and Effective Concentrations
Cellular Process / AssayCell TypeEffective ConcentrationObserved EffectReference
Endosomal Vacuolation NIH3T3, COS7, MEFsA₅₀ ≈ 400 nMInduces formation of large vesicular structures.[2]
PtdIns(3,5)P₂ Synthesis NIH3T3800 nM~80% reduction in PtdIns(3,5)P₂ levels.[7]
Insulin-Stimulated Glucose Uptake 3T3L1 AdipocytesIC₅₀ = 54 ± 4 nMInhibition of net insulin response.[1][7]
Retroviral Budding (MLV) Virus-expressing cell line800 nM~80% inhibition of retroviral release.[1]
EGFR Degradation HMECsNot specifiedReduced rate of EGFR degradation upon EGF stimulation.[9]
Claudin-1/2 Recycling MDCK CellsNot specifiedBlocked recycling, leading to intracellular accumulation.[10]
Cytotoxicity (72h) Calu1 (NSCLC)IC₅₀ = 15.03 µMDecreased cell viability.[11]
Cytotoxicity (72h) HCC827 (NSCLC)IC₅₀ = 11.07 µMDecreased cell viability.[11]

Key Applications in Research

Studying Endosome Maturation and Sorting

The most direct application of YM-201636 is to study the role of PtdIns(3,5)P₂ in the maturation of early endosomes into late endosomes/multivesicular bodies (MVBs). Treatment with YM-201636 stalls this process. For instance, it inhibits the proper trafficking of the cation-independent mannose-6-phosphate receptor (CI-MPR) from late endosomes.[2] It also causes internalized cargo, such as CpG oligodeoxynucleotides, to be trapped in early endosomes (marked by EEA1) and prevents their delivery to late endosomes (marked by LAMP1).[5]

Investigating Receptor Tyrosine Kinase (RTK) Trafficking

The fate of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is tightly controlled by endosomal sorting. YM-201636 has been instrumental in showing that PIKfyve activity is required for the efficient degradation of EGFR.[9][12] In the presence of the inhibitor, EGFR accumulates in endosomal compartments and its degradation is delayed, which can lead to prolonged downstream signaling.[9] This highlights a critical role for PtdIns(3,5)P₂ in sorting ubiquitinated receptors into the MVB pathway for lysosomal degradation.

Elucidating the Role of PIKfyve in Autophagy

Autophagy is a catabolic process involving the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to become autolysosomes. YM-201636 treatment has been shown to dysregulate autophagy. It increases the levels of the autophagosomal marker LC3-II, yet this is coupled with a decrease in the number of mature, electron-dense lysosomes.[3][13] This suggests that while autophagosome formation may proceed, their maturation and fusion with functional lysosomes are impaired, leading to a blockage in autophagic flux.[3]

cluster_pathway Endo-Lysosomal Pathway EE Early Endosome (EEA1-positive) LE Late Endosome / MVB (LAMP1-positive) EE->LE Maturation Lysosome Lysosome LE->Lysosome Fusion TGN TGN LE->TGN Recycling AL Autolysosome Lysosome->AL Fusion AP Autophagosome (LC3-II) AP->AL Fusion PM Plasma Membrane PM->EE Endocytosis (e.g., EGFR) YM201636 YM-201636 (PIKfyve Inhibition) YM201636->EE Traps Cargo YM201636->LE Blocks Fission & Causes Swelling YM201636->AP Blocks Maturation/ Fusion with Lysosome

Figure 2. Cellular processes disrupted by YM-201636.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.

Protocol: Induction of Endosomal Vacuolation and Immunofluorescence Microscopy

This protocol is designed to visualize the characteristic vacuolation and assess the localization of endosomal markers or cargo after YM-201636 treatment.

  • Cell Seeding: Plate cells (e.g., NIH3T3, COS7, or HeLa) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Drug Treatment: Prepare a stock solution of YM-201636 in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final working concentration (e.g., 800 nM). Replace the medium in the wells with the YM-201636-containing medium. For a control, use medium with an equivalent concentration of DMSO.

  • Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 3 hours). Vacuole formation is time- and concentration-dependent.[2]

  • Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Dilute primary antibodies against markers of interest (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes) in blocking buffer. Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining. Image using a confocal or fluorescence microscope.

Protocol: EGFR Degradation Assay

This protocol assesses the effect of YM-201636 on the ligand-induced degradation of EGFR.

  • Cell Culture: Plate cells (e.g., HMECs, HeLa) in a 6-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to downregulate basal receptor activity.

  • Inhibitor Pre-treatment: Pre-treat cells with YM-201636 (e.g., 800 nM) or DMSO vehicle control in serum-free medium for 45-60 minutes.[12] To block new protein synthesis, add cycloheximide (CHX) during the last 30 minutes of this pre-treatment.

  • EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 10-100 ng/mL. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against total EGFR. A loading control, such as anti-Actin or anti-Tubulin, is essential. Subsequently, probe with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometrically quantify the EGFR bands and normalize to the loading control. Plot the relative EGFR levels against time to compare the degradation rate between control and YM-201636-treated samples.

start Seed Cells on Coverslips treat Treat with YM-201636 or DMSO Control start->treat incubate Incubate (e.g., 2h) treat->incubate fix Fix (4% PFA) incubate->fix perm Permeabilize (Triton X-100) fix->perm block Block (1% BSA) perm->block ab1 Incubate with Primary Antibody (e.g., anti-LAMP1) block->ab1 ab2 Incubate with Fluorescent Secondary Ab ab1->ab2 image Mount and Image (Confocal Microscopy) ab2->image

Figure 3. Workflow for immunofluorescence analysis.

Conclusion and Future Directions

YM-201636 is a cornerstone tool for cell biologists studying endosomal trafficking. Its high potency and selectivity for PIKfyve allow for the acute and specific disruption of PtdIns(3,5)P₂-dependent pathways. This has enabled significant advances in our understanding of endosome maturation, cargo sorting, receptor signaling, and autophagy. Future studies utilizing YM-201636 will likely continue to unravel the complex coordination of endomembrane dynamics and explore the therapeutic potential of targeting PIKfyve in diseases characterized by trafficking defects, such as neurodegenerative disorders and certain cancers.[3][11][14] The detailed protocols and data presented in this guide serve as a valuable resource for researchers employing this powerful inhibitor in their investigations.

References

Investigating Autophagy Pathways with YM-201636: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-201636, a potent and selective small-molecule inhibitor of PIKfyve kinase, and its application in the investigation of autophagic pathways. We will explore its mechanism of action, detail key experimental protocols, present quantitative data, and illustrate the cellular pathways and workflows involved.

Introduction to YM-201636 and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded. Investigating the intricate steps of this pathway requires precise molecular tools.

YM-201636 is a valuable tool for studying the late stages of autophagy. It selectively inhibits PIKfyve, a lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a crucial signaling lipid in the endolysosomal system.[1][2][3] By inhibiting PIKfyve, YM-201636 disrupts the maturation and function of lysosomes and autolysosomes, making it an excellent agent to probe the dynamics of autophagosome-lysosome fusion and autophagic flux.[1][4]

Mechanism of Action: PIKfyve Inhibition

The primary target of YM-201636 is the lipid kinase PIKfyve.[5][6] PIKfyve phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P₂. This lipid is essential for regulating intracellular membrane trafficking pathways.[2] Inhibition of PIKfyve by YM-201636 leads to a depletion of PtdIns(3,5)P₂, which results in a cascade of cellular effects, most notably the swelling of endolysosomal compartments and the dysregulation of autophagy.[1][2] This typically manifests as a blockage in the final stages of the autophagic pathway, where autophagosomes fail to properly fuse with lysosomes or where the resulting autolysosomes are functionally impaired.[4][7]

cluster_0 Normal Autophagy Pathway cluster_1 Effect of YM-201636 PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesis Lysosome_Maturation Lysosome Maturation & Trafficking PtdIns35P2->Lysosome_Maturation Regulates Lysosome Lysosome Lysosome_Maturation->Lysosome Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome->Autolysosome YM201636 YM-201636 PIKfyve_Inhibited PIKfyve (Inhibited) YM201636->PIKfyve_Inhibited Inhibits PtdIns35P2_Reduced Reduced PtdIns(3,5)P₂ PIKfyve_Inhibited->PtdIns35P2_Reduced Impaired_Fusion Impaired Autophagosome- Lysosome Fusion/Maturation PtdIns35P2_Reduced->Impaired_Fusion Leads to LC3II_Accumulation LC3-II Accumulation Impaired_Fusion->LC3II_Accumulation

Caption: Mechanism of YM-201636 action on the autophagy pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with YM-201636, providing a reference for experimental design.

Table 1: Inhibitory Concentrations of YM-201636

Target IC₅₀ Notes
PIKfyve 33 nM Primary target; highly selective.[5][6]
p110α (PI3Kα) 3.3 µM ~100-fold less potent than against PIKfyve.[6]

| Fab1 (Yeast PIKfyve) | >5 µM | Insensitive to the yeast orthologue.[6] |

Table 2: Summary of Experimental Conditions and Effects | Cell Type | Concentration | Time | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Primary Hippocampal Neurons | 1 µM | 24 h | ~50% reduction in neuronal survival.[4] | | Primary Hippocampal Neurons | 1 µM | 4 h | Significant increase in LC3-II levels.[4] | | Primary Hippocampal Neurons | 1 µM | 4 h | Significant decrease in electron-dense lysosomes.[4] | | HepG2 & Huh-7 Liver Cancer Cells | Dose-dependent | - | Inhibition of proliferation; induction of autophagy.[8] | | NIH3T3 Fibroblasts | 0.8 µM | - | 80% decrease in PtdIns(3,5)P₂ production.[6] | | Allograft Mouse Model | 2 mg/kg | - | Inhibition of tumor growth in vivo.[8] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for investigating autophagy using YM-201636.

A typical experiment involves cell culture, treatment with YM-201636 (often alongside controls and other inhibitors), and subsequent analysis using biochemical or imaging techniques.

cluster_0 Analysis start Start: Seed Cells culture Cell Culture (e.g., 24h) start->culture treatment Treatment Groups: 1. Vehicle (DMSO) 2. YM-201636 3. Bafilomycin A1 4. YM-201636 + Baf A1 culture->treatment incubation Incubation (e.g., 4-24h) treatment->incubation lysis Cell Lysis or Fixation incubation->lysis western Western Blot (LC3, p62) lysis->western microscopy Fluorescence Microscopy (LC3 puncta, colocalization) lysis->microscopy data_analysis Data Analysis & Quantification western->data_analysis microscopy->data_analysis

Caption: General workflow for an autophagy flux experiment using YM-201636.

This assay is fundamental to determine whether the accumulation of the autophagosome-bound form of LC3 (LC3-II) is due to increased autophagosome formation or a blockage in degradation.

  • Cell Culture: Plate cells of interest to achieve 70-80% confluency on the day of the experiment.

  • Treatment: Prepare four treatment groups:

    • Vehicle control (e.g., DMSO).

    • YM-201636 (e.g., 1 µM).

    • Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 10 µM E64d/Pepstatin A).

    • YM-201636 + Lysosomal inhibitor.

  • Incubation: Add lysosomal inhibitors for the final 2-4 hours of the YM-201636 treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. A significant increase in LC3-II in the YM-201636 group, which is further potentiated in the combination treatment group, indicates a blockage of autophagic flux.[3][4]

This imaging-based approach visualizes the accumulation and localization of autophagosomes.

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate. If necessary, transfect cells with fluorescent protein constructs like GFP-LC3 and LAMP1-RFP (for lysosomes).

  • Treatment: Treat cells with YM-201636 and controls as described above.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (if not using fluorescent proteins):

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary antibodies (e.g., anti-LC3, anti-LAMP1) for 1 hour.

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour.

  • Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium. Acquire images using a confocal or fluorescence microscope.

  • Analysis: Quantify the number and intensity of LC3 puncta per cell. Assess the degree of colocalization between LC3 puncta (autophagosomes) and LAMP1 (lysosomes). A decrease in colocalization upon YM-201636 treatment suggests impaired autophagosome-lysosome fusion.[9]

Context-Specific Induction of Autophagy

While YM-201636 typically blocks the late stages of autophagy, in certain cellular contexts, such as in liver and non-small cell lung cancer cells, it has been shown to induce autophagy.[8][10][11] This effect is reportedly dependent on the overexpression of the Epidermal Growth Factor Receptor (EGFR).[8][12] This highlights the importance of characterizing the effects of YM-201636 within the specific biological system being studied.

cluster_0 Context: EGFR-Overexpressing Cancer Cells YM201636 YM-201636 PIKfyve PIKfyve YM201636->PIKfyve Inhibits EGFR EGFR Expression YM201636->EGFR Promotes Autophagy_Induction Autophagy Induction EGFR->Autophagy_Induction Leads to Growth_Suppression Tumor Growth Suppression Autophagy_Induction->Growth_Suppression

Caption: YM-201636 pathway in certain EGFR-overexpressing cancer cells.

Conclusion

YM-201636 is a powerful and specific pharmacological tool for dissecting the molecular machinery of autophagy. Its ability to inhibit PIKfyve and consequently disrupt PtdIns(3,5)P₂ signaling allows for the targeted investigation of late-stage autophagy, including autophagosome maturation, trafficking, and fusion with lysosomes. By employing the robust biochemical and imaging protocols detailed in this guide, researchers can effectively probe the complexities of autophagic flux and elucidate the critical role of the endolysosomal system in maintaining cellular health and its dysregulation in disease.

References

The Impact of YM-201636 on PtdIns(3,5)P2 Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of YM-201636, a potent and selective inhibitor of PIKfyve kinase, and its consequential effects on the synthesis of the critical signaling lipid, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This document details the mechanism of action of YM-201636, presents quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and experimental workflows.

Introduction to YM-201636 and PtdIns(3,5)P2

Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) is a low-abundance phosphoinositide that plays a crucial role in regulating various cellular processes, particularly endosomal trafficking, lysosomal homeostasis, and autophagy.[1][2] The synthesis of PtdIns(3,5)P2 is primarily catalyzed by the lipid kinase PIKfyve, which phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) at the D-5 position of the inositol ring.[3][4]

YM-201636 is a small molecule inhibitor that has been identified as a highly potent and selective inhibitor of mammalian PIKfyve.[5][6][7] By targeting PIKfyve, YM-201636 effectively blocks the production of PtdIns(3,5)P2, leading to significant disruptions in endomembrane dynamics and other PtdIns(3,5)P2-dependent cellular functions.[1][6] This makes YM-201636 an invaluable tool for elucidating the physiological roles of PtdIns(3,5)P2 and a potential therapeutic agent in diseases where PIKfyve activity is implicated.

Quantitative Data on YM-201636 Inhibition

The inhibitory potency and selectivity of YM-201636 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Target Assay Type IC50 Reference(s)
PIKfyveCell-free kinase assay33 nM[5][6][7]
p110αCell-free kinase assay3.3 µM[5][7]
Fab1 (yeast orthologue)Cell-free kinase assay>5 µM[5][6]

Table 1: In Vitro Inhibitory Activity of YM-201636. This table shows the half-maximal inhibitory concentration (IC50) of YM-201636 against its primary target, PIKfyve, and its selectivity over the class I PI3-kinase p110α and the yeast orthologue Fab1.

Cellular Effect Cell Line Concentration Effect Reference(s)
PtdIns(3,5)P2 ProductionNIH3T3800 nM~80% decrease[5][6]
Basal and Insulin-activated 2-deoxyglucose uptake3T3L1 adipocytesIC50 = 54 nMInhibition[5][8]
Retrovirus BuddingMoloney leukemia virus-expressing cells800 nM~80% reduction[5][8]

Table 2: Cellular Effects of YM-201636. This table highlights the significant impact of YM-201636 on key cellular processes that are dependent on PtdIns(3,5)P2 synthesis.

Signaling Pathways and Experimental Workflows

PtdIns(3,5)P2 Synthesis Pathway and Inhibition by YM-201636

The synthesis of PtdIns(3,5)P2 is a critical step in the phosphoinositide signaling cascade. The following diagram illustrates this pathway and the point of inhibition by YM-201636.

PtdIns_Synthesis_Pathway PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation YM201636 YM-201636 YM201636->PIKfyve Inhibition Downstream Downstream Cellular Processes PtdIns35P2->Downstream

PtdIns(3,5)P2 synthesis and its inhibition by YM-201636.
Experimental Workflow for Assessing YM-201636's Effect on PtdIns(3,5)P2 Levels

A common method to determine the effect of YM-201636 on PtdIns(3,5)P2 synthesis involves metabolic labeling of cells with [³²P]orthophosphate followed by lipid extraction and analysis.

Experimental_Workflow Start Cell Culture (e.g., NIH3T3) Labeling Metabolic Labeling with [³²P]orthophosphate Start->Labeling Treatment Treatment with YM-201636 or Vehicle Control Labeling->Treatment Lysis Cell Lysis and Lipid Extraction Treatment->Lysis Analysis HPLC Analysis of Phosphoinositides Lysis->Analysis Quantification Quantification of ³²P-PtdIns(3,5)P2 Analysis->Quantification

Workflow for measuring PtdIns(3,5)P2 levels after YM-201636 treatment.
Logical Relationship of YM-201636 Action

The mechanism by which YM-201636 disrupts cellular function can be summarized in a logical flow diagram.

Logical_Relationship YM_compound YM-201636 Inhibits_PIKfyve Inhibits PIKfyve Kinase Activity YM_compound->Inhibits_PIKfyve Directly Binds Decreases_PtdIns35P2 Decreased PtdIns(3,5)P2 Synthesis Inhibits_PIKfyve->Decreases_PtdIns35P2 Leads to Disrupts_Trafficking Disruption of Endosomal Trafficking & Other Cellular Processes Decreases_PtdIns35P2->Disrupts_Trafficking Results in

Logical flow of YM-201636's mechanism of action.

Detailed Experimental Protocols

In Vitro PIKfyve Kinase Assay

This protocol details the procedure for measuring the direct inhibitory effect of YM-201636 on PIKfyve kinase activity in a cell-free system.

Materials:

  • Recombinant human PIKfyve

  • PtdIns3P substrate

  • YM-201636

  • Kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of YM-201636 in the kinase assay buffer.

  • In a microcentrifuge tube, combine the recombinant PIKfyve enzyme with the PtdIns3P substrate in the kinase assay buffer.

  • Add the diluted YM-201636 or vehicle control to the enzyme-substrate mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10-100 µM.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 1N HCl.

  • Extract the lipids using a chloroform:methanol (1:1) solution.

  • Spot the lipid-containing organic phase onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetone:acetic acid:water).

  • Dry the TLC plate and expose it to a phosphor screen.

  • Analyze the radiolabeled PtdIns(3,5)P2 product using a phosphorimager and quantify the band intensities to determine the IC50 of YM-201636.

In Vivo Phosphoinositide Labeling and Analysis

This protocol describes the measurement of PtdIns(3,5)P2 levels in cultured cells treated with YM-201636.

Materials:

  • Mammalian cell line (e.g., NIH3T3)

  • Phosphate-free DMEM

  • [³²P]orthophosphate

  • YM-201636

  • Cell lysis buffer (e.g., ice-cold 0.5 M trichloroacetic acid)

  • Lipid extraction solvents (chloroform, methanol, HCl)

  • Deacylation reagent (methylamine)

  • HPLC system with a Partisphere SAX column

Procedure:

  • Seed cells in a culture dish and grow to near confluency.

  • Wash the cells with phosphate-free DMEM.

  • Incubate the cells in phosphate-free DMEM containing [³²P]orthophosphate (0.1-1 mCi/mL) for 2-4 hours to label the cellular ATP pool.

  • Treat the cells with the desired concentration of YM-201636 or vehicle control for the specified time (e.g., 30 minutes to 2 hours).

  • Aspirate the labeling medium and lyse the cells with ice-cold 0.5 M trichloroacetic acid.

  • Scrape the cells and collect the lysate.

  • Perform lipid extraction by adding a chloroform:methanol:HCl mixture to the lysate, followed by vortexing and centrifugation to separate the phases.

  • Collect the lower organic phase containing the lipids and dry it under nitrogen.

  • Deacylate the lipids by resuspending the dried lipid film in a methylamine reagent and incubating at 53°C for 50 minutes.

  • Dry the deacylated lipids and resuspend them in water.

  • Analyze the water-soluble glycerophosphoinositols by HPLC using a Partisphere SAX column and a gradient of ammonium phosphate buffer.

  • Quantify the radioactivity in the PtdIns(3,5)P2 peak using an in-line scintillation counter.

Immunofluorescence Staining for Endosomal Markers

This protocol allows for the visualization of endosomal compartments and the assessment of trafficking defects induced by YM-201636.

Materials:

  • Cells grown on coverslips

  • YM-201636

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies against endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with YM-201636 or vehicle for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.

  • Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the stained cells using a fluorescence microscope, capturing images of the endosomal markers and observing any changes in their morphology or distribution induced by YM-201636.

Conclusion

YM-201636 is a powerful pharmacological tool for the acute and specific inhibition of PIKfyve kinase. Its ability to potently block the synthesis of PtdIns(3,5)P2 has been instrumental in uncovering the multifaceted roles of this phosphoinositide in fundamental cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to investigate the PIKfyve-PtdIns(3,5)P2 signaling axis and explore its therapeutic potential. The provided diagrams serve as a clear visual aid to understand the core concepts of YM-201636's mechanism and the experimental approaches to its study.

References

The Cellular Maestro Disrupted: A Technical Guide to the Functions of PIKfyve Targeted by YM-201636

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, a phosphoinositide kinase, is a critical regulator of intracellular membrane trafficking and cellular homeostasis.[1] It orchestrates the synthesis of two key signaling lipids, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P), which are essential for the proper functioning of the endolysosomal system.[2][3] The potent and selective inhibitor, YM-201636, has emerged as an invaluable tool for dissecting the multifaceted roles of PIKfyve. By acutely blocking its kinase activity, YM-201636 induces a range of dramatic cellular phenotypes, revealing the profound dependence of fundamental cellular processes on PIKfyve's enzymatic products. This technical guide provides an in-depth exploration of the cellular functions of PIKfyve that are targeted by YM-201636, offering a comprehensive resource of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows.

Core Functions of PIKfyve and a Quantitative Look at its Inhibition by YM-201636

PIKfyve's primary role is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate PtdIns(3,5)P₂.[2] This conversion is central to the identity and function of late endosomes and lysosomes. YM-201636 is a potent inhibitor of this activity, demonstrating significant selectivity for PIKfyve over other lipid kinases.[4][5]

Quantitative Data on YM-201636 Inhibition
TargetIC50 ValueCell Line/SystemNotes
PIKfyve 33 nM [4][5]In vitro kinase assayPotent and selective inhibition.
p110α (Class IA PI 3-kinase) 3.3 µM [4][5]In vitro kinase assayApproximately 100-fold less potent than against PIKfyve.[5]
Fab1 (Yeast orthologue of PIKfyve) >5 µM [4][5]In vitro kinase assayInsensitive to YM-201636.[4][5]
Net insulin-stimulated 2-deoxyglucose uptake 54 ± 4 nM [6]3T3L1 adipocytesDemonstrates a potent effect on glucose metabolism.[6]
Retroviral budding ~800 nM for 80% inhibition [5]Moloney leukemia virus-expressing cell lineHighlights a role in viral egress.[5]
PtdIns(3,5)P₂ production in cells 80% reduction at 800 nM [7]NIH3T3 cellsDemonstrates in-cell target engagement.[7]
PtdIns5P synthesis Inhibited more effectively than PtdIns(3,5)P₂ at low doses (10-25 nM) [4]In vitro and in vivoSuggests a dose-dependent differential effect.[4]
Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) cells 11.07 µM - 74.95 µM (72h) [8]Calu1, HCC827, H1299 cell linesVaries depending on the cell line's genetic background.[8]

Key Cellular Processes Targeted by YM-201636

The inhibition of PIKfyve by YM-201636 triggers a cascade of cellular dysfunctions, primarily centered around the endolysosomal system.

Endosomal Trafficking and Maturation

PIKfyve is a master regulator of endosome dynamics. Its inhibition by YM-201636 leads to a dramatic phenotype characterized by the formation of large cytoplasmic vacuoles.[2][9] These vacuoles are of endolysosomal origin and result from the impaired fission of vesicles from endosomes, a process dependent on PtdIns(3,5)P₂.[2]

Treatment with YM-201636 stalls the maturation of endosomes. This is evidenced by an increased co-localization of endocytosed cargo with the early endosome marker EEA1 and a decreased co-localization with the late endosome marker LAMP1.[10] This blockade disrupts crucial trafficking pathways, including the retrograde transport of receptors like the cation-independent mannose-6-phosphate receptor (CI-MPR) from endosomes to the trans-Golgi network (TGN).[2][7]

Autophagy

Autophagy, the cellular process for degrading and recycling damaged organelles and proteins, is profoundly affected by PIKfyve inhibition. YM-201636 treatment leads to an accumulation of the autophagosomal marker LC3-II, suggesting a disruption in the autophagic flux.[9] While autophagosome formation may proceed, their fusion with lysosomes and the subsequent degradation of their contents are impaired, leading to an accumulation of immature autolysosomes.[9][11] In some contexts, particularly in cancer cells, this disruption of autophagy can lead to cell death.[8][12] Interestingly, PIKfyve inhibition has also been shown to increase the secretion of exosomes and induce secretory autophagy.[13]

Glucose Metabolism

PIKfyve plays a crucial role in insulin-stimulated glucose uptake. Treatment with YM-201636 potently inhibits the translocation of the glucose transporter GLUT4 to the plasma membrane in adipocytes, thereby blocking glucose entry.[6] The IC50 for inhibiting the net insulin response is a mere 54 nM, highlighting the sensitivity of this pathway to PIKfyve activity.[6] It is noteworthy that at higher concentrations, YM-201636 can also inhibit the insulin-dependent activation of class IA PI 3-kinase, which could contribute to its effects on glucose metabolism.[6]

Retroviral Budding

The egress of retroviruses, such as HIV, from infected cells is dependent on the host cell's endosomal sorting machinery. PIKfyve activity is essential for this process, and YM-201636 has been shown to block retroviral budding, suggesting its potential as an antiviral agent.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PIKfyve and the workflows of experiments used to study its inhibition by YM-201636.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Cellular Functions PI3P PtdIns(3)P PIKfyve_complex PIKfyve/Vac14/Fig4 Complex PI3P->PIKfyve_complex Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve_complex->PtdIns35P2 Phosphorylates Endosome_Fission Endosome Fission & Maturation PtdIns35P2->Endosome_Fission Regulates Autophagy Autophagic Flux PtdIns35P2->Autophagy Regulates Vesicle_Trafficking Vesicle Trafficking (e.g., GLUT4) PtdIns35P2->Vesicle_Trafficking Regulates Retroviral_Budding Retroviral Budding PtdIns35P2->Retroviral_Budding Regulates YM201636 YM-201636 YM201636->PIKfyve_complex Inhibits

PIKfyve signaling pathway and its inhibition by YM-201636.

Experimental_Workflow_PIKfyve_Inhibition cluster_treatment Cell Treatment cluster_assays Downstream Assays Cells Cultured Cells (e.g., NIH3T3, 3T3L1 adipocytes) YM201636_treatment Treat with YM-201636 (various concentrations and times) Cells->YM201636_treatment Control Vehicle Control (e.g., DMSO) Cells->Control Kinase_Assay In vitro PIKfyve Kinase Assay YM201636_treatment->Kinase_Assay Phenotype_Analysis Phenotypic Analysis (Vacuolation) YM201636_treatment->Phenotype_Analysis Trafficking_Assay Endosomal Trafficking (Immunofluorescence) YM201636_treatment->Trafficking_Assay Autophagy_Flux Autophagy Flux Assay (LC3-II Western Blot) YM201636_treatment->Autophagy_Flux Glucose_Uptake Glucose Uptake Assay YM201636_treatment->Glucose_Uptake Control->Kinase_Assay Control->Phenotype_Analysis Control->Trafficking_Assay Control->Autophagy_Flux Control->Glucose_Uptake

General experimental workflow for studying PIKfyve inhibition.

Detailed Experimental Protocols

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by YM-201636.

Materials:

  • Anti-PIKfyve antibodies

  • Protein A/G-agarose beads

  • Cell lysates from a suitable cell line (e.g., 3T3L1 adipocytes)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EGTA, 10 mM MgCl₂

  • Substrate: 100 µM Phosphatidylinositol (PtdIns)

  • ATP mix: 15 µM ATP, [γ-³²P]ATP (30 µCi)

  • YM-201636 stock solution

  • Lipid extraction reagents (e.g., chloroform/methanol/HCl)

  • TLC plates and developing solvent (e.g., chloroform/methanol/water/ammonia)

  • Phosphorimager or autoradiography film

Procedure:

  • Immunoprecipitation of PIKfyve:

    • Lyse cells and clarify the lysate by centrifugation.

    • Incubate the lysate with anti-PIKfyve antibodies overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for 2 hours at 4°C to capture the antibody-PIKfyve complex.

    • Wash the beads extensively with lysis buffer and then with assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in assay buffer containing 100 µM PtdIns.

    • Pre-incubate with various concentrations of YM-201636 or vehicle (DMSO) for 15 minutes at 37°C.

    • Initiate the kinase reaction by adding the ATP mix.

    • Incubate for 15 minutes at 37°C.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding lipid extraction reagents.

    • Extract the lipids and spot them onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the phosphoinositides.

    • Visualize the radiolabeled lipid products using a phosphorimager or autoradiography.

    • Quantify the spot intensities to determine the level of PIKfyve activity and the IC50 of YM-201636.

Cellular Phosphoinositide Analysis by HPLC

This method quantifies the levels of different phosphoinositides in cells treated with YM-201636.

Materials:

  • Cells labeled with myo-[2-³H]inositol

  • YM-201636

  • Perchloric acid

  • Lipid extraction reagents

  • Deacylation reagent (methylamine)

  • HPLC system with an anion-exchange column

  • Scintillation counter

Procedure:

  • Cell Labeling and Treatment:

    • Label cells with myo-[2-³H]inositol for 24-48 hours.

    • Treat the labeled cells with YM-201636 or vehicle for the desired time.

  • Lipid Extraction and Deacylation:

    • Stop the experiment by adding ice-cold perchloric acid.

    • Scrape the cells and extract the lipids.

    • Deacylate the lipid extract to generate water-soluble glycerophosphoinositols.

  • HPLC Analysis:

    • Separate the glycerophosphoinositols using an HPLC system equipped with an anion-exchange column and a gradient of an appropriate buffer (e.g., ammonium phosphate).

    • Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

    • Identify the peaks corresponding to different phosphoinositides based on the retention times of known standards.

    • Quantify the amount of each phosphoinositide to determine the effect of YM-201636.

GLUT4 Translocation Assay by Immunofluorescence

This assay visualizes and quantifies the amount of GLUT4 at the plasma membrane.

Materials:

  • 3T3L1 adipocytes or other suitable cells expressing tagged GLUT4 (e.g., HA-GLUT4-eGFP)

  • YM-201636

  • Insulin

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (if required for intracellular staining)

  • Primary antibodies (e.g., anti-HA for surface GLUT4)

  • Fluorescently labeled secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells on coverslips.

    • Serum-starve the cells.

    • Pre-treat with YM-201636 or vehicle.

    • Stimulate with insulin or leave unstimulated.

  • Immunostaining:

    • Fix the cells.

    • For surface GLUT4 staining, do not permeabilize the cells. Incubate with the primary antibody against the exofacial tag of GLUT4.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • For total GLUT4, permeabilize the cells before antibody incubation.

    • Mount the coverslips on slides with a mounting medium containing a nuclear stain.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of GLUT4 at the plasma membrane relative to the total cellular GLUT4 fluorescence.

Autophagy Flux Assay by LC3-II Immunoblotting

This assay measures the rate of autophagosome degradation.

Materials:

  • Cultured cells

  • YM-201636

  • Lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine)

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • Secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Culture cells and treat with YM-201636 or vehicle.

    • In parallel, treat cells with a lysosomal inhibitor alone or in combination with YM-201636 for the last few hours of the experiment.

  • Protein Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform Western blotting using an anti-LC3 antibody.

    • The antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Interpretation:

    • An increase in LC3-II levels upon treatment with YM-201636 alone could indicate either an induction of autophagy or a blockage of autophagic degradation.

    • By comparing the LC3-II levels in the presence and absence of a lysosomal inhibitor, the autophagic flux can be determined. A further accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagic flux, while no further increase suggests a block in degradation.

Conclusion

YM-201636 is a powerful pharmacological tool that has been instrumental in elucidating the diverse and critical cellular functions of PIKfyve. Its ability to potently and selectively inhibit the production of PtdIns(3,5)P₂ and PtdIns5P has unveiled the central role of these signaling lipids in maintaining the integrity and functionality of the endolysosomal system. The profound cellular consequences of PIKfyve inhibition, from the dramatic formation of cytoplasmic vacuoles to the disruption of autophagy and glucose metabolism, underscore the importance of this kinase in cellular homeostasis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of PIKfyve and to explore the therapeutic potential of its inhibitors in various diseases, including cancer, neurodegenerative disorders, and viral infections.

References

YM-201636: A Potent and Selective PIKfyve Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-201636 is a potent and selective small-molecule inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve). Its discovery has provided a critical tool for elucidating the cellular functions of the lipid products of PIKfyve, phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). This technical guide details the discovery, chemical properties, and mechanism of action of YM-201636, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Discovery and Chemical Properties

YM-201636 was identified through a drug discovery program aimed at identifying novel phosphoinositide 3-kinase (PI3K) inhibitors. It is a cell-permeable pyridofuropyrimidine compound with the formal name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1].

Table 1: Chemical and Physical Properties of YM-201636

PropertyValue
Formal Name 6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide[1]
CAS Number 371942-69-7[1][2]
Molecular Formula C₂₅H₂₁N₇O₃[1][2]
Molecular Weight 467.5 g/mol [1]
Purity ≥98%[2]
Solubility Soluble in DMSO (10 mg/ml) and DMF (10 mg/ml)[1]

Mechanism of Action and Biological Activity

YM-201636 exerts its biological effects primarily through the potent and selective inhibition of PIKfyve, the kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce PtdIns(3,5)P₂. This inhibition disrupts the delicate balance of phosphoinositides, which are crucial signaling molecules and determinants of organelle identity, particularly within the endo-lysosomal system.

The primary consequence of PIKfyve inhibition by YM-201636 is a significant reduction in the cellular levels of PtdIns(3,5)P₂[3]. This leads to a range of cellular phenotypes, including the formation of large cytoplasmic vacuoles, disruption of endosomal trafficking, impaired lysosomal function, and inhibition of retroviral budding[1][3][4].

Table 2: In Vitro and In Vivo Activity of YM-201636

Target/ProcessIC₅₀/EffectCell/System
PIKfyve (in vitro) 33 nM[5][6]Cell-free assay
p110α (in vitro) 3.3 µM[5][6]Cell-free assay
Fab1 (yeast orthologue) >5 µM[5]Cell-free assay
PtdIns(3,5)P₂ Production 80% reduction at 800 nM[3]NIH3T3 cells
Basal and Insulin-activated 2-deoxyglucose uptake 54 nM[1][7]3T3L1 adipocytes
Retroviral Budding 80% reduction at 800 nMMoloney leukemia virus-expressing cells

Signaling Pathways

The inhibition of PIKfyve by YM-201636 directly impacts the phosphoinositide signaling cascade, leading to downstream consequences on various cellular processes.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_downstream Downstream Cellular Processes PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 Endosomal_Trafficking Endosomal Trafficking & Membrane Fission PtdIns35P2->Endosomal_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis Autophagy Autophagy PtdIns35P2->Autophagy PtdIns5P PtdIns5P PIKfyve->PtdIns35P2 Phosphorylation PIKfyve->PtdIns5P Phosphorylation YM201636 YM-201636 YM201636->PIKfyve Inhibition Retroviral_Budding Retroviral Budding Endosomal_Trafficking->Retroviral_Budding ESCRT machinery Kinase_Assay_Workflow A Prepare YM-201636 dilutions C Add YM-201636 and pre-incubate A->C B Combine PIKfyve enzyme and PtdIns3P substrate B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 37°C D->E F Stop reaction and extract lipids E->F G TLC separation F->G H Phosphorimaging and analysis G->H HPLC_Workflow A Label cells with [³H]myo-inositol B Treat cells with YM-201636 A->B C Stop reaction and extract lipids B->C D Deacylate lipids to GroPIs C->D E HPLC separation of GroPIs D->E F Fraction collection and scintillation counting E->F G Data analysis and quantification F->G

References

YM-201636: A Potent Inhibitor of Retroviral Budding Through Disruption of the PIKfyve/ESCRT Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

YM-201636 is a potent and specific small-molecule inhibitor of the phosphoinositide kinase PIKfyve, the enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂). This lipid plays a crucial role in regulating endosomal trafficking and membrane dynamics. A significant body of research has demonstrated that by inhibiting PIKfyve, YM-201636 effectively blocks a critical step in the lifecycle of many retroviruses: the budding and release of new virions from the host cell. This blockade is primarily achieved by disrupting the function of the host cell's Endosomal Sorting Complex Required for Transport (ESCRT) machinery, which retroviruses hijack for their egress. This document provides a comprehensive overview of the mechanism of action, quantitative effects, experimental methodologies, and relevant cellular pathways associated with YM-201636's impact on retroviral budding.

Core Mechanism of Action: PIKfyve Inhibition and ESCRT Pathway Disruption

The primary mechanism by which YM-201636 inhibits retroviral budding is through its specific inhibition of PIKfyve kinase activity.[1][2] PIKfyve is the sole enzyme responsible for generating PtdIns(3,5)P₂ from its precursor, PtdIns(3)P.[3][4] PtdIns(3,5)P₂ is a low-abundance but critical signaling lipid that regulates the maturation of endosomes and the formation of multivesicular bodies (MVBs).[3][5]

Retroviruses, including HIV, co-opt the host cell's ESCRT machinery to facilitate their budding from the plasma membrane.[1][2] The ESCRT pathway is normally involved in sorting ubiquitinated membrane proteins into intraluminal vesicles (ILVs) within MVBs. This process involves a series of protein complexes (ESCRT-0, -I, -II, and -III) that recognize and sort cargo, deform the membrane, and ultimately sever the connection between the budding vesicle and the cytoplasm. Retroviral Gag polyproteins mimic this cellular process, recruiting ESCRT components to the site of budding to enable their release.[6][7]

The function of the ESCRT machinery is critically dependent on the integrity of the endosomal system and the presence of specific phosphoinositides, including PtdIns(3,5)P₂.[3] By inhibiting PIKfyve, YM-201636 depletes the cellular pool of PtdIns(3,5)P₂, leading to impaired ESCRT function.[6][8] This disruption prevents the final membrane scission event required for viral particle release, effectively trapping virions at the cell surface and significantly reducing the production of infectious progeny.[1][2]

Quantitative Data on YM-201636 Activity

The efficacy and specificity of YM-201636 have been quantified in various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of YM-201636
Target KinaseIC₅₀ (Half-Maximal Inhibitory Concentration)Notes
PIKfyve (mammalian) 33 nM Potent and primary target.[1][8]
p110α (Class IA PI3K)3 µM~100-fold less sensitive than PIKfyve.[1]
Fab1 (yeast orthologue)>5 µMInsensitive, demonstrating species specificity.[1][8]
Table 2: Cellular Efficacy of YM-201636
Cellular ProcessEffective ConcentrationObserved EffectCell Type
Retroviral Budding 800 nM ~80% reduction in virus release. [1][2][8]TEGH human fibrosarcoma cells
PtdIns(3,5)P₂ Production800 nM~80% decrease in levels.[8]NIH3T3 cells
Endosome Vesiculation~400 nM (A₅₀)Induces formation of large vesicular structures.[2]Various (NIH3T3, COS7, etc.)
Glucose Uptake (net insulin)54 nM (IC₅₀)Potent inhibition of glucose transport.[3][9]3T3L1 adipocytes
Insulin-activated PI 3-kinase100 nMComplete inhibition.[3][8]3T3L1 adipocytes

Key Experimental Protocols

The following protocols are foundational for studying the effects of YM-201636 on retroviral budding.

In Vitro Lipid Kinase Assay

This assay measures the direct inhibitory effect of YM-201636 on PIKfyve's enzymatic activity.

  • Immunoprecipitation: PIKfyve is immunoprecipitated from cell lysates (e.g., 3T3L1 adipocytes) using an anti-PIKfyve antibody.[3]

  • Pre-incubation: The immunoprecipitated enzyme is pre-incubated with varying concentrations of YM-201636 (or vehicle control, e.g., DMSO) for 15 minutes at 37°C.[3]

  • Kinase Reaction: The kinase assay is initiated by adding the substrate (e.g., 100 µM PtdIns) and [γ-³²P]ATP in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EGTA, 10 mM MgCl₂). The reaction proceeds for 15 minutes at 37°C.[3]

  • Lipid Extraction and Analysis: The reaction is stopped, and lipids are extracted. The radiolabeled lipid products are then separated by thin-layer chromatography (TLC).[3]

  • Quantification: The TLC plate is exposed to an autoradiography film. The resulting spots corresponding to the phosphorylated product (PtdInsP) are quantified to determine the level of kinase activity and calculate the IC₅₀ value.[3]

Retroviral Budding Assay

This cellular assay quantifies the impact of YM-201636 on the release of viral particles.

  • Cell Culture: A cell line that constitutively produces a retrovirus, such as the TEGH human fibrosarcoma line producing an ecotropic retrovirus, is cultured.[1][2]

  • Compound Treatment: Cells are treated with a specific concentration of YM-201636 (e.g., 800 nM) or a vehicle control.[1]

  • Incubation: The cells are incubated for a defined period (e.g., 2-3 hours) to allow for viral production and budding in the presence of the inhibitor.[2]

  • Sample Collection: The cell culture supernatant, containing released virions, is collected. The cells are lysed to analyze intracellular viral protein levels.

  • Quantification of Released Virus: The amount of virus in the supernatant is quantified. This can be done using various methods, such as a reverse transcriptase (RT) activity assay, p24 ELISA for HIV, or Western blotting for viral proteins like Gag or Capsid. The results are normalized to the amount of viral protein in the cell lysate to account for any effects on protein synthesis. A reduction in the supernatant-to-cell-lysate ratio of viral protein indicates an inhibition of budding.[1]

Visualizations of Pathways and Workflows

Signaling Pathway of YM-201636 Action

G PI3K Class III PI3K PtdIns3P PtdIns(3)P PI3K->PtdIns3P Synthesizes PtdIns PtdIns PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesizes ESCRT ESCRT Machinery (Host Factor) PtdIns35P2->ESCRT Regulates Budding Viral Budding & Release ESCRT->Budding Mediates Gag Retroviral Gag (Viral Protein) Gag->ESCRT Hijacks Block Blockade of Budding YM201636 YM-201636 YM201636->PIKfyve Inhibits

Caption: YM-201636 inhibits PIKfyve, blocking PtdIns(3,5)P₂ synthesis and ESCRT-mediated retroviral budding.

Experimental Workflow for Budding Assay

G start Start: Culture Virus- Producing Cells treat Treat Cells with YM-201636 vs. Vehicle start->treat incubate Incubate (e.g., 2-24h) for Viral Production treat->incubate collect Collect Supernatant (Released Virus) & Cell Lysate (Intracellular Virus) incubate->collect split Process Samples collect->split quant_sup Quantify Viral Protein/ Activity in Supernatant (e.g., RT Assay, Western Blot) split->quant_sup Supernatant quant_lys Quantify Viral Protein in Cell Lysate (e.g., Western Blot) split->quant_lys Lysate analyze Analyze Data: Compare Virus Release Ratio (Supernatant / Lysate) quant_sup->analyze quant_lys->analyze end Conclusion: Determine Inhibition of Budding analyze->end

Caption: Workflow for quantifying the inhibitory effect of YM-201636 on retroviral particle release.

Conclusion and Future Directions

YM-201636 is a powerful research tool and a potential therapeutic lead that potently inhibits retroviral budding by specifically targeting the host PIKfyve kinase.[3] Its mechanism of action, centered on the disruption of PtdIns(3,5)P₂ synthesis and the subsequent impairment of the ESCRT pathway, highlights a promising host-oriented strategy for antiviral therapy.[6][7] By targeting a host factor, this approach may offer a higher barrier to the development of viral resistance compared to drugs targeting viral enzymes.

However, the potent off-target effects of YM-201636, particularly the profound inhibition of insulin-stimulated glucose uptake at concentrations significantly lower than those required for antiviral activity, present a major hurdle for its clinical development.[3][9] These findings underscore the critical role of the PIKfyve pathway in fundamental cellular processes beyond viral egress. Future drug development efforts could focus on identifying second-generation PIKfyve inhibitors with an improved therapeutic window, maximizing antiviral potency while minimizing effects on essential metabolic pathways.

References

Understanding the Role of PIKfyve in Glucose Uptake Using YM-201636: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regulation of glucose uptake is a cornerstone of metabolic homeostasis, with the insulin-stimulated translocation of the GLUT4 transporter to the plasma membrane being a critical step. Emerging evidence has implicated PIKfyve, a phosphoinositide kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), as a key regulator in this process. YM-201636, a potent and selective inhibitor of PIKfyve, has become an invaluable pharmacological tool for dissecting the precise role of this kinase in cellular trafficking and signaling events. This technical guide provides an in-depth overview of the PIKfyve signaling pathway in the context of glucose uptake, summarizes the quantitative effects of YM-201636, and offers detailed experimental protocols for researchers investigating this pathway.

The Role of PIKfyve in Insulin-Stimulated Glucose Uptake

Insulin triggers a complex signaling cascade in fat and muscle cells to facilitate glucose entry. A key event is the translocation of the glucose transporter GLUT4 from intracellular storage compartments to the cell surface[1][2]. PIKfyve is now understood to be a crucial positive regulator in this pathway[3].

Following insulin receptor activation, PI3-Kinase (PI3K) and its downstream effector Akt/PKB are activated. Akt/PKB can directly phosphorylate PIKfyve on serine residue S318[4][5]. This phosphorylation event is thought to be important for PIKfyve's role in membrane trafficking[4]. PIKfyve's enzymatic activity, which primarily converts PtdIns3P to PtdIns(3,5)P2 on endosomal membranes, is essential for the proper trafficking and recycling of GLUT4-containing vesicles[1][6]. Studies using dominant-negative kinase-dead PIKfyve mutants have shown that PIKfyve's enzymatic activity is a positive, stimulatory signal in insulin-regulated GLUT4 translocation and glucose uptake[3].

Depletion of PIKfyve or its activating partner, ArPIKfyve, using siRNA has been shown to reduce insulin-activated glucose uptake and diminish the cell-surface accumulation of GLUT4[1][2]. This highlights the physiological link between the ArPIKfyve-PIKfyve-PtdIns(3,5)P2 pathway and the metabolic effects of insulin[1][2].

Beyond the canonical insulin pathway, PIKfyve has also been implicated in contraction-stimulated glucose uptake in skeletal muscle, a process mediated by AMP-activated protein kinase (AMPK)[7].

PIKfyve_Insulin_Signaling cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endosome Endosomal Compartment Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates GLUT4_PM GLUT4 Glucose_In Glucose Uptake GLUT4_PM->Glucose_In facilitates PI3K Class IA PI3K IRS->PI3K activates PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 converts PIP2 PtdIns(4,5)P2 PIP2->PI3K Akt Akt/PKB PIP3->Akt activates PIKfyve PIKfyve Akt->PIKfyve phosphorylates (S318) PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 converts PtdIns3P PtdIns3P PtdIns3P->PIKfyve GSV GLUT4 Storage Vesicles (GSV) PtdIns35P2->GSV regulates trafficking GSV->GLUT4_PM translocates

Caption: PIKfyve in the insulin signaling pathway for GLUT4 translocation.

YM-201636: A Pharmacological Probe for PIKfyve Function

YM-201636 is a cell-permeable pyridofuropyrimidine compound identified as a potent and selective inhibitor of PIKfyve's kinase activity[8][9]. It has been instrumental in studying the cellular processes regulated by PIKfyve, including endosomal trafficking and glucose metabolism[9][10].

Inhibitory Profile of YM-201636

YM-201636 exhibits high potency against mammalian PIKfyve, with significantly less activity against its yeast orthologue, Fab1, and the class I PI3K catalytic subunit p110α[8][9][10]. This selectivity makes it a powerful tool, though its off-target effects must be considered.

Target KinaseIC50 (nM)Selectivity vs. PIKfyveReference(s)
PIKfyve 33-[8][9][10][11]
p110α (Class IA PI3K) 3,300~100-fold[8][9][10][11]
Fab1 (Yeast PIKfyve) >5,000>150-fold[8][9][10][11]
Table 1: In vitro inhibitory profile of YM-201636 against key lipid kinases.
Effects of YM-201636 on Glucose Metabolism and Signaling

Studies in 3T3-L1 adipocytes have revealed that YM-201636 potently inhibits glucose uptake. However, a critical finding is the discrepancy between the concentrations required to block glucose influx versus those needed to inhibit GLUT4 translocation and upstream insulin signaling[12][13]. YM-201636 almost completely inhibits basal and insulin-stimulated glucose uptake at concentrations as low as 160 nM[10][12][13]. In contrast, partial inhibition of GLUT4 translocation and a 55% inhibition of Akt-Ser473 phosphorylation require a much higher concentration of 800 nM[12].

This suggests that YM-201636 has additional targets besides PIKfyve that are involved in glucose transport. Indeed, subsequent studies revealed that YM-201636 also completely inhibits the insulin-dependent activation of class IA PI 3-kinase in intact cells, an effect not predicted by in vitro assays against the isolated catalytic subunit[12][13]. This dual inhibition complicates the interpretation of its effects on glucose metabolism.

ParameterYM-201636 ConcentrationEffectReference(s)
Net Insulin-Stimulated Glucose Uptake IC50 = 54 ± 4 nMPotent Inhibition[12][13]
Basal & Insulin-Activated Glucose Uptake 160 nMAlmost complete inhibition[10][12]
Insulin-Induced GLUT4 Translocation 800 nM~45% inhibition[12]
Insulin-Induced Akt (Ser473) Phosphorylation 160 nMUnaltered[12]
Insulin-Induced Akt (Ser473) Phosphorylation 800 nM~55% inhibition[12]
Insulin-Activated Class IA PI 3-Kinase 100 nMComplete inhibition[10][12]

Table 2: Concentration-dependent effects of YM-201636 on glucose uptake and insulin signaling in 3T3-L1 adipocytes.

YM201636_Mechanism cluster_pathway Insulin Signaling Pathway IR Insulin Receptor PI3K Class IA PI3K IR->PI3K Akt Akt/PKB PI3K->Akt PIKfyve PIKfyve Akt->PIKfyve GLUT4_Trans GLUT4 Translocation PIKfyve->GLUT4_Trans Glucose_Uptake Glucose Uptake GLUT4_Trans->Glucose_Uptake Inhibitor YM-201636 Inhibitor->PI3K Unexpected high affinity in intact cells Inhibitor->PIKfyve High affinity (IC50 = 33 nM) Inhibitor->Glucose_Uptake Potent inhibition (IC50 = 54 nM)

Caption: Dual inhibitory action of YM-201636 on the insulin signaling pathway.

Experimental Protocols

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Method)

This protocol is adapted from commercially available assays and published methodologies to quantify PIKfyve activity by measuring ADP production[14][15][16].

Materials:

  • Recombinant human PIKfyve enzyme

  • YM-201636 or other test compounds

  • Substrate: Phosphatidylinositol-3-phosphate (PI(3)P) and Phosphatidylserine (PS) liposomes

  • ATP solution (e.g., 10 µM final concentration)

  • Lipid Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.1% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of YM-201636 in kinase buffer. Prepare the PI(3)P:PS substrate solution. Dilute the PIKfyve enzyme in cold kinase buffer to the desired working concentration.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 5 µL of YM-201636 dilution (or vehicle control).

    • 10 µL of diluted PIKfyve enzyme.

  • Pre-incubation: Mix gently and pre-incubate for 15-30 minutes at room temperature to allow inhibitor binding.

  • Substrate Addition: Add 5 µL of the PI(3)P:PS substrate solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Mix the plate gently and incubate at 30°C for 40-60 minutes.

  • Reaction Termination: Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Subtract background luminescence (no enzyme control) and plot the signal against the log of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic curve fit.

Kinase_Assay_Workflow start Start prep Prepare Reagents (YM-201636, Enzyme, Substrate, ATP) start->prep setup Add Inhibitor & PIKfyve Enzyme to 96-well Plate prep->setup pre_incubate Pre-incubate (15-30 min, RT) setup->pre_incubate add_substrate Add PI(3)P:PS Substrate pre_incubate->add_substrate initiate Initiate Reaction with ATP add_substrate->initiate incubate Incubate (40-60 min, 30°C) initiate->incubate terminate Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubate->terminate incubate2 Incubate (40 min, RT) terminate->incubate2 detect Add Kinase Detection Reagent (Convert ADP to ATP) incubate2->detect incubate3 Incubate (30-60 min, RT) detect->incubate3 read Measure Luminescence incubate3->read analyze Calculate IC50 Value read->analyze end End analyze->end

Caption: Experimental workflow for an in vitro PIKfyve kinase assay.
2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the uptake of a radiolabeled or fluorescent glucose analog to quantify glucose transport into cells[12][17][18].

Materials:

  • Differentiated 3T3-L1 adipocytes in 12- or 24-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • YM-201636

  • Insulin (100 nM)

  • 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG

  • Phloretin (inhibitor of glucose transport)

  • Scintillation fluid and counter (for radiolabel) or plate reader (for fluorescence)

Procedure:

  • Serum Starvation: Wash differentiated adipocytes with PBS and serum-starve them in DMEM for 2-3 hours.

  • Inhibitor Treatment: Replace the medium with KRH buffer and incubate cells with the desired concentrations of YM-201636 (or vehicle) for 30-60 minutes at 37°C.

  • Insulin Stimulation: Add insulin (100 nM) or vehicle to the appropriate wells and incubate for 30 minutes at 37°C.

  • Initiate Uptake: Add 2-deoxy-D-[³H]glucose to initiate the glucose uptake. Incubate for 5-10 minutes at 37°C.

  • Stop Uptake: Terminate the assay by washing the cells three times with ice-cold KRH buffer containing phloretin to stop transport.

  • Cell Lysis: Lyse the cells with 0.1% SDS or 0.1 N NaOH.

  • Quantification:

    • For [³H]glucose: Transfer lysate to a scintillation vial, add scintillation fluid, and measure counts per minute (CPM).

    • For 2-NBDG: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Protein Normalization: Use a portion of the lysate to determine the total protein concentration (e.g., via BCA assay) to normalize the uptake data.

GLUT4 Translocation via Western Blotting of Plasma Membrane Fractions

This protocol is used to quantify the amount of GLUT4 that has translocated to the plasma membrane upon insulin stimulation[1][19][20].

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Homogenization buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 255 mM sucrose, protease/phosphatase inhibitors)

  • Subcellular fractionation reagents/kit

  • Anti-GLUT4 antibody

  • Antibodies for loading controls/fraction markers (e.g., Na+/K+-ATPase for plasma membrane, Calnexin for ER)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat differentiated 3T3-L1 adipocytes as described in the glucose uptake assay (serum starvation, inhibitor treatment, insulin stimulation).

  • Homogenization: After treatment, wash cells with ice-cold PBS and scrape them into ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer or sonicator.

  • Subcellular Fractionation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 16,000 x g) to pellet the crude membrane fraction.

    • Further separate the plasma membrane (PM) from internal membranes using density gradient ultracentrifugation (e.g., sucrose gradient).

  • Protein Quantification: Determine the protein concentration of the isolated PM fraction.

  • Western Blotting:

    • Perform SDS-PAGE on equal amounts of protein (e.g., 10-25 µg) from each sample[19].

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary anti-GLUT4 antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the GLUT4 signal to a plasma membrane loading control.

Conclusion and Future Perspectives

PIKfyve is a key positive regulator of insulin-stimulated glucose uptake, primarily through its role in the endosomal trafficking of GLUT4 vesicles. The inhibitor YM-201636 has been a critical tool in establishing this function. However, the discovery of its potent off-target inhibition of class IA PI 3-kinase in intact cells highlights a crucial consideration for researchers[12][13]. The profound inhibition of glucose uptake by YM-201636 at low nanomolar concentrations is likely a composite effect of inhibiting both PIKfyve and the upstream PI3K signaling node.

For drug development professionals, this dual action underscores the importance of comprehensive selectivity profiling in cellular contexts. For researchers, it emphasizes the need to use multiple approaches—such as genetic tools (siRNA, CRISPR) alongside more specific inhibitors if they become available—to validate findings. Future work should aim to dissect the relative contributions of PIKfyve and its lipid products, PtdIns(3,5)P2 and PtdIns5P, to the distinct steps of GLUT4 vesicle budding, transport, and fusion, which will provide a more complete picture of metabolic regulation and potential new therapeutic targets for diseases like type 2 diabetes[21].

References

Methodological & Application

YM-201636: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a lipid kinase responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[1][2] This phosphoinositide plays a crucial role in regulating various intracellular membrane trafficking pathways, including endosomal sorting, lysosomal function, and autophagy.[3][4] Inhibition of PIKfyve by YM-201636 leads to a rapid decrease in PtdIns(3,5)P₂ levels, resulting in the disruption of these fundamental cellular processes.[1] Consequently, YM-201636 has emerged as a valuable research tool for investigating the roles of PIKfyve and PtdIns(3,5)P₂ in normal physiology and various disease states, including cancer, neurodegeneration, and viral infections.[4][5][6]

These application notes provide detailed protocols for utilizing YM-201636 in cell culture experiments to study its effects on cell viability, endosomal trafficking, and autophagy.

Mechanism of Action

YM-201636 selectively inhibits PIKfyve, the mammalian ortholog of yeast Fab1p, thereby blocking the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to PtdIns(3,5)P₂.[1][7] This inhibition disrupts the delicate balance of phosphoinositides, leading to a cascade of cellular effects. The primary consequence is the impairment of endomembrane transport, which manifests as the accumulation of enlarged late endosomal and lysosomal vacuoles.[1][3] This disruption affects processes such as the recycling of cellular components, the maturation of autophagosomes, and the budding of certain retroviruses.[1][7]

Signaling Pathway of PIKfyve Inhibition by YM-201636

PIKfyve_Pathway PIKfyve Signaling Pathway and Inhibition by YM-201636 cluster_membrane Cellular Membranes cluster_cytosol Cytosol cluster_cellular_processes Cellular Processes PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates Lysosomal_Function Lysosomal Function PtdIns35P2->Lysosomal_Function Regulates PIKfyve->PtdIns35P2 Phosphorylation YM201636 YM-201636 YM201636->PIKfyve Inhibition Retroviral_Budding Retroviral Budding Endosomal_Trafficking->Retroviral_Budding Required for

Caption: PIKfyve phosphorylates PtdIns3P to produce PtdIns(3,5)P₂, which regulates key cellular processes. YM-201636 inhibits PIKfyve, disrupting these pathways.

Quantitative Data Summary

The inhibitory activity of YM-201636 varies depending on the cell type and the specific biological process being assayed. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636
Target KinaseIC₅₀NotesReference
PIKfyve (mammalian)33 nMHighly selective inhibition.[1][7]
p110α (Class IA PI3K)3 µMApproximately 100-fold less potent than against PIKfyve.[1][7]
Fab1 (yeast orthologue)>5 µMInsensitive to YM-201636.[1][7]
Table 2: Cellular Activity of YM-201636 in Various Assays
Cell LineAssayIC₅₀ / Effective ConcentrationIncubation TimeReference
3T3-L1 adipocytesInsulin-activated 2-deoxyglucose uptake54 nM30 min[8]
NIH3T3 cellsPtdIns(3,5)P₂ production80% reduction at 800 nMNot specified[1][7]
NIH3T3 cellsEndosomal trafficking (vacuole formation)A₅₀ ≈ 400 nM2 hours[1]
Calu-1 (NSCLC)Cytotoxicity (XTT assay)15.03 µM72 hours[5]
HCC827 (NSCLC)Cytotoxicity (XTT assay)11.07 µM72 hours[5]
H1299 (NSCLC)Cytotoxicity (XTT assay)74.95 µM72 hours[5]
HepG2 (Liver Cancer)Proliferation (MTT assay)Dose-dependent inhibitionNot specified[9]
Huh-7 (Liver Cancer)Proliferation (MTT assay)Dose-dependent inhibitionNot specified[9]
MDCK cellsInfluenza virus CPEIC₅₀: 3.8 - 24.6 µMNot specified[6]

Experimental Protocols

The following are detailed protocols for common cell culture experiments involving YM-201636.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for YM-201636 Treatment start Start cell_culture 1. Cell Seeding & Culture start->cell_culture prepare_ym 2. Prepare YM-201636 Stock & Working Solutions cell_culture->prepare_ym treatment 3. Treat Cells with YM-201636 prepare_ym->treatment incubation 4. Incubate for a Defined Period treatment->incubation assay 5. Perform Downstream Assay (e.g., Viability, Imaging, Western Blot) incubation->assay data_analysis 6. Data Analysis assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for treating cultured cells with YM-201636 and subsequent analysis.

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., XTT or MTT)

This protocol is designed to assess the effect of YM-201636 on the proliferation and viability of cancer cell lines.[5]

Materials:

  • Cell line of interest (e.g., Calu-1, HCC827, H1299)[5]

  • Complete cell culture medium

  • 96-well cell culture plates

  • YM-201636

  • DMSO (for stock solution)

  • XTT or MTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • YM-201636 Preparation: Prepare a stock solution of YM-201636 in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest YM-201636 concentration).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of YM-201636 or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.[5]

  • Viability Assessment: At each time point, add the XTT or MTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of YM-201636 that causes 50% inhibition of cell growth) using appropriate software.

Protocol 2: Analysis of Endosomal Trafficking (Vacuole Formation)

This protocol is used to visualize the characteristic cytoplasmic vacuolation induced by YM-201636 due to its effect on endosomal trafficking.[1]

Materials:

  • Adherent cell line (e.g., NIH3T3)

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • YM-201636

  • DMSO

  • Phase-contrast or differential interference contrast (DIC) microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture until they reach 50-70% confluency.

  • YM-201636 Preparation: Prepare a working solution of YM-201636 in a complete medium. A concentration of 800 nM is often effective for inducing vacuolation in NIH3T3 cells.[1] Prepare a vehicle control with DMSO.

  • Treatment: Replace the culture medium with the medium containing YM-201636 or the vehicle control.

  • Live-Cell Imaging: Observe the cells under a microscope at various time points (e.g., 30 minutes, 1 hour, 2 hours) to monitor the formation of cytoplasmic vacuoles.[1] The formation of these swollen vesicles is a hallmark of PIKfyve inhibition.[1]

  • Reversibility (Optional): To test for the reversibility of the phenotype, wash the cells with a fresh medium after 2 hours of treatment and continue to image them to observe the disappearance of the vacuoles.[1]

Protocol 3: Assessment of Autophagy (LC3-II Accumulation)

This protocol describes how to measure the effect of YM-201636 on autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.[9][10]

Materials:

  • Cell line of interest (e.g., HepG2, Huh-7)[9]

  • 6-well cell culture plates

  • Complete cell culture medium

  • YM-201636

  • DMSO

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against LC3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of YM-201636 or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against the loading control. Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes.[10]

Concluding Remarks

YM-201636 is a powerful tool for dissecting the complex roles of PIKfyve and PtdIns(3,5)P₂ in cellular biology. The protocols outlined above provide a starting point for researchers to investigate its effects in various experimental contexts. It is crucial to optimize concentrations and incubation times for each specific cell line and assay to ensure robust and reproducible results. Careful experimental design, including the use of appropriate controls, will enable researchers to effectively utilize YM-201636 to advance our understanding of fundamental cellular processes and their implications in health and disease.

References

Application Notes and Protocols for YM-201636 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are crucial for the regulation of endosomal trafficking, lysosomal function, and autophagy. By inhibiting PIKfyve, YM-201636 disrupts these fundamental cellular processes, making it a valuable tool for studying their roles in health and disease. These application notes provide detailed protocols and guidance for the use of YM-201636 in in vivo mouse models, with a focus on a liver cancer xenograft model as a primary example.

Mechanism of Action and Signaling Pathway

YM-201636 exerts its biological effects by selectively inhibiting the enzymatic activity of PIKfyve. This inhibition leads to a decrease in the cellular levels of PtdIns(3,5)P₂ and PtdIns5P, which in turn disrupts the budding and fission of vesicles from late endosomes and lysosomes. This disruption of endosomal trafficking affects several downstream cellular processes, including retroviral budding, glucose transporter trafficking, and the recycling of cellular receptors.[1][2][3] A notable consequence of PIKfyve inhibition is the induction of autophagy, which can lead to cell death in some cancer cell lines.[4][5][6]

PIKfyve_Signaling_Pathway cluster_membrane Late Endosome / Lysosome Membrane cluster_cytosol Cytosol cluster_cellular_processes Cellular Processes PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P₂ Downstream Downstream Effectors PtdIns35P2->Downstream PtdIns5P PtdIns5P PtdIns5P->Downstream PIKfyve->PtdIns35P2 Phosphorylation PIKfyve->PtdIns5P Phosphorylation YM201636 YM-201636 YM201636->PIKfyve Inhibition Endosomal_Trafficking Endosomal Trafficking Downstream->Endosomal_Trafficking Regulation Lysosomal_Function Lysosomal Function Downstream->Lysosomal_Function Regulation Autophagy Autophagy Downstream->Autophagy Regulation

Caption: PIKfyve Signaling Pathway and Inhibition by YM-201636.

Data Presentation

In Vitro Activity of YM-201636
TargetIC₅₀Cell Line/Assay ConditionReference
PIKfyve33 nMIn vitro kinase assay[1][2]
p110α3.3 µMIn vitro kinase assay[2]
Insulin-activated 2-deoxyglucose uptake54 nM3T3L1 adipocytes[7]
In Vivo Dosage of YM-201636
Mouse ModelDosageAdministration RouteDosing ScheduleOutcomeSystemic ToxicityReference
Liver Cancer Allograft (H22 cells in BALB/c mice)2 mg/kgOralDaily for 7 consecutive daysInhibition of tumor growthNot notable[5][6][8]

Experimental Protocols

Preparation of YM-201636 for In Vivo Administration

Materials:

  • YM-201636 (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O) or Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

Formulation for Oral Administration (Aqueous-based): [1]

  • Prepare a stock solution of YM-201636 in DMSO (e.g., 12 mg/mL). Ensure the powder is completely dissolved.

  • In a sterile microcentrifuge tube, add 50 µL of the YM-201636 stock solution to 400 µL of PEG300.

  • Vortex the mixture until it is clear and homogenous.

  • Add 50 µL of Tween 80 to the mixture and vortex again until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • Vortex thoroughly to ensure a uniform suspension.

  • This formulation should be prepared fresh before each use.

Formulation for Oral Administration (Oil-based): [1]

  • Prepare a stock solution of YM-201636 in DMSO (e.g., 12 mg/mL).

  • In a sterile microcentrifuge tube, add 50 µL of the YM-201636 stock solution to 950 µL of corn oil.

  • Vortex the mixture vigorously to ensure a uniform suspension.

  • This formulation should be prepared fresh before each use.

In Vivo Liver Cancer Xenograft Mouse Model Protocol

Animal Model:

  • BALB/c mice (or other appropriate strain for the chosen cell line)

  • Age: 6-8 weeks

  • Sex: Female or male, depending on the cell line and experimental design.

Tumor Cell Line:

  • H22 mouse hepatoma cells (or other suitable liver cancer cell line)

Experimental Workflow:

in_vivo_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Tumor Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment YM-201636 Treatment Randomization->Treatment Tumor_Measurement Tumor Volume/Weight Measurement Treatment->Tumor_Measurement Tissue_Collection Tissue Collection for Biomarker Analysis Treatment->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Tissue_Collection->Data_Analysis

Caption: General Workflow for an In Vivo Efficacy Study.

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture H22 cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • YM-201636 Administration:

    • Prepare the YM-201636 formulation as described above.

    • Administer YM-201636 orally at a dose of 2 mg/kg daily for 7 consecutive days.

    • The control group should receive the vehicle solution following the same schedule.

  • Endpoint Analysis:

    • Continue to monitor tumor volume throughout the treatment period.

    • At the end of the study, euthanize the mice according to approved institutional guidelines.

    • Excise the tumors and measure their final weight.

    • Collect tumors and other relevant tissues for further analysis (e.g., histopathology, Western blotting for autophagy markers like LC3-II).

Considerations for Using YM-201636 in Other In Vivo Models

The use of YM-201636 is not limited to cancer models. Its role in modulating autophagy and neuronal function suggests its potential application in other areas of research.

  • Neuroscience: Given that PIKfyve inhibition affects neuronal survival and can lead to vacuolation of endolysosomal membranes, YM-201636 could be used to study neurodegenerative processes.[9][10][11] Researchers should perform dose-response studies to determine an effective and non-toxic dose for the specific neuronal model. Behavioral tests and histological analysis of brain tissue would be critical endpoints.

  • Metabolic Diseases: YM-201636 has been shown to inhibit insulin-stimulated glucose uptake in adipocytes.[7] This suggests its potential use in mouse models of diabetes and obesity to study the role of PIKfyve in glucose homeostasis. In such studies, monitoring blood glucose levels, insulin sensitivity, and body weight would be essential.

Important Considerations:

  • Toxicity: While the 2 mg/kg oral dose was reported to have no notable systemic toxicity in the liver cancer model, it is crucial to perform a preliminary toxicity study in any new mouse model or with different administration routes. This should include monitoring for changes in body weight, food and water intake, and general animal behavior.

  • Pharmacokinetics: The pharmacokinetic profile of YM-201636 in mice has not been extensively reported. The optimal dosing frequency will depend on the drug's half-life and the biological question being addressed.

  • Target Engagement: To confirm that YM-201636 is inhibiting PIKfyve in vivo, researchers can measure the levels of its product, PtdIns(3,5)P₂, in tissues of interest, although this can be technically challenging due to its low abundance.[12] Alternatively, observing the characteristic cellular vacuolation in tissues can serve as a phenotypic marker of PIKfyve inhibition.[13]

Conclusion

YM-201636 is a valuable research tool for investigating the multifaceted roles of PIKfyve in cellular physiology and pathology. The protocols and information provided herein offer a starting point for designing and conducting in vivo studies in mouse models. As with any experimental work, careful planning, dose optimization, and thorough endpoint analysis are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols: YM-201636 for PIKfyve Inhibition in NIH3T3 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase.[1] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂) from phosphatidylinositol 3-phosphate (PI(3)P).[2][3][4] PtdIns(3,5)P₂ is a low-abundance signaling lipid that plays a critical role in regulating endomembrane trafficking, lysosomal homeostasis, and autophagy.[2][5] Inhibition of PIKfyve with YM-201636 leads to a rapid decrease in cellular PtdIns(3,5)P₂ levels, resulting in observable phenotypes such as the accumulation of enlarged late endosomes and lysosomes.[6][7] These application notes provide detailed information and protocols for utilizing YM-201636 to inhibit PIKfyve in NIH3T3 cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for YM-201636 in relation to PIKfyve inhibition.

ParameterValueCell Type/SystemReference(s)
PIKfyve IC₅₀ 33 nMIn vitro kinase assay[1][6][8][9][10]
p110α IC₅₀ 3.3 µMIn vitro kinase assay[1][8][9]
Effective Concentration for 80% PtdIns(3,5)P₂ reduction 800 nMSerum-starved NIH3T3 cells[6][8][9]
EC₅₀ for phenotype (e.g., vacuolation) ~400 nMNIH3T3 cells[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PIKfyve signaling pathway and a general experimental workflow for studying the effects of YM-201636 in NIH3T3 cells.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve_complex PIKfyve/Vac14/Fig4 Complex PI3P->PIKfyve_complex Substrate PI35P2 PtdIns(3,5)P₂ PIKfyve_complex->PI35P2 Phosphorylation Downstream Downstream Effectors (e.g., Endosomal Trafficking, Lysosomal Homeostasis) PI35P2->Downstream YM201636 YM-201636 YM201636->PIKfyve_complex Inhibition

Caption: PIKfyve Signaling Pathway and Inhibition by YM-201636.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_analysis Analysis start Seed NIH3T3 cells culture Culture to desired confluency start->culture serum_starve Serum starve cells (e.g., 18-20h, 0.1% DCS) culture->serum_starve pretreat Pre-treat with YM-201636 (e.g., 800 nM for 2h) serum_starve->pretreat stimulate Stimulate with serum/growth factor (if required) pretreat->stimulate phenotype Phenotypic Analysis (e.g., Microscopy for vacuolation) stimulate->phenotype biochem Biochemical Analysis (e.g., Phosphoinositide measurement) stimulate->biochem functional Functional Assays (e.g., Endosomal trafficking) stimulate->functional

Caption: General Experimental Workflow for YM-201636 Treatment in NIH3T3 Cells.

Experimental Protocols

Protocol 1: Inhibition of PIKfyve and Induction of Endosomal Swelling in NIH3T3 Cells

This protocol describes the steps to inhibit PIKfyve in NIH3T3 cells using YM-201636 and observe the characteristic cellular phenotype of enlarged endosomes.

Materials:

  • NIH3T3 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Donor Calf Serum (DCS) or Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • YM-201636 (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microscopy-grade culture dishes or plates

  • Phase-contrast or fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture NIH3T3 cells in DMEM supplemented with 10% DCS or FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells onto appropriate culture vessels (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach 50-70% confluency.

  • Serum Starvation (Optional but Recommended):

    • For studies involving serum or growth factor stimulation, it is recommended to serum-starve the cells to reduce basal signaling.

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add DMEM containing low serum (e.g., 0.1% DCS) and incubate for 18-20 hours.[6][9]

  • YM-201636 Treatment:

    • Prepare a working solution of YM-201636 in the appropriate cell culture medium. A final concentration of 800 nM is recommended to achieve significant inhibition of PtdIns(3,5)P₂ production.[6][8][9]

    • Include a vehicle control (e.g., DMSO at the same final concentration as the YM-201636 treatment).

    • Aspirate the medium from the cells and add the medium containing YM-201636 or vehicle.

    • Incubate the cells for a desired period. A 2-3 hour incubation is typically sufficient to observe the formation of swollen endosomal vesicles.[6][9]

  • Phenotypic Analysis:

    • Observe the cells directly using a phase-contrast microscope. Treated cells will exhibit prominent, phase-dark cytoplasmic vacuoles.

    • For more detailed analysis, cells can be fixed and stained with markers for late endosomes/lysosomes (e.g., LAMP1) or endocytosed fluorescent tracers (e.g., Lucifer yellow, Lysotracker).[6][9]

Protocol 2: Analysis of PtdIns(3,5)P₂ Levels Following YM-201636 Treatment

This protocol provides a general outline for assessing the direct biochemical effect of YM-201636 on its target.

Materials:

  • [³²P]orthophosphate

  • Phosphate-free DMEM

  • Reagents for lipid extraction (e.g., chloroform, methanol, HCl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Metabolic Labeling:

    • Culture and serum-starve NIH3T3 cells as described in Protocol 1.

    • Incubate the cells in phosphate-free DMEM containing [³²P]orthophosphate to label the cellular ATP pool.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the metabolically labeled cells with 800 nM YM-201636 or vehicle for a short period (e.g., 30 minutes).

    • If applicable, stimulate the cells with serum or a growth factor to induce phosphoinositide turnover.[8][9]

  • Lipid Extraction and Analysis:

    • Terminate the experiment by adding ice-cold acid.

    • Perform a lipid extraction using established methods (e.g., Bligh-Dyer extraction).

    • Separate and quantify the different phosphoinositide species using HPLC.[9]

    • A significant reduction in the [³²P]-labeled PtdIns(3,5)P₂ peak should be observed in the YM-201636-treated samples compared to the vehicle control.[6][9]

Concluding Remarks

YM-201636 is a valuable pharmacological tool for the acute and reversible inhibition of PIKfyve kinase in NIH3T3 cells. The provided protocols and data serve as a guide for researchers to effectively utilize this inhibitor in their studies of endosomal trafficking and phosphoinositide signaling. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific experimental setups.

References

Application Note: Monitoring Autophagy Inhibition with YM-201636 Using LC3-II Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic pathway is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. A key marker for monitoring autophagy is the microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of autophagosomes. An increase in LC3-II levels is thus correlated with an increased number of autophagosomes.

YM-201636 is a potent and selective inhibitor of PIKfyve kinase.[1][2] PIKfyve is a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a crucial signaling lipid for regulating endosomal and lysosomal trafficking.[1][2][3] Inhibition of PIKfyve by YM-201636 disrupts the fusion of autophagosomes with lysosomes, a critical final step in the autophagic pathway.[3][4] This leads to the accumulation of autophagosomes and, consequently, an increase in cellular LC3-II levels.[1][5] Therefore, assaying LC3-II levels by western blot after YM-201636 treatment is a reliable method to study the role of PIKfyve in autophagy and to assess the impact of inhibiting this pathway.

Principle of the Assay

This protocol describes the use of YM-201636 to inhibit autophagic flux. By treating cells with YM-201636, PIKfyve activity is blocked, preventing the maturation of autophagosomes into autolysosomes.[3][4] This blockade results in an accumulation of autophagosomes, which can be quantified by measuring the increase in the autophagosome-associated protein, LC3-II, via western blot analysis. To confirm that the increase in LC3-II is due to a blockage in degradation rather than an increase in formation, a parallel treatment with a lysosomal protease inhibitor (e.g., Bafilomycin A1 or Chloroquine) can be performed. A potentiation of the LC3-II signal in the presence of YM-201636 indicates an inhibited autophagic flux.[1][2] The amount of LC3-II is normalized to a loading control (e.g., β-actin) for accurate quantification.[6]

Signaling Pathway and Experimental Workflow

cluster_0 Autophagy Pathway cluster_1 PIKfyve Signaling cluster_2 Result of Inhibition Autophagosome Autophagosome (LC3-II Associated) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome PIKfyve PIKfyve Kinase PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesis Result Accumulation of Autophagosomes (Increased LC3-II) PtdIns3P PtdIns(3)P PtdIns3P->PIKfyve PtdIns35P2->Autolysosome Required for Fusion & Maturation YM201636 YM-201636 YM201636->PIKfyve

Caption: PIKfyve inhibition by YM-201636 blocks autophagosome-lysosome fusion.

cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture B 2. Treatment with YM-201636 & Controls (e.g., DMSO, BafA1) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Anti-LC3 & Anti-Loading Control) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Band Densitometry) H->I J 10. Quantification & Comparison (LC3-II / Loading Control Ratio) I->J

Caption: Workflow for LC3-II western blot analysis of autophagy.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., HeLa, HepG2, primary neurons)[1][5][7]

  • Complete cell culture medium

  • YM-201636 (PIKfyve inhibitor)

  • DMSO (Vehicle control)

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ) (Lysosomal inhibitors)[8]

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitor cocktail[9]

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE equipment and reagents (e.g., 12-15% polyacrylamide gels)[9]

  • Western blot transfer system

  • PVDF membranes (0.2 µm pore size is recommended for small proteins like LC3)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3, Mouse or Rabbit anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Method

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes (e.g., 6-well plates) to achieve 70-80% confluency on the day of treatment.

  • Aspirate the old medium and replace it with fresh medium containing the treatment compounds as described in Table 1. A typical concentration for YM-201636 is 800 nM - 1 µM, and for Bafilomycin A1 is 100 nM.[1]

  • Incubate cells for the desired time period (e.g., 4, 8, or 24 hours). Treatment times may need optimization depending on the cell type.[1]

Table 1: Suggested Experimental Treatment Groups

Group Treatment Purpose
1 Vehicle (DMSO) Negative Control / Basal Autophagy
2 YM-201636 To inhibit PIKfyve and block autophagic flux
3 Bafilomycin A1 (BafA1) Positive Control for autophagic flux blockade

| 4 | YM-201636 + BafA1 | To assess the effect of YM-201636 on autophagic flux |

2. Protein Extraction

  • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely.

  • Add an appropriate volume of ice-cold RIPA Lysis Buffer containing protease inhibitors to each well (e.g., 100-150 µL for a 6-well plate).[9]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.[9]

  • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C.[9]

  • Carefully transfer the supernatant (containing the total protein) to a new clean tube. Avoid disturbing the pellet.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.

  • Based on the concentrations, calculate the volume of lysate needed to obtain 20-40 µg of total protein per sample.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[9]

4. LC3-II Western Blot

  • Load 20-40 µg of protein per lane onto a 12% or 15% SDS-polyacrylamide gel. The higher percentage gel helps to resolve the two LC3 forms.[9]

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a 0.2 µm PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[9]

  • Incubate the membrane with primary antibody against LC3 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[9]

  • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • If necessary, strip the membrane and re-probe for a loading control (e.g., β-actin).

Data Presentation and Interpretation

The band intensities on the western blot are quantified using densitometry software. The ratio of LC3-II to the loading control is calculated for each sample. The results can be presented as fold change relative to the vehicle control group.

Interpreting the Results:

  • LC3-I and LC3-II bands: LC3-I typically runs at 16-18 kDa, while the lipidated LC3-II form runs faster at 14-16 kDa.

  • YM-201636 Treatment: An increase in the LC3-II/β-actin ratio compared to the vehicle control indicates an accumulation of autophagosomes, consistent with PIKfyve inhibition.[1][5]

  • Autophagic Flux: Comparing the LC3-II levels in the YM-201636 lane with the YM-201636 + BafA1 lane is crucial. If YM-201636 is blocking flux, the addition of BafA1 should not cause a significant further increase in LC3-II levels compared to BafA1 alone. The potentiation of LC3-II levels by lysosomal inhibitors is a key indicator of functional autophagic flux, which is disrupted by YM-201636.[1][10]

Table 2: Example Quantitative Data Summary

Treatment Group LC3-II / β-actin Ratio (Mean ± SD) Fold Change vs. Control Interpretation
Vehicle (DMSO) 0.15 ± 0.03 1.0 Basal level of autophagosomes.
YM-201636 (1 µM) 0.75 ± 0.08 5.0 Accumulation of autophagosomes due to blocked flux.[1]
BafA1 (100 nM) 0.90 ± 0.10 6.0 Accumulation of autophagosomes due to blocked degradation.

| YM-201636 + BafA1 | 0.95 ± 0.12 | 6.3 | Confirms that YM-201636 blocks the late stages of autophagy.[1] |

References

Measuring Changes in PtdIns(3,5)P2 Levels After YM-201636 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the cellular levels of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) following treatment with YM-201636, a potent and selective inhibitor of PIKfyve kinase.

Introduction

Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) is a low-abundance signaling lipid crucial for regulating endolysosomal trafficking, autophagy, and ion homeostasis.[1][2] Its synthesis is primarily catalyzed by the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase).[2][3] YM-201636 is a small molecule inhibitor that potently and selectively targets PIKfyve, leading to a rapid decrease in cellular PtdIns(3,5)P2 levels.[4][5] This makes YM-201636 a valuable tool for studying the dynamic functions of PtdIns(3,5)P2 in various cellular processes.

Mechanism of Action of YM-201636

YM-201636 inhibits the enzymatic activity of mammalian PIKfyve with a half-maximal inhibitory concentration (IC50) of approximately 33 nM.[4][6] PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) at the D-5 position of the inositol ring to generate PtdIns(3,5)P2.[3] By inhibiting PIKfyve, YM-201636 effectively blocks the primary synthesis pathway of PtdIns(3,5)P2, leading to its depletion and subsequent cellular effects, such as the formation of enlarged endosomes and lysosomes.[1][5] While highly selective for PIKfyve, at higher concentrations, YM-201636 can also inhibit other kinases, such as p110α with an IC50 of 3.3 µM.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of YM-201636 on phosphoinositide levels as reported in various studies.

Table 1: In Vitro Inhibitory Activity of YM-201636

Target KinaseIC50 (nM)Reference
PIKfyve33[4][6]
p110α3300[4]
Fab1 (yeast orthologue)>5000[5]

Table 2: Effect of YM-201636 on Cellular PtdIns(3,5)P2 Levels

Cell LineYM-201636 ConcentrationReduction in PtdIns(3,5)P2Reference
NIH3T3800 nM~80%[5][6]
HEK293Not specifiedUndetectable levels[7]
3T3L1 adipocytes160 nM28-46%[8]

Table 3: Differential Inhibition of PtdIns(5)P and PtdIns(3,5)P2 by YM-201636 in 3T3L1 Adipocytes

YM-201636 ConcentrationPtdIns(5)P Synthesis InhibitionPtdIns(3,5)P2 Synthesis InhibitionReference
160 nM62-71%28-46%[8]

Signaling Pathway and Experimental Workflow

PIKfyve_Signaling_Pathway PtdIns3P PtdIns(3)P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation YM201636 YM-201636 YM201636->PIKfyve Inhibition Downstream Downstream Effectors (Endosomal Trafficking, Autophagy) PtdIns35P2->Downstream

Caption: PIKfyve signaling pathway and the inhibitory action of YM-201636.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis CellCulture 1. Cell Culture Treatment 2. YM-201636 Treatment CellCulture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Extraction 4. Lipid Extraction Harvest->Extraction Quantification 5. PtdIns(3,5)P2 Quantification (HPLC or LC-MS) Extraction->Quantification DataAnalysis 6. Data Analysis Quantification->DataAnalysis

Caption: Experimental workflow for measuring PtdIns(3,5)P2 levels after YM-201636 treatment.

Experimental Protocols

Here are detailed protocols for measuring changes in PtdIns(3,5)P2 levels.

Protocol 1: Metabolic Radiolabeling and HPLC Analysis

This method is a classic and sensitive approach for tracking the synthesis of phosphoinositides.

Materials:

  • Cells of interest (e.g., NIH3T3, HEK293)

  • Complete cell culture medium

  • Phosphate-free DMEM

  • [³²P]orthophosphate

  • YM-201636

  • Ice-cold PBS

  • Lipid extraction solution (chloroform:methanol, 2:1 v/v)

  • 0.9% NaCl

  • Nitrogen gas supply

  • HPLC system with an in-line scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Wash cells with phosphate-free DMEM.

    • Metabolically label the cells by incubating them in phosphate-free DMEM containing [³²P]orthophosphate (0.2-1 mCi/mL) for 4-6 hours.[5]

  • YM-201636 Treatment:

    • Following the labeling period, add YM-201636 to the desired final concentration (e.g., 800 nM) and incubate for the specified time (e.g., 30 minutes).[5][9] A vehicle control (e.g., DMSO) should be run in parallel.

  • Cell Lysis and Lipid Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and extract the lipids by adding a chloroform:methanol (2:1, v/v) solution.[10]

    • Incubate on ice for 30 minutes with intermittent vortexing.[10]

    • Induce phase separation by adding 0.2 volumes of 0.9% NaCl solution.[10]

    • Centrifuge to separate the phases and carefully collect the lower organic phase containing the lipids.[10]

  • Sample Preparation and HPLC Analysis:

    • Dry the collected organic phase under a stream of nitrogen gas.[10]

    • Reconstitute the lipid extract in a suitable solvent.

    • Deacylate the lipid extract to generate glycerophosphoinositol phosphates.

    • Analyze the samples using an HPLC system equipped with an appropriate column (e.g., anion-exchange) and an in-line scintillation counter to detect the radiolabeled phosphoinositides.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high specificity and the ability to quantify different fatty acyl species of phosphoinositides without the need for radiolabeling.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • YM-201636

  • Ice-cold PBS

  • Lipid extraction solution (chloroform:methanol, 2:1 v/v)

  • 0.9% NaCl

  • Nitrogen gas supply

  • LC-MS grade solvents (e.g., methanol, chloroform)

  • LC-MS system (e.g., HPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with YM-201636 at the desired concentration and for the appropriate duration. Include a vehicle control.

  • Cell Harvesting and Lipid Extraction:

    • For adherent cells, wash with ice-cold PBS and scrape into a suitable volume. For suspension cells, pellet by centrifugation.[10]

    • Perform lipid extraction using the Folch method as described in Protocol 1, step 3.[10]

  • Sample Preparation for LC-MS:

    • Dry the lipid extract under a stream of nitrogen.[10]

    • Reconstitute the dried lipid film in a solvent compatible with your LC-MS method (e.g., methanol/chloroform).[10]

    • It may be necessary to perform a derivatization step, such as phosphate methylation, to improve the detection and quantification of phosphoinositides.[11][12]

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the different phosphoinositide species using a suitable liquid chromatography method.

    • Detect and quantify the mass-to-charge ratio (m/z) of PtdIns(3,5)P2 and other phosphoinositides of interest using the mass spectrometer.

    • Use internal standards for accurate quantification.

Concluding Remarks

The protocols and information provided herein offer a robust framework for investigating the effects of YM-201636 on PtdIns(3,5)P2 levels. The choice between radiolabeling with HPLC and LC-MS will depend on the specific experimental goals, available equipment, and the desired level of molecular detail. Accurate measurement of PtdIns(3,5)P2 dynamics is critical for elucidating its role in cellular physiology and pathology, and for the development of therapeutics targeting phosphoinositide signaling pathways.

References

Application Notes and Protocols for YM-201636 in Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, an enzyme crucial for the regulation of endosomal trafficking through the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2] Emerging research has highlighted the therapeutic potential of targeting PIKfyve in oncology. Inhibition of PIKfyve by YM-201636 has been shown to disrupt cellular processes vital for cancer cell proliferation, survival, and malignancy, making it a valuable tool for cancer research and drug development.[3][4][5]

These application notes provide detailed protocols for utilizing YM-201636 in studies investigating cancer cell line proliferation. The included methodologies cover key assays to assess cytotoxicity, malignancy potential, and the impact on relevant signaling pathways.

Mechanism of Action

YM-201636 exerts its anti-cancer effects primarily through the inhibition of PIKfyve, a lipid kinase that phosphorylates PtdIns3P to PtdIns(3,5)P2. This inhibition disrupts endosomal and lysosomal homeostasis, leading to the accumulation of enlarged cytoplasmic vacuoles.[6] This disruption of intracellular trafficking can trigger various downstream effects, including the induction of autophagy and the modulation of key signaling pathways involved in cancer progression, such as the EGFR signaling pathway.[3][7] Studies have shown that YM-201636 can inhibit the proliferation and tumorigenicity of cancer cells, suggesting its potential as an anti-cancer agent.[3][4][5]

cluster_cell Cell Membrane YM-201636 YM-201636 PIKfyve PIKfyve YM-201636->PIKfyve PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 P PtdIns3P PtdIns3P PtdIns3P->PIKfyve Endosomal Trafficking Endosomal Trafficking PtdIns(3,5)P2->Endosomal Trafficking Cell Proliferation Cell Proliferation Endosomal Trafficking->Cell Proliferation cluster_workflow XTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with YM-201636 seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_xtt Add XTT Reagent incubate->add_xtt incubate_xtt Incubate (2-4h) add_xtt->incubate_xtt read_absorbance Read Absorbance incubate_xtt->read_absorbance end End read_absorbance->end cluster_workflow Western Blotting Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection end End detection->end

References

Application Notes and Protocols: Live-Cell Imaging of Endosomal Trafficking with YM-201636

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve kinase, a crucial enzyme in the regulation of endosomal trafficking.[1][2][3] PIKfyve synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger that plays a key role in the maturation of endosomes and the budding of vesicles from late endosomes.[1][4] Inhibition of PIKfyve with YM-201636 leads to a rapid and reversible disruption of endosomal trafficking, characterized by the formation of large vacuoles derived from late endosomes and lysosomes.[1][5][6] This unique phenotype makes YM-201636 a valuable tool for studying the dynamics of the endo-lysosomal system in live cells. These application notes provide detailed protocols for utilizing YM-201636 in live-cell imaging experiments to investigate endosomal trafficking and related cellular processes.

Mechanism of Action

YM-201636 specifically targets PIKfyve, thereby inhibiting the production of PtdIns(3,5)P2.[1] This leads to a cascade of effects on the endosomal pathway, including:

  • Blocked Endosome Maturation: The transition from early to late endosomes and subsequent fusion with lysosomes is impaired.[7]

  • Accumulation of Enlarged Endosomes: Inhibition of PIKfyve results in the formation of swollen endosomal/lysosomal vesicles.[1][5][6]

  • Defective Cargo Sorting and Recycling: The proper sorting and recycling of cellular components, such as receptors and other proteins, from the endosomes are disrupted.[1][8]

  • Inhibition of Retroviral Budding: YM-201636 has been shown to block the exit of retroviruses from infected cells, a process that relies on the endosomal sorting machinery.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for YM-201636 based on published literature.

Table 1: In Vitro Kinase Inhibitory Activity of YM-201636

Target KinaseIC50 (nM)Reference
PIKfyve33[1][2][3]
p110α (PI3Kα)3000 - 3300[1][2]
Fab1 (yeast orthologue)>5000[1][2]
Type IIγ PtdInsP kinase>10000[2]
Type Iα PtdInsP kinase>2000[2]

Table 2: Cellular Activity of YM-201636

Cellular EffectCell LineConcentrationIncubation TimeReference
Induction of swollen vesicle phenotypeNIH3T3400 nM (EC50)120 min[2]
Inhibition of PtdIns(3,5)P2 productionNIH3T3800 nMNot Specified[3]
Inhibition of retroviral buddingMoloney leukemia virus-expressing cells800 nMNot Specified[9]
Inhibition of insulin-activated 2-deoxyglucose uptake3T3L1 adipocytes54 nM (IC50)30 min[9]
Cytotoxic effects (IC50)Calu1 (NSCLC)15.03 µM72 h[8]
Cytotoxic effects (IC50)HCC827 (NSCLC)11.07 µM72 h[8]
Cytotoxic effects (IC50)H1299 (NSCLC)74.95 µM72 h[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of YM-201636-Induced Endosomal Swelling

This protocol describes the steps to visualize the characteristic vacuolation of endosomes upon treatment with YM-201636 in real-time.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Complete cell culture medium.

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • YM-201636 stock solution (e.g., 10 mM in DMSO).

  • Fluorescent endosomal markers (e.g., GFP-Rab5 for early endosomes, GFP-Rab7 or LAMP1-RFP for late endosomes/lysosomes). Transfection reagents if using plasmids.

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed cells on imaging-quality dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Transfection (Optional): If using fluorescent protein-tagged markers, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

  • Preparation of YM-201636 Working Solution: Dilute the YM-201636 stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 800 nM).

  • Microscope Setup: Equilibrate the live-cell imaging microscope's environmental chamber to 37°C and 5% CO2.

  • Imaging:

    • Replace the cell culture medium with pre-warmed live-cell imaging medium.

    • Place the dish on the microscope stage and locate a field of view with healthy, fluorescently labeled cells.

    • Acquire baseline images (time 0) before adding the compound.

    • Carefully add the YM-201636 working solution to the cells.

    • Immediately start time-lapse imaging, acquiring images every 1-5 minutes for a total duration of 1-3 hours.

  • Data Analysis: Analyze the time-lapse series to observe the formation and growth of vacuoles. Quantify the size and number of vacuoles over time using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Investigating Cargo Trafficking with YM-201636

This protocol allows for the investigation of how YM-201636 affects the trafficking of specific cargo, such as the epidermal growth factor receptor (EGFR).

Materials:

  • Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes.

  • Serum-free cell culture medium.

  • Live-cell imaging medium.

  • YM-201636 stock solution.

  • Fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488).

  • Hoechst 33342 or another nuclear stain (optional).

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells as in Protocol 1. Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal receptor activation.

  • Pre-treatment with YM-201636:

    • Replace the medium with serum-free medium containing the desired concentration of YM-201636 (e.g., 800 nM) or a vehicle control (DMSO).

    • Incubate for 30-60 minutes at 37°C.

  • Cargo Loading:

    • Add the fluorescently labeled cargo (e.g., EGF-Alexa Fluor™ 488 at 50-100 ng/mL) to the cells.

    • Incubate on ice for 30 minutes to allow binding to the cell surface without internalization.

  • Live-Cell Imaging of Internalization and Trafficking:

    • Wash the cells with cold PBS to remove unbound cargo.

    • Replace with pre-warmed live-cell imaging medium (containing YM-201636 or vehicle).

    • Immediately begin time-lapse imaging on a pre-warmed microscope stage (37°C, 5% CO2).

    • Acquire images every 2-10 minutes for 1-2 hours to track the internalization and subsequent trafficking of the cargo.

  • Data Analysis: Observe the localization of the fluorescent cargo over time. In control cells, the cargo should traffic from the cell surface to early endosomes and then to late endosomes/lysosomes for degradation. In YM-201636-treated cells, the cargo is expected to accumulate in the swollen endosomal compartments.[1] Quantify the colocalization of the cargo with endosomal markers if co-transfected.

Visualizations

PIKfyve_Signaling_Pathway PIKfyve Signaling and its Inhibition by YM-201636 cluster_endosome Late Endosome/Lysosome Membrane cluster_trafficking Endosomal Trafficking cluster_phenotype Cellular Phenotype PtdIns(3)P PtdIns(3)P PIKfyve PIKfyve PtdIns(3)P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Synthesizes Swollen_Endosomes Enlarged/Swollen Endosomes Blocked_Trafficking Blocked Cargo Trafficking Vesicle_Budding Vesicle Budding (Recycling, Lysosomal delivery) PtdIns(3,5)P2->Vesicle_Budding Regulates Endosome_Maturation Endosome Maturation PtdIns(3,5)P2->Endosome_Maturation Regulates YM201636 YM-201636 YM201636->PIKfyve Inhibits

Caption: Mechanism of YM-201636 action on endosomal trafficking.

Live_Cell_Imaging_Workflow General Workflow for Live-Cell Imaging with YM-201636 start Start cell_prep 1. Cell Preparation - Seed cells on imaging dish - Transfect with fluorescent markers (optional) start->cell_prep microscope_setup 2. Microscope Setup - Equilibrate environmental chamber (37°C, 5% CO2) cell_prep->microscope_setup baseline_imaging 3. Baseline Imaging - Acquire images before treatment microscope_setup->baseline_imaging treatment 4. Treatment - Add YM-201636 at desired concentration baseline_imaging->treatment timelapse 5. Time-Lapse Imaging - Acquire images at regular intervals treatment->timelapse analysis 6. Data Analysis - Quantify changes in endosome morphology and cargo localization timelapse->analysis end End analysis->end

Caption: Experimental workflow for live-cell imaging.

References

Assessing the Antiviral Efficacy of YM-201636: A Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a crucial enzyme in the regulation of endosomal trafficking.[1][2][3] By inhibiting PIKfyve, YM-201636 disrupts the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), leading to the accumulation of late endosomal compartments and subsequently blocking the budding and release of various viruses, particularly retroviruses.[2][3][4][5] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the effect of YM-201636 on viral replication in a laboratory setting.

Mechanism of Action of YM-201636

YM-201636 exerts its antiviral effect by targeting the host cellular machinery rather than the virus itself. The inhibition of PIKfyve disrupts the normal sorting and trafficking of cellular and viral components within the endosomal system, which is essential for the late stages of viral replication, including assembly and egress.[2][3] This mechanism of action suggests a broad-spectrum antiviral potential against viruses that rely on the endosomal pathway for their life cycle.

Data Presentation: In Vitro Inhibitory Activity of YM-201636

TargetIC50Cell Line / Assay ConditionsReference
PIKfyve33 nMIn vitro kinase assay[1][2]
p110α (Class IA PI 3-kinase)3.3 µMIn vitro kinase assay[1]
Retroviral Release (Moloney leukemia virus)~800 nMMoloney leukemia virus-expressing cell line[4][5]
Net Insulin Response (2-deoxyglucose uptake)54 ± 4 nM3T3L1 adipocytes[1][4]

Signaling Pathway: PIKfyve and Endosomal Trafficking

The following diagram illustrates the signaling pathway affected by YM-201636.

G cluster_0 Cellular Process PI3P PtdIns3P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Catalyzes YM201636 YM-201636 YM201636->PIKfyve Inhibits Endosomal_Trafficking Normal Endosomal Trafficking & Maturation PI35P2->Endosomal_Trafficking Regulates Viral_Budding Viral Budding and Release Endosomal_Trafficking->Viral_Budding Enables

Caption: PIKfyve kinase pathway and its inhibition by YM-201636.

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the antiviral activity of YM-201636.

Cell Viability Assay (MTT or XTT Assay)

Objective: To determine the cytotoxic concentration of YM-201636 on the host cells used for viral replication assays. This is crucial to ensure that any observed reduction in viral titer is due to the specific antiviral activity of the compound and not to cell death.

Materials:

  • Host cell line permissive to the virus of interest (e.g., HEK293T, Vero, MDCK)

  • Complete cell culture medium

  • YM-201636 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the culture medium and add fresh medium containing serial dilutions of YM-201636. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a period that corresponds to the duration of the viral replication assay (e.g., 48-72 hours).

  • Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the YM-201636 concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of YM-201636 on the production of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • YM-201636

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Seed host cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the virus in serum-free medium.

  • Aspirate the growth medium from the cells and wash with PBS.

  • Infect the cell monolayers with a specific multiplicity of infection (MOI) of the virus (e.g., 0.01 PFU/cell) for 1 hour at 37°C to allow for viral adsorption.

  • During the adsorption period, prepare the overlay medium containing different concentrations of YM-201636 (below the CC50) and a vehicle control.

  • After adsorption, remove the virus inoculum and wash the cells gently with PBS.

  • Add the prepared overlay medium containing YM-201636 or vehicle control to the respective wells.

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with 4% paraformaldehyde and then stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.

  • Determine the 50% effective concentration (EC50) of YM-201636.

Viral Yield Reduction Assay

Objective: To measure the effect of YM-201636 on the total amount of infectious virus produced over a single replication cycle.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • YM-201636

  • Serum-free medium

Protocol:

  • Seed host cells and grow to near confluency.

  • Pre-treat the cells with various concentrations of YM-201636 or vehicle control for 1-2 hours.

  • Infect the cells with the virus at a high MOI (e.g., 1-5 PFU/cell) to ensure a single-cycle replication.

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of YM-201636.

  • Incubate for a period corresponding to one viral replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a plaque assay or a TCID50 assay.

  • Calculate the reduction in viral yield for each concentration of YM-201636 compared to the vehicle control.

Experimental Workflow: Assessing Antiviral Activity

The following diagram outlines the general workflow for assessing the antiviral effect of YM-201636.

G cluster_workflow Experimental Workflow Start Start Cytotoxicity Determine CC50 (Cell Viability Assay) Start->Cytotoxicity Select_Concentrations Select Non-Toxic YM-201636 Concentrations Cytotoxicity->Select_Concentrations Antiviral_Assay Perform Antiviral Assay (Plaque Reduction or Yield Reduction) Data_Analysis Data Analysis (Calculate EC50 and Selectivity Index) Antiviral_Assay->Data_Analysis Infect_Cells Infect Cells with Virus & Treat with YM-201636 Conclusion Conclusion on Antiviral Efficacy Data_Analysis->Conclusion Select_Concentrations->Antiviral_Assay Quantify_Virus Quantify Viral Titer

Caption: General workflow for assessing the antiviral activity of YM-201636.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the antiviral effects of YM-201636. By systematically determining the cytotoxicity and then quantifying the reduction in viral replication, researchers can accurately assess the potential of this PIKfyve inhibitor as an antiviral agent. The provided diagrams offer a visual representation of the underlying mechanism and the experimental process, aiding in the design and execution of these studies.

References

Troubleshooting & Optimization

YM-201636 solubility in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of YM-201636. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful preparation and use of YM-201636 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving YM-201636?

A1: The recommended solvent for creating a stock solution of YM-201636 is dimethyl sulfoxide (DMSO).[1][2][3] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q2: I am having trouble dissolving YM-201636 in DMSO. What can I do?

A2: If you encounter solubility issues, you can try warming the solution at 37°C for 10 minutes or using an ultrasonic bath for a short period.[2] These methods can help in achieving a higher concentration. Ensure you are using a sufficient volume of DMSO for the amount of compound.

Q3: Can I dissolve YM-201636 in aqueous buffers like PBS?

A3: YM-201636 is insoluble in water.[1] Direct dissolution in aqueous buffers is not recommended. For cell-based assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted to the final working concentration in your cell culture medium. The final DMSO concentration in the medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. A 1:2 mixture of DMSO:PBS (pH 7.2) has a reported solubility of 0.30 mg/ml.[3]

Q4: How should I store the YM-201636 stock solution?

A4: Stock solutions of YM-201636 in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store the aliquots at -80°C for up to one year.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1] However, it is always best to use freshly prepared solutions for optimal results.[1][2] The solid powder form of YM-201636 is stable for at least four years when stored at -20°C.[3]

Solubility Data

The solubility of YM-201636 in various solvents is summarized in the table below. Please note that solubility can vary between different batches of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Reference
DMSO10 - 35 mg/mL21.39 - 74.86 mM[1][3]
DMF10 mg/mL21.39 mM[3]
DMSO:PBS (pH 7.2) (1:2)0.30 mg/mL0.64 mM[3]
WaterInsolubleInsoluble[1]
EthanolInsolubleInsoluble[1][2]

Molecular Weight of YM-201636: 467.48 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing the Compound: Accurately weigh out the desired amount of YM-201636 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of YM-201636.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube. For 4.67 mg of the compound, add 1 mL of DMSO.

  • Dissolving the Compound: Vortex the solution for a few minutes to aid dissolution. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure it is clear and free of precipitates.

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol provides an example of preparing a dosing solution for oral administration.

  • Initial Dissolution: Prepare a concentrated stock solution of YM-201636 in DMSO (e.g., 12 mg/mL) as described in Protocol 1.[1]

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. The final formulation will be a mixture of DMSO, PEG300, Tween 80, and ddH₂O.

  • Mixing: To prepare 1 mL of the final dosing solution, add 50 µL of the 12 mg/mL YM-201636 DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[1]

  • Adding Surfactant: To the mixture from the previous step, add 50 µL of Tween 80 and mix until the solution is clear.[1]

  • Final Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL. Mix thoroughly.[1]

  • Administration: This mixed solution should be used immediately for optimal results.[1]

Visual Guides

YM-201636 Signaling Pathway Inhibition

YM201636_Pathway PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PIP2 PtdIns(3,5)P2 PIKfyve->PIP2 Catalyzes YM201636 YM-201636 YM201636->PIKfyve Inhibits (IC50 = 33 nM) Endosomal_Trafficking Endosomal Trafficking & Retroviral Budding PIP2->Endosomal_Trafficking Regulates

Caption: Inhibition of the PIKfyve signaling pathway by YM-201636.

Troubleshooting YM-201636 Solubility Issues

Solubility_Troubleshooting start Start: Dissolving YM-201636 check_solvent Use fresh, anhydrous DMSO? start->check_solvent add_dmso Add fresh, anhydrous DMSO check_solvent->add_dmso No vortex Vortex thoroughly check_solvent->vortex Yes add_dmso->vortex check_dissolved Is the compound fully dissolved? vortex->check_dissolved warm Warm at 37°C for 10 min check_dissolved->warm No ultrasonicate OR Use ultrasonic bath check_dissolved->ultrasonicate No success Success: Solution ready for use/ storage at -80°C check_dissolved->success Yes recheck_dissolved Is the solution clear? warm->recheck_dissolved ultrasonicate->recheck_dissolved recheck_dissolved->success Yes consult Consult Technical Support/ Consider lower concentration recheck_dissolved->consult No

Caption: A workflow for troubleshooting YM-201636 solubility problems.

References

How to prepare a stable stock solution of YM-201636.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of stable stock solutions of YM-201636, a potent and selective inhibitor of PIKfyve.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of YM-201636?

A1: The recommended solvent for preparing a stock solution of YM-201636 is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[3]

Q2: What is the solubility of YM-201636 in DMSO?

A2: The solubility of YM-201636 in DMSO is reported to be at least 10 mg/mL, with some suppliers indicating solubility up to 47 mg/mL.[2][4] For practical purposes, preparing a stock solution in the range of 10-20 mM is common. For instance, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[5]

Q3: How should I store the solid compound and the stock solution of YM-201636?

A3: The solid, powdered form of YM-201636 should be stored at -20°C and is stable for at least four years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[6][7]

Q4: Is YM-201636 soluble in aqueous solutions?

A4: YM-201636 is insoluble in water and ethanol.[7] For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. For specific aqueous preparations, a mixture of DMSO and PBS (pH 7.2) at a 1:2 ratio has been shown to solubilize YM-201636 at 0.30 mg/mL.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed in the stock solution upon storage. 1. The concentration of the stock solution is too high, exceeding its solubility limit at the storage temperature. 2. The DMSO used was not anhydrous, leading to decreased solubility over time. 3. Repeated freeze-thaw cycles have led to compound degradation or precipitation.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Always use fresh, high-quality anhydrous DMSO for preparing stock solutions. 3. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Inconsistent experimental results. 1. Inaccurate concentration of the stock solution due to weighing errors or incomplete dissolution. 2. Degradation of the compound in the stock solution due to improper storage.1. Ensure the compound is completely dissolved by vortexing. If necessary, brief sonication in a water bath can aid dissolution. Verify the accuracy of the balance used for weighing. 2. Prepare fresh stock solutions regularly and store them appropriately at -80°C in small aliquots.
Cell toxicity observed in control (vehicle-treated) experiments. The final concentration of DMSO in the cell culture medium is too high.Ensure the final DMSO concentration in your experiments is kept at a non-toxic level, typically below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve the desired final concentration of YM-201636 with a minimal amount of DMSO.

Quantitative Data Summary

Parameter Value Solvent/Storage Condition Reference
Molecular Weight 467.48 g/mol N/A[1][4][8]
Molecular Formula C25H21N7O3N/A[1][2][8]
Solubility in DMSO ≥ 10 mg/mLDMSO[2][3]
Solubility in DMSO ≥ 47 mg/mLDMSO[4]
Solubility in DMF 10 mg/mLDMF[2]
Solubility in DMSO:PBS (1:2, pH 7.2) 0.30 mg/mLDMSO:PBS[2]
Stability (Solid) ≥ 4 years-20°C[2]
Stability (in DMSO) 2 years-80°C[4][6]
Stability (in DMSO) 1 year-20°C[4][6]

Experimental Protocol: Preparation of a 10 mM Stock Solution of YM-201636 in DMSO

Materials:

  • YM-201636 (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of YM-201636 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of YM-201636. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.675 mg of YM-201636 (Molecular Weight = 467.48 g/mol ).

  • Dissolution: Add the weighed YM-201636 to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 4.675 mg of YM-201636, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow: Preparing YM-201636 Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh YM-201636 Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_sol Visually Confirm Complete Dissolution vortex->check_sol check_sol->vortex Precipitate Remains aliquot Aliquot into Single-Use Tubes check_sol->aliquot Dissolved store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stable YM-201636 stock solution.

signaling_pathway YM-201636 Mechanism of Action cluster_pathway PIKfyve Signaling Pathway cluster_inhibitor Inhibition cluster_outcome Cellular Consequences pi3p PI(3)P pikfyve PIKfyve pi3p->pikfyve pi35p2 PI(3,5)P2 pikfyve->pi35p2 Phosphorylation endosomal_trafficking Disrupted Endosomal Trafficking pi35p2->endosomal_trafficking autophagy Altered Autophagy pi35p2->autophagy retroviral_budding Blocked Retroviral Budding pi35p2->retroviral_budding ym201636 YM-201636 ym201636->pikfyve

Caption: YM-201636 inhibits PIKfyve, affecting key cellular processes.

References

Technical Support Center: Investigating Potential Off-Target Effects of YM-201636 on PI3K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of YM-201636 on the Phosphoinositide 3-kinase (PI3K) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of YM-201636?

YM-201636 is a potent and selective inhibitor of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[1][2][3] The inhibition of PIKfyve disrupts endosomal trafficking and has been shown to block retroviral budding.[1][2]

Q2: Is there evidence for off-target effects of YM-201636 on the PI3K pathway?

Yes, several studies have demonstrated that YM-201636 can exhibit off-target effects on the class I PI3K pathway. Specifically, it has been shown to inhibit the p110α catalytic subunit of PI3K, albeit at a much lower potency compared to its primary target, PIKfyve.[1][2][3] This off-target inhibition can lead to downstream effects on the PI3K/Akt signaling cascade.[4]

Q3: What are the reported IC50 values for YM-201636 against PIKfyve and PI3K isoforms?

The half-maximal inhibitory concentration (IC50) values highlight the selectivity of YM-201636. Below is a summary of reported in vitro kinase assay data:

TargetIC50Reference
PIKfyve33 nM[1][2][3]
p110α (PIK3CA)3.3 µM[1][2][3]

As the data indicates, YM-201636 is approximately 100-fold more selective for PIKfyve over p110α.[1][2]

Q4: What are the potential downstream consequences of PI3K inhibition by YM-201636?

Inhibition of class I PI3K by YM-201636 can interfere with the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This can lead to reduced phosphorylation and activation of downstream effectors such as Akt (also known as Protein Kinase B or PKB).[4] For instance, studies have shown that at higher concentrations, YM-201636 can inhibit insulin-induced phosphorylation of Akt/PKB.[4] This can subsequently affect cellular processes regulated by Akt, including glucose uptake and cell survival.[4]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when investigating the off-target effects of YM-201636 on the PI3K pathway.

Issue 1: Unexpected inhibition of Akt phosphorylation in my experiments.

  • Possible Cause: You may be observing an off-target effect of YM-201636 on class I PI3K.

  • Troubleshooting Steps:

    • Confirm YM-201636 Concentration: Verify the working concentration of YM-201636. Off-target effects on PI3K are typically observed at higher concentrations (micromolar range) compared to the nanomolar concentrations required for PIKfyve inhibition.[1][2][4]

    • Perform a Dose-Response Experiment: Treat your cells with a range of YM-201636 concentrations to determine the concentration at which Akt phosphorylation is inhibited. This will help establish a concentration window where PIKfyve is inhibited with minimal impact on the PI3K pathway.

    • Use a More Selective PI3K Inhibitor as a Control: Include a well-characterized and highly selective PI3K inhibitor (e.g., Alpelisib for p110α) as a positive control to compare the effects on Akt phosphorylation.

    • Rescue Experiment with a YM-201636-Insensitive PIKfyve Orthologue: To confirm that the observed phenotype at lower concentrations is due to PIKfyve inhibition, you can express the YM-201636-insensitive yeast orthologue, Fab1, in your cells. Rescue of the phenotype would indicate an on-target effect.[2]

Issue 2: Difficulty in distinguishing between on-target (PIKfyve) and off-target (PI3K) effects.

  • Possible Cause: The cellular phenotype you are observing may be a composite of inhibiting both pathways.

  • Troubleshooting Steps:

    • Analyze Downstream Effectors of Both Pathways: In addition to p-Akt (PI3K pathway), probe for markers of PIKfyve inhibition. A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles due to disruption of endosomal trafficking.[5][6] Observing vacuolation at low nanomolar concentrations of YM-201636, without a corresponding decrease in p-Akt, would suggest a specific on-target effect.

    • siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically knock down PIKfyve or the p110α subunit of PI3K. Compare the resulting phenotypes with those observed upon YM-201636 treatment.[2]

    • Kinase Profiling: To get a broader view of the selectivity of YM-201636 in your system, consider performing a kinase profiling screen against a panel of kinases.[7][8]

Experimental Protocols

Protocol 1: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the phosphorylation status of Akt at Ser473, a common indicator of PI3K pathway activation.

  • Cell Culture and Treatment:

    • Plate your cells of interest (e.g., NIH3T3 or 3T3L1 adipocytes) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

    • Pre-treat the cells with a range of YM-201636 concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 nM insulin or 10% serum) for 10-15 minutes to activate the PI3K pathway.

  • Cell Lysis and Protein Quantification:

    • Place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).

Protocol 2: In Vitro Kinase Assay for PI3K Activity

This protocol provides a general framework for assessing the direct inhibitory effect of YM-201636 on PI3K activity.

  • Materials:

    • Recombinant active p110α/p85α PI3K enzyme.

    • PI(4,5)P2 substrate.

    • Kinase assay buffer.

    • [γ-³²P]ATP or ATP and a detection reagent for ADP formation (e.g., ADP-Glo™ Kinase Assay).

    • YM-201636 at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing the kinase assay buffer, recombinant PI3K enzyme, and the PI(4,5)P2 substrate.

    • Add YM-201636 at a range of concentrations to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).

    • Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

    • Stop the reaction.

    • Detect the amount of product formed (PIP3). If using [γ-³²P]ATP, this can be done by thin-layer chromatography (TLC) followed by autoradiography. For non-radioactive methods, follow the manufacturer's instructions for the ADP detection reagent.

    • Calculate the percentage of kinase inhibition for each YM-201636 concentration and determine the IC50 value.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Cellular Responses (Growth, Proliferation, Survival) Akt->Downstream Activates YM201636 YM-201636 (High Conc.) YM201636->PI3K Inhibits

Caption: PI3K signaling pathway and the off-target inhibition by YM-201636.

Experimental_Workflow Start Start: Observe unexpected phenotype DoseResponse Perform Dose-Response (YM-201636) Start->DoseResponse WesternBlot Western Blot: p-Akt, Total Akt, Vacuolation Marker DoseResponse->WesternBlot Compare Compare with PI3K inhibitor and PIKfyve siRNA WesternBlot->Compare Analyze Analyze Data: Distinguish On- vs. Off-target Effects Compare->Analyze

Caption: Experimental workflow for investigating off-target effects of YM-201636.

Troubleshooting_Guide Issue Issue: Unexpected p-Akt inhibition CheckConc Check YM-201636 Concentration Issue->CheckConc HighConc Is it in the µM range? CheckConc->HighConc OffTarget Likely Off-Target Effect on PI3K HighConc->OffTarget Yes OnTarget Likely On-Target (PIKfyve) Effect. Re-evaluate phenotype. HighConc->OnTarget No DoseResponse Perform Dose-Response & use controls OffTarget->DoseResponse

Caption: Troubleshooting logic for unexpected Akt inhibition with YM-201636.

References

YM-201636 Technical Support Center: Reversibility of Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of cellular effects induced by the PIKfyve inhibitor, YM-201636.

Frequently Asked Questions (FAQs)

Q1: Are the cellular effects of YM-201636 reversible?

A1: Yes, key cellular effects of YM-201636 have been shown to be reversible upon removal of the compound. Specifically, the characteristic formation of swollen vesicles or vacuoles in the endomembrane system is reversed when YM-201636 is washed out from the cell culture medium.[1] The kinetics of this reversion are reportedly similar to the kinetics of vesicle formation.[1] This suggests that the compound's inhibitory effect on its primary target, PIKfyve, is not permanent, allowing for the restoration of normal endosomal trafficking upon its withdrawal.[2]

Q2: How quickly can I expect to see a reversal of the vacuolation phenotype after washing out YM-201636?

A2: The reversal of the swollen vesicle phenotype occurs with kinetics similar to their formation.[1] For example, in NIH3T3 cells treated with 800 nM YM-201636, significant vacuolation is observed within hours. Upon washout, a similar timeframe can be expected for the resolution of these vacuoles as the cell re-establishes normal PtdIns(3,5)P2 levels and endosomal transport.

Q3: Is the neuronal cell death induced by YM-201636 reversible?

A3: The current literature suggests that YM-201636 promotes an apoptosis-independent cell death in primary hippocampal neurons.[3][4][5][6] While the initial vacuolation of endolysosomal membranes is a reversible process, prolonged exposure leading to cell death is unlikely to be reversible. The point of no return in this process has not been explicitly defined. Therefore, if cell viability is the desired outcome, it is crucial to perform washout experiments before significant cell death is observed.

Q4: Does the inhibition of autophagy by YM-201636 reverse upon its removal?

A4: YM-201636 treatment leads to the accumulation of the autophagosomal marker protein LC3-II, suggesting a dysregulation of autophagy.[3][4][5] This is often due to a blockage in the fusion of autophagosomes with lysosomes. Given that the primary mechanism of YM-201636 is the reversible inhibition of PIKfyve, it is plausible that the autophagic flux would be restored upon washout of the inhibitor. However, direct experimental evidence detailing the kinetics of this reversal is not prominently available in the provided literature. Researchers should verify this through appropriate assays, such as monitoring LC3-II turnover after YM-201636 removal.

Q5: Are the effects of YM-201636 on glucose transport in adipocytes reversible?

A5: YM-201636 has been shown to inhibit both basal and insulin-activated 2-deoxyglucose uptake in 3T3L1 adipocytes.[7] The reversibility of this effect has not been explicitly stated in the available literature. Given that the compound also inhibits the insulin-dependent activation of class IA PI 3-kinase at nanomolar concentrations, the reversal would depend on the washout efficiency and the recovery of both PIKfyve and PI 3-kinase signaling pathways.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Vacuolation phenotype does not reverse after washout. 1. Incomplete washout of YM-201636. 2. Prolonged treatment duration causing irreversible cellular damage. 3. Cell type-specific sensitivity.1. Increase the number and duration of washes with fresh, inhibitor-free medium. Consider including a serum-containing medium in the washes to facilitate the removal of the compound. 2. Reduce the incubation time with YM-201636 in future experiments. Titrate the duration to find a window where the phenotype is apparent but reversible. 3. Confirm the reversibility in your specific cell line by performing a time-course experiment for both induction and reversal of the phenotype.
High levels of cell death observed even after short incubation and washout. 1. The concentration of YM-201636 used is too high for the specific cell line. 2. The cells are particularly sensitive to the disruption of the endolysosomal pathway.1. Perform a dose-response curve to determine the optimal concentration of YM-201636 that induces the desired phenotype without causing excessive cell death. 2. Assess early markers of cell stress or apoptosis/necrosis to identify the onset of irreversible damage.
Inconsistent results in reversibility experiments. 1. Variability in washout procedure. 2. Differences in cell confluence or metabolic state.1. Standardize the washout protocol, including the volume of wash solution, number of washes, and duration of each wash. 2. Ensure that cells are seeded at a consistent density and are in a similar growth phase for all experiments.

Quantitative Data Summary

The available literature primarily describes the qualitative reversibility of YM-201636's effects. However, some key quantitative parameters are provided:

Parameter Value Cell Line / System Reference
IC50 for PIKfyve 33 nMIn vitro assay[2]
Concentration for vacuolation ~400 nM (A50)NIH3T3[1]
IC50 for net insulin-induced glucose uptake 54 ± 4 nM3T3L1 adipocytes[7]
Reversal Time for Vacuolation Similar kinetics to formationNIH3T3[1]

Experimental Protocols

Protocol 1: Assessing the Reversibility of YM-201636-Induced Vacuolation (Washout Experiment)

  • Cell Seeding: Plate cells (e.g., NIH3T3) on glass coverslips in a multi-well plate at a density that allows for optimal visualization without overconfluence. Allow cells to adhere overnight.

  • YM-201636 Treatment: Treat the cells with the desired concentration of YM-201636 (e.g., 800 nM) in complete culture medium. Include a vehicle control (e.g., DMSO). Incubate for a time sufficient to induce the vacuolation phenotype (e.g., 2-4 hours).

  • Baseline Imaging: Following incubation, capture images of the cells using phase-contrast or differential interference contrast (DIC) microscopy to document the extent of vacuolation.

  • Washout Procedure:

    • Aspirate the medium containing YM-201636.

    • Gently wash the cells three times with pre-warmed, fresh, inhibitor-free complete culture medium. For each wash, add the fresh medium, gently rock the plate, and then aspirate.

    • After the final wash, add fresh, inhibitor-free complete culture medium to the wells.

  • Recovery and Time-Lapse Imaging: Place the plate back in the incubator. Capture images of the same fields of view at regular intervals (e.g., 30, 60, 120, 240 minutes) to monitor the disappearance of the vacuoles.

  • Data Analysis: Quantify the degree of vacuolation at each time point. This can be done by counting the number of vacuolated cells or by measuring the total vacuole area per cell using image analysis software. Plot the results to visualize the kinetics of reversal.

Visualizations

YM201636_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Effects PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Synthesizes Endosomal_Trafficking Normal Endosomal Trafficking & Maturation PIKfyve->Endosomal_Trafficking Enables PI35P2->Endosomal_Trafficking Regulates YM201636 YM-201636 YM201636->PIKfyve Inhibits Vacuolation Vacuole Formation YM201636->Vacuolation Induces

Caption: PIKfyve signaling pathway and its inhibition by YM-201636.

Washout_Experiment_Workflow start Seed Cells treat Treat with YM-201636 (e.g., 800 nM for 2-4h) start->treat image1 Image Baseline (Vacuolated Phenotype) treat->image1 washout Washout Procedure (3x with fresh medium) image1->washout recover Incubate in Inhibitor-Free Medium washout->recover image2 Time-Lapse Imaging (e.g., 0, 30, 60, 120 min) recover->image2 analyze Analyze Reversal Kinetics image2->analyze end End analyze->end

Caption: Experimental workflow for a YM-201636 washout experiment.

Troubleshooting_Tree start Issue: Vacuoles Do Not Reverse q1 Was the washout procedure thorough? (e.g., 3+ washes) start->q1 s1 Improve washout protocol: Increase wash volume and number. q1->s1 No q2 Was the treatment duration too long? q1->q2 Yes end Re-evaluate Experiment s1->end s2 Reduce YM-201636 incubation time. Perform a time-course experiment. q2->s2 Yes q3 Is the YM-201636 concentration too high? q2->q3 No s2->end s3 Perform a dose-response curve to find optimal concentration. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting decision tree for lack of phenotype reversal.

References

Technical Support Center: Optimizing YM-201636 for Autophagy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of YM-201636 in autophagy induction experiments.

Understanding YM-201636 and its Effect on Autophagy

YM-201636 is a potent and selective inhibitor of PIKfyve kinase. PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This lipid product is crucial for the maturation of endosomes and lysosomes and for the regulation of autophagic flux.

Inhibition of PIKfyve by YM-201636 disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes, which appear as cytoplasmic vacuoles.[1] Crucially, while YM-201636 treatment leads to an increase in the autophagosome marker LC3-II, this is a result of a blockage in the later stages of autophagy (autophagosome-lysosome fusion and degradation) rather than an induction of the entire pathway.[1][2] This blockage of autophagic flux also leads to the accumulation of autophagy cargo proteins like p62/SQSTM1.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphological change in cells treated with YM-201636?

A1: The most prominent morphological change is the appearance of large cytoplasmic vacuoles.[1] These are a result of the swelling of late endosomes and lysosomes due to the inhibition of PIKfyve and the subsequent disruption of membrane trafficking and lysosomal function.[1]

Q2: Does YM-201636 induce or inhibit autophagy?

A2: YM-201636 inhibits the late stages of autophagy, specifically the maturation of autolysosomes. This leads to a blockage of autophagic flux. While you will observe an accumulation of autophagosomes (and thus an increase in LC3-II), the overall process of degradation is impaired.[1][2]

Q3: How do I interpret an increase in LC3-II levels after YM-201636 treatment?

A3: An increase in LC3-II upon YM-201636 treatment should be interpreted as an accumulation of autophagosomes due to a block in their degradation, not as an induction of autophagy. To confirm this, you can perform an autophagic flux assay by co-treating with a lysosomal inhibitor like bafilomycin A1 or chloroquine. In the presence of YM-201636, the addition of another lysosomal inhibitor should not lead to a further significant increase in LC3-II levels.

Q4: What is the typical concentration and incubation time for YM-201636?

A4: The optimal concentration and incubation time are cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. Below is a table summarizing conditions used in published studies.

Data Presentation: Recommended YM-201636 Incubation Conditions

Cell LineConcentrationIncubation TimeObserved EffectReference
Primary Hippocampal Neurons1 µM4 h, 22 hIncreased LC3-II, vacuolation, neuronal cell death[1]
PC12 CellsNot specified24 hIncreased vacuolation and LC3-II[1]
Non-Small Cell Lung Cancer (NSCLC) - Calu1IC50: 15.03 µM72 hDecreased cell viability[3]
Non-Small Cell Lung Cancer (NSCLC) - HCC827IC50: 11.07 µM72 hDecreased cell viability[3]
Non-Small Cell Lung Cancer (NSCLC) - H1299IC50: 74.95 µM72 hDecreased cell viability[3]
NIH3T3 Cells800 nM2 hSwollen vesicles, reduced PtdIns(3,5)P₂ production[4][5]
Hepatoma (HepG2, Huh-7)Not specifiedNot specifiedIncreased LC3-II, suppressed tumor growth[6]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No increase in LC3-II or GFP-LC3 puncta - Suboptimal concentration: The concentration of YM-201636 may be too low for your cell type. - Short incubation time: The incubation period may be insufficient to observe autophagosome accumulation. - Low basal autophagy: Your cells may have a very low basal level of autophagy.- Perform a dose-response experiment (e.g., 100 nM to 5 µM). - Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). - As a positive control, starve cells (e.g., treat with EBSS) to induce autophagy before adding YM-201636.
High levels of cell death - High concentration: YM-201636 can be cytotoxic at higher concentrations or after prolonged exposure.[3] - Cell-type sensitivity: Some cell lines are more sensitive to PIKfyve inhibition.[3]- Lower the concentration of YM-201636. - Reduce the incubation time. - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to determine the optimal non-toxic concentration.
Inconsistent p62/SQSTM1 levels - Timing of measurement: p62 accumulation may occur at a later time point than LC3-II accumulation. - Alternative degradation pathways: p62 can also be degraded by the proteasome.- Perform a detailed time-course experiment and analyze both LC3-II and p62 levels at each time point. - To confirm autophagy-dependent degradation, use a proteasome inhibitor (e.g., MG132) as a control.
Difficulty interpreting autophagic flux - Misinterpretation of LC3-II increase: Attributing LC3-II accumulation solely to autophagy induction.- Always perform an autophagic flux experiment. Compare LC3-II levels in cells treated with YM-201636 alone versus cells co-treated with YM-201636 and a lysosomal inhibitor (e.g., bafilomycin A1). A lack of a significant additive effect on LC3-II levels in the co-treated sample indicates a block in autophagic flux.

Experimental Protocols

Western Blot Analysis of LC3-II and p62/SQSTM1

This protocol allows for the quantitative assessment of autophagosome accumulation (LC3-II) and autophagic cargo degradation (p62).

Materials:

  • Cells of interest

  • YM-201636

  • Complete cell culture medium and serum-free medium (e.g., EBSS)

  • PBS (phosphate-buffered saline)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment:

    • Treat cells with a range of YM-201636 concentrations for various time points as determined by your optimization experiments.

    • Include a vehicle control (e.g., DMSO).

    • For a positive control for autophagy induction, starve cells in EBSS for 2-4 hours.

    • For a positive control for autophagic flux blockage, treat cells with bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Use a lower percentage gel (e.g., 12-15%) for better separation of LC3-I and LC3-II.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize LC3-II and p62 levels to the loading control.

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the accumulation of autophagosomes.

Materials:

  • Cells stably or transiently expressing GFP-LC3

  • YM-201636

  • Complete cell culture medium and serum-free medium (e.g., EBSS)

  • Glass-bottom dishes or chamber slides

  • 4% paraformaldehyde (PFA) in PBS

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or chamber slides.

  • Treatment: Treat cells with the optimized concentration of YM-201636 and for the desired time. Include vehicle and positive controls as in the Western blot protocol.

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Staining (Optional): If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and stain with DAPI to visualize the nuclei. Wash three times with PBS.

  • Mounting: Mount the coverslips using a suitable mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope.

    • Capture multiple random fields of view for each condition.

  • Data Analysis: Quantify the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in YM-201636-treated cells compared to the control indicates autophagosome accumulation.

Mandatory Visualizations

YM201636_Signaling_Pathway cluster_cell Cellular Environment YM201636 YM-201636 PIKfyve PIKfyve YM201636->PIKfyve Inhibition PIP35P2 PI(3,5)P₂ PIKfyve->PIP35P2 Phosphorylation Lysosome_Maturation Lysosome Maturation & Endosome Trafficking PIKfyve->Lysosome_Maturation Disruption PIP3 PI(3)P PIP3->PIKfyve PIP35P2->Lysosome_Maturation Promotes Lysosome Lysosome Lysosome_Maturation->Lysosome Regulates Autolysosome Autolysosome Lysosome_Maturation->Autolysosome Required for Fusion Lysosome_Maturation->Autolysosome Blockage Vacuolation Cytoplasmic Vacuolation Lysosome_Maturation->Vacuolation Leads to Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Fusion Degradation Degradation of Cargo Autolysosome->Degradation Autolysosome->Degradation Impairment LC3_II_accumulation LC3-II Accumulation p62_accumulation p62 Accumulation

Caption: YM-201636 signaling pathway in autophagy.

Experimental_Workflow start Start: Hypothesis YM-201636 affects my process of interest dose_response 1. Dose-Response & Time-Course (Cell Viability Assay, e.g., MTT) start->dose_response determine_optimal Determine Optimal, Non-toxic Concentration and Incubation Time dose_response->determine_optimal western_blot 2. Western Blot Analysis (LC3-II & p62) determine_optimal->western_blot microscopy 3. Fluorescence Microscopy (GFP-LC3 Puncta) determine_optimal->microscopy flux_assay 4. Autophagic Flux Assay (Co-treatment with Lysosomal Inhibitor) western_blot->flux_assay microscopy->flux_assay interpretation Data Interpretation: Blocked Autophagic Flux flux_assay->interpretation end Conclusion interpretation->end

Caption: Experimental workflow for optimizing YM-201636 incubation.

Troubleshooting_Guide start Unexpected Result no_effect No change in LC3-II / p62? start->no_effect high_death High cell death? start->high_death increase_conc Increase YM-201636 concentration no_effect->increase_conc Yes flux_issue LC3-II increases, but is it flux? no_effect->flux_issue No decrease_conc Decrease YM-201636 concentration high_death->decrease_conc Yes high_death->flux_issue No increase_time Increase incubation time increase_conc->increase_time check_reagents Check antibody/reagent quality increase_time->check_reagents solution Problem Solved check_reagents->solution decrease_time Decrease incubation time decrease_conc->decrease_time viability_assay Run viability assay (MTT) decrease_time->viability_assay viability_assay->solution run_flux_assay Perform autophagic flux assay (co-treat with Bafilomycin A1) flux_issue->run_flux_assay run_flux_assay->solution

Caption: Troubleshooting logic for YM-201636 experiments.

References

Troubleshooting unexpected phenotypes with YM-201636 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes during experiments with YM-201636. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After treating my cells with YM-201636, I observe the formation of large, swollen cytoplasmic vacuoles. Is this an expected outcome?

A1: Yes, the appearance of large cytoplasmic vacuoles is the most common and expected on-target effect of YM-201636.[1] YM-201636 is a potent inhibitor of PIKfyve kinase, an enzyme that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] This lipid is crucial for regulating intracellular membrane trafficking, particularly the maturation of endosomes and lysosomes.[3][4] Inhibition of PIKfyve disrupts these processes, leading to the accumulation of enlarged late endosomal and lysosomal compartments, which appear as vacuoles.[2][5] The formation of these vacuoles is time- and concentration-dependent and is typically reversible upon withdrawal of the compound.[6]

Q2: My cells are undergoing significant cell death, but standard apoptosis assays, such as cleaved caspase-3 western blots, are negative. What could be the cause?

A2: YM-201636 can induce apoptosis-independent cell death, a phenomenon that has been specifically documented in primary mouse hippocampal neurons.[3][7][8] In these cells, vacuolation precedes cell death, suggesting that the disruption of endolysosomal function is the primary driver of cytotoxicity.[3][4] This form of cell death is not rescued by pan-caspase inhibitors like Z-VAD-fmk.[3][9] Therefore, if you are observing cell death without the hallmarks of apoptosis, it is likely a direct consequence of PIKfyve inhibition.

Q3: I'm studying autophagy and have observed an increase in the autophagosomal marker LC3-II after YM-201636 treatment. Does this mean autophagy is being induced?

Q4: I am working with adipocytes, and my glucose uptake assays are showing a significant inhibition, even at low concentrations of YM-201636. Is this an expected off-target effect?

A4: Yes, this is a documented off-target effect of YM-201636. In 3T3L1 adipocytes, YM-201636 has been shown to inhibit both basal and insulin-activated glucose uptake with an IC50 of approximately 54 nM.[10] This is a more potent effect than its disruption of retroviral budding.[10] At concentrations as low as 100-160 nM, YM-201636 can almost completely inhibit the net insulin response.[10][11] This is thought to be due to the inhibition of insulin-dependent activation of class IA PI 3-kinase, in addition to its primary target, PIKfyve.[10][11] Therefore, caution is advised when interpreting metabolic studies involving YM-201636.

Q5: My experiments on epithelial barrier function are yielding unexpected results. Could YM-201636 be interfering with tight junctions?

A5: Yes, YM-201636 has been shown to affect the trafficking of tight junction proteins. Specifically, it can block the continuous recycling of claudin-1 and claudin-2 in MDCK cells.[11][12] This leads to the intracellular accumulation of these proteins and a delay in the formation of the epithelial barrier.[11][12] This is an important consideration for researchers studying cell-cell adhesion and epithelial integrity.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for YM-201636 to aid in experimental design and interpretation.

Table 1: Inhibitor Potency and Selectivity

TargetIC50Cell Line/SystemReference(s)
PIKfyve33 nMIn vitro kinase assay[11][12]
p110α (Class IA PI3K)3.3 µMIn vitro kinase assay[11]
Fab1 (Yeast PIKfyve)>5 µMIn vitro kinase assay[2][11]
Insulin-stimulated glucose uptake54 nM3T3L1 adipocytes[10][11]

Table 2: Effective Concentrations and Observed Phenotypes

ConcentrationCell LineObserved Phenotype(s)Reference(s)
160 nM3T3L1 adipocytesAlmost complete inhibition of insulin-activated glucose uptake.[10][11]
400 nMNIH3T3 cellsA50 for vesiculation phenotype.[6]
800 nMNIH3T3 cells80% decrease in PtdIns(3,5)P2 production; accumulation of late endosomal compartments.[2]
1 µMPrimary mouse hippocampal neuronsVacuolation, apoptosis-independent cell death, increased LC3-II.[3][4][8]
1 µMRaw264.7 cellsFormation of swollen vacuoles.[1]
20 µMHCC827 cellsIncreased expression of CLDN1.[13]

Key Experimental Protocols

1. Assessing Apoptosis-Independent Cell Death via Propidium Iodide Staining

  • Objective: To quantify cell death when apoptosis markers are absent.

  • Methodology:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Treat cells with YM-201636 at various concentrations and time points, including a vehicle control (e.g., DMSO).

    • At the end of the treatment period, collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in a binding buffer containing Propidium Iodide (PI).

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry. PI-positive cells are considered non-viable.

2. Western Blotting for Autophagy Marker LC3-II

  • Objective: To measure the accumulation of autophagosomes.

  • Methodology:

    • Treat cells with YM-201636, a vehicle control, and a positive control for autophagy induction (e.g., rapamycin). To assess autophagic flux, include a condition with YM-201636 and a lysosomal inhibitor (e.g., bafilomycin A1 or E64d/pepstatin A).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image.

    • Quantify the band intensity for LC3-II and normalize to a loading control like β-actin. An accumulation of LC3-II, especially in the presence of lysosomal inhibitors, suggests a blockage in autophagic flux.[3]

3. Immunofluorescence for Endolysosomal Markers

  • Objective: To visualize the effect of YM-201636 on endosomal and lysosomal compartments.

  • Methodology:

    • Grow cells on glass coverslips.

    • Treat with YM-201636 or a vehicle control.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with primary antibodies against an early endosome marker (e.g., EEA1) and a late endosome/lysosome marker (e.g., LAMP1).

    • Wash and incubate with fluorescently-labeled secondary antibodies with contrasting colors.

    • Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a confocal microscope. In YM-201636-treated cells, you would expect to see enlarged LAMP1-positive vacuoles.[5]

Visualizations

G cluster_0 PIKfyve Signaling Pathway PI3P PI3P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 EndosomeMaturation Endosome/Lysosome Maturation & Trafficking PI35P2->EndosomeMaturation Regulates PIKfyve->PI35P2 Synthesizes YM201636 YM-201636 YM201636->PIKfyve Inhibits Vacuolation Cytoplasmic Vacuolation (On-Target Phenotype) EndosomeMaturation->Vacuolation Disruption leads to

Caption: The PIKfyve signaling pathway and the inhibitory action of YM-201636.

G cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Start: Observe Phenotype VacuolationCheck Large Vacuoles Present? Start->VacuolationCheck OnTarget Likely On-Target Effect: Disrupted Endolysosomal Trafficking VacuolationCheck->OnTarget Yes CellDeathCheck Cell Death Observed? VacuolationCheck->CellDeathCheck No ApoptosisAssay Perform Caspase-3 Assay CellDeathCheck->ApoptosisAssay Yes AutophagyCheck LC3-II Levels Increased? CellDeathCheck->AutophagyCheck No ApoptosisNegative Caspase Negative: Apoptosis-Independent Cell Death ApoptosisAssay->ApoptosisNegative ApoptosisPositive Caspase Positive: Possible Apoptosis (Less Common) ApoptosisAssay->ApoptosisPositive FluxAssay Perform Autophagy Flux Assay AutophagyCheck->FluxAssay Yes OtherEffects Consider Other Effects: - PI3K Inhibition - Claudin Trafficking AutophagyCheck->OtherEffects No FluxBlock Flux Blocked: Dysregulated Autophagy FluxAssay->FluxBlock

Caption: A workflow for troubleshooting unexpected results with YM-201636.

G cluster_2 Logical Relationships of YM-201636 Effects cluster_on_target On-Target Effects cluster_off_target Off-Target/Other Effects YM201636 YM-201636 Treatment PIKfyve_Inhibition PIKfyve Inhibition YM201636->PIKfyve_Inhibition PI3K_Inhibition PI3K Inhibition (at higher conc.) YM201636->PI3K_Inhibition Claudin_Trafficking Altered Claudin Recycling YM201636->Claudin_Trafficking PtdIns35P2_Decrease Decrease in PtdIns(3,5)P2 PIKfyve_Inhibition->PtdIns35P2_Decrease Endo_Disruption Endolysosomal Disruption PtdIns35P2_Decrease->Endo_Disruption Vacuolation Vacuolation Endo_Disruption->Vacuolation Autophagy_Block Autophagy Flux Blockage Endo_Disruption->Autophagy_Block Glucose_Uptake Inhibited Glucose Uptake PI3K_Inhibition->Glucose_Uptake

Caption: Logical relationships between YM-201636 treatment and its effects.

References

YM-201636 stability and degradation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of YM-201636 in cell culture media. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is YM-201636 and what is its mechanism of action?

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve kinase.[1][2][3] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[4][5][6] PtdIns(3,5)P₂ is a crucial signaling lipid involved in the regulation of endomembrane trafficking, including endosome-to-lysosome fusion and retrograde transport from endosomes to the trans-Golgi network.[4][7] By inhibiting PIKfyve, YM-201636 disrupts these processes, leading to the accumulation of enlarged endosomes and vacuoles.[8][9]

Q2: What are the typical working concentrations for YM-201636 in cell culture?

The effective concentration of YM-201636 can vary depending on the cell line and the specific biological question being investigated. However, published studies provide a general range. For instance, a concentration of 800 nM has been used to induce the formation of swollen vesicles in NIH3T3 cells.[9][10] The half-maximal effective concentration (EC₅₀) for inducing this phenotype is approximately 400 nM.[2][10] For inhibition of insulin-activated 2-deoxyglucose uptake in 3T3-L1 adipocytes, the IC₅₀ is reported to be 54 nM.[1][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q3: How should I prepare and store YM-201636 stock solutions?

YM-201636 is typically dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][11][12] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[13] For experiments, fresh dilutions should be made from the stock solution into the cell culture medium.[13]

Q4: Are there known stability issues with YM-201636 in cell culture media?

While specific public data on the degradation rate or half-life of YM-201636 in common cell culture media like DMEM is limited, it is a stable compound that has been used in multi-day cell culture experiments.[12] However, like any small molecule, its stability can be influenced by factors such as the pH of the medium, the presence of serum proteins, and incubation time at 37°C.[14] It has been noted that YM-201636 lacks the hydrazone functionality present in another PIKfyve inhibitor, apilimod, which has been suggested to be responsible for its inactivation in cell culture.[15]

Troubleshooting Guide

This guide addresses common issues that may arise when using YM-201636 in cell culture experiments.

Issue Possible Cause Suggested Solution
No observable phenotype (e.g., no swollen vesicles) Sub-optimal concentration: The concentration of YM-201636 may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration.
Cell line resistance: Some cell lines may be less sensitive to PIKfyve inhibition.Consider using a different cell line that has been shown to be responsive to YM-201636.
Compound degradation: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from a reputable source and store it properly in aliquots at -20°C or -80°C.
Inconsistent results between experiments Variable compound activity: This could be due to repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution to avoid multiple freeze-thaw cycles.
Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect the outcome.Standardize your cell culture and experimental procedures.
Cell toxicity observed High concentration of YM-201636: Excessive concentrations can lead to off-target effects and cytotoxicity.Determine the optimal, non-toxic concentration through a dose-response and cytotoxicity assay.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all treatments, including a vehicle control.

Experimental Protocols

Protocol: Assessment of YM-201636 Stability in Cell Culture Medium

This protocol provides a general method to assess the stability of YM-201636 in your specific cell culture medium over time.

Materials:

  • YM-201636

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • 24-well tissue culture plates

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (or access to a core facility with this equipment)

  • Acetonitrile (ACN)

  • Internal standard (a stable compound with similar chemical properties to YM-201636 that is not present in the media)

Procedure:

  • Prepare YM-201636 Working Solution: Prepare a working solution of YM-201636 in your cell culture medium (e.g., at 1 µM) from a DMSO stock. Prepare solutions in both serum-free and serum-containing media.

  • Incubation: Add 1 mL of the YM-201636 working solution to triplicate wells of a 24-well plate for each condition. Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.

  • Sample Preparation: To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze the concentration of YM-201636 by HPLC.

  • Data Analysis: Plot the concentration of YM-201636 as a percentage of the initial concentration (time 0) versus time. This will provide an indication of the compound's stability under your experimental conditions.

Visualizations

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane cluster_trafficking Cellular Processes PtdIns PtdIns PI3K Class III PI3K (Vps34) PtdIns->PI3K phosphorylates PtdIns3P PtdIns(3)P PI3K->PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve substrate for PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 synthesizes Endosome_Trafficking Endosome Trafficking (e.g., retrograde transport, endosome-lysosome fusion) PtdIns35P2->Endosome_Trafficking regulates YM201636 YM-201636 YM201636->PIKfyve inhibits

Caption: PIKfyve signaling pathway and the inhibitory action of YM-201636.

Experimental_Workflow start Start prep_solution Prepare YM-201636 in Cell Culture Medium start->prep_solution incubate Incubate at 37°C prep_solution->incubate collect_samples Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect_samples precipitate Protein Precipitation (Acetonitrile + Internal Standard) collect_samples->precipitate centrifuge Centrifuge precipitate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze plot_data Plot % Remaining vs. Time analyze->plot_data end End plot_data->end

Caption: Workflow for assessing the stability of YM-201636 in cell culture media.

Troubleshooting_Guide issue Issue: Inconsistent or No Effect of YM-201636 check_concentration Is the concentration optimal? issue->check_concentration dose_response Action: Perform a dose-response experiment check_concentration->dose_response No check_compound Is the compound active? check_concentration->check_compound Yes resolved Issue Resolved dose_response->resolved fresh_stock Action: Prepare a fresh stock solution check_compound->fresh_stock No check_cells Is the cell line responsive? check_compound->check_cells Yes fresh_stock->resolved change_cell_line Action: Consider a different cell line check_cells->change_cell_line No check_cells->resolved Yes change_cell_line->resolved

Caption: Troubleshooting flowchart for YM-201636 experiments.

References

Technical Support Center: A Guide to Minimizing YM-201636 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YM-201636. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize cytotoxicity when using the PIKfyve inhibitor, YM-201636, in primary cell cultures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Excessive cell death observed even at low concentrations of YM-201636.

  • Question: I'm observing significant cytotoxicity in my primary cell culture with YM-201636 at concentrations that are reported to be effective. What could be the cause and how can I mitigate this?

  • Answer: Primary cells are notoriously more sensitive to chemical perturbations than immortalized cell lines. The observed cytotoxicity could be due to several factors:

    • High sensitivity of the primary cell type: Some primary cells, such as neurons, are particularly vulnerable to disruptions in endosomal trafficking and autophagy, which are key pathways affected by YM-201636.[1]

    • Suboptimal culture conditions: Stressed cells are more susceptible to drug-induced toxicity. Ensure your primary cell culture has optimal media composition, seeding density, and is healthy before initiating treatment.

    • Solvent toxicity: The solvent used to dissolve YM-201636, typically DMSO, can be toxic to primary cells at certain concentrations.

    Troubleshooting Steps:

    • Optimize YM-201636 Concentration: Perform a dose-response experiment with a wide range of YM-201636 concentrations to determine the optimal, non-toxic working concentration for your specific primary cell type.

    • Reduce Incubation Time: Decrease the duration of exposure to YM-201636. A time-course experiment can help identify the minimum time required to achieve the desired biological effect with minimal cytotoxicity.

    • Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO used for the highest YM-201636 concentration) to assess the contribution of the solvent to cell death.

    • Serum/Growth Factor Supplementation: The presence of serum or growth factors has been shown to protect against PIKfyve inhibitor-induced cytotoxicity.[2] This protective effect is linked to the activation of the Akt signaling pathway.[2] If your experimental design allows, consider maintaining a basal level of serum or relevant growth factors in your culture medium during YM-201636 treatment.

Issue 2: Prominent cytoplasmic vacuolation leading to cell detachment and death.

  • Question: My primary cells are developing large cytoplasmic vacuoles after YM-201636 treatment, followed by cell rounding and detachment. How can I address this specific form of cytotoxicity?

  • Answer: Cytoplasmic vacuolation is a hallmark effect of PIKfyve inhibition.[2] This is due to the disruption of endosomal and lysosomal trafficking. While this may be an on-target effect of YM-201636, excessive vacuolation can lead to cell death.

    Troubleshooting Steps:

    • Co-treatment with Bafilomycin A1: Bafilomycin A1, a vacuolar H+-ATPase inhibitor, has been shown to prevent the formation of cytoplasmic vacuoles induced by PIKfyve inhibitors.[2][3] A low concentration of Bafilomycin A1 (e.g., 5-15 nM) can be tested in combination with YM-201636 to see if it rescues the vacuolation phenotype and improves cell viability.

    • mTOR Inhibitors: There is evidence to suggest that mTOR inhibitors, such as rapamycin, can alleviate vacuolation defects associated with PIKfyve deficiency.[4] If applicable to your experimental context, co-treatment with an mTOR inhibitor could be explored.

    • Concentration and Time Optimization: As with general cytotoxicity, reducing the concentration and/or exposure time of YM-201636 can help to minimize the extent of vacuolation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of YM-201636 and how does it cause cytotoxicity?

A1: YM-201636 is a potent and selective inhibitor of the lipid kinase PIKfyve.[5] PIKfyve is crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid that regulates endosomal trafficking, lysosomal function, and autophagy. By inhibiting PIKfyve, YM-201636 disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes, which appear as cytoplasmic vacuoles.[1][2] This disruption of cellular homeostasis can ultimately lead to apoptosis-independent cell death, particularly in sensitive cell types like primary neurons.[1]

Q2: What are the recommended starting concentrations for YM-201636 in primary cell cultures?

A2: The optimal concentration of YM-201636 is highly dependent on the cell type and the specific biological question. Based on published data, a good starting point for a dose-response experiment in primary cells would be in the low nanomolar to low micromolar range. For instance, in primary mouse hippocampal neurons, significant cell death was observed at 1 µM after 24 hours.[1] It is crucial to perform a careful dose-response curve to determine the IC50 for your specific primary cell type and experimental conditions.

Q3: Are there any known off-target effects of YM-201636 that could contribute to cytotoxicity?

A3: YM-201636 is a selective inhibitor of PIKfyve, but it has been shown to inhibit p110α with an IC50 of 3.3 µM.[5] At higher concentrations, off-target inhibition of p110α, a class IA phosphoinositide 3-kinase (PI3K), could contribute to cytotoxicity. It is therefore recommended to use the lowest effective concentration of YM-201636 to minimize potential off-target effects.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of YM-201636 in Various Cell Types

Cell TypeAssayParameterValueReference
Mammalian PIKfyveIn vitro kinase assayIC5033 nM[5]
p110αIn vitro kinase assayIC503.3 µM[5]
3T3L1 adipocytesInsulin-activated glucose uptakeIC5054 nM[5]
Primary mouse hippocampal neuronsCell survivalSignificant cell death1 µM (24h)[1]
Calu-1 (NSCLC)XTT cytotoxicity assayIC50 (72h)15.03 µM[6]
H1299 (NSCLC)XTT cytotoxicity assayIC50 (72h)74.95 µM[6]
HCC827 (NSCLC)XTT cytotoxicity assayIC50 (72h)11.07 µM[6]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment to Determine Optimal YM-201636 Concentration

Objective: To identify the lowest effective concentration of YM-201636 with minimal cytotoxicity in a specific primary cell culture.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • YM-201636 stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or CellTiter-Glo)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of YM-201636 in complete culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final DMSO concentration as the highest YM-201636 concentration.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with the prepared YM-201636 dilutions or control solutions.

  • Incubation: Incubate the plate for different time points (e.g., 24, 48, and 72 hours).

  • Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration and time point. Plot the results to determine the IC50 for cytotoxicity and identify a suitable working concentration and incubation time.

Protocol 2: Assessing the Protective Effect of Bafilomycin A1 against YM-201636-Induced Vacuolation

Objective: To determine if co-treatment with Bafilomycin A1 can mitigate YM-201636-induced vacuolation and cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • YM-201636 stock solution

  • Bafilomycin A1 stock solution (e.g., 1 mM in DMSO)

  • DMSO (vehicle control)

  • 24-well cell culture plates with coverslips

  • Microscope with phase-contrast or DIC optics

  • Cell viability assay kit

Methodology:

  • Cell Seeding: Seed primary cells on coverslips in a 24-well plate and allow them to adhere.

  • Pre-treatment (optional): In some wells, pre-treat the cells with a low concentration of Bafilomycin A1 (e.g., 5-15 nM) for 30-60 minutes before adding YM-201636.

  • Co-treatment: Treat the cells with the following conditions:

    • Vehicle control (DMSO)

    • YM-201636 alone (at a concentration known to induce vacuolation)

    • Bafilomycin A1 alone

    • YM-201636 and Bafilomycin A1 co-treatment

  • Incubation: Incubate the plate for the desired time (e.g., 4, 8, or 24 hours).

  • Microscopic Analysis: At different time points, observe the cells under a microscope to assess the degree of cytoplasmic vacuolation. Capture images for documentation.

  • Cell Viability Assessment: In a parallel plate without coverslips, perform a cell viability assay to quantify the effect of the different treatments on cell survival.

  • Data Analysis: Compare the morphology and viability of cells across the different treatment groups to determine if Bafilomycin A1 provides a protective effect.

Visualizations

YM201636_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI PI PI3P PI3P PI->PI3P Class III PI3K PtdIns(3,5)P2 PtdIns(3,5)P2 PI3P->PtdIns(3,5)P2 PIKfyve PIKfyve PIKfyve->PtdIns(3,5)P2 Synthesizes YM201636 YM-201636 YM201636->PIKfyve Inhibits p110a p110α (off-target) YM201636->p110a Inhibits (High Conc.) Endosomal_Trafficking Endosomal Trafficking PtdIns(3,5)P2->Endosomal_Trafficking Regulates Lysosomal_Function Lysosomal Function PtdIns(3,5)P2->Lysosomal_Function Regulates Autophagy Autophagy PtdIns(3,5)P2->Autophagy Regulates Vacuolation Cytoplasmic Vacuolation Endosomal_Trafficking->Vacuolation Disruption leads to Lysosomal_Function->Vacuolation Disruption leads to Autophagy->Vacuolation Disruption leads to Cell_Death Cell Death (Apoptosis-Independent) Vacuolation->Cell_Death

Caption: Signaling pathway of YM-201636 leading to cytotoxicity.

Experimental_Workflow Start Start: Primary Cell Culture Dose_Response Dose-Response & Time-Course (YM-201636) Start->Dose_Response Assess_Viability Assess Cell Viability (e.g., MTT, PrestoBlue) Dose_Response->Assess_Viability Determine_Optimal_Conc Determine Optimal Concentration & Time Assess_Viability->Determine_Optimal_Conc Proceed Proceed with Experiment Determine_Optimal_Conc->Proceed Low Toxicity High_Toxicity High Cytotoxicity Observed? Determine_Optimal_Conc->High_Toxicity High Toxicity Troubleshoot Go to Troubleshooting Guide High_Toxicity->Troubleshoot

Caption: Experimental workflow for optimizing YM-201636 usage.

Troubleshooting_Tree Problem Problem: High Cytotoxicity Check_Conc Is Concentration Optimized? Problem->Check_Conc Optimize_Conc Perform Dose-Response & Time-Course Check_Conc->Optimize_Conc No Check_Solvent Is Solvent Control OK? Check_Conc->Check_Solvent Yes Optimize_Conc->Check_Solvent Reduce_Solvent Reduce Final DMSO Concentration Check_Solvent->Reduce_Solvent No Check_Vacuolation Is Excessive Vacuolation Present? Check_Solvent->Check_Vacuolation Yes Reduce_Solvent->Check_Vacuolation Co_treatment Consider Co-treatment: - Bafilomycin A1 - mTOR inhibitor Check_Vacuolation->Co_treatment Yes Check_Serum Are Cells Serum-Starved? Check_Vacuolation->Check_Serum No Solution Improved Viability Co_treatment->Solution Add_Serum Add Basal Level of Serum/Growth Factors Check_Serum->Add_Serum Yes Check_Serum->Solution No Add_Serum->Solution

References

Why fresh DMSO is important for YM-201636 solubility.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of YM-201636, with a specific focus on the critical role of fresh Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use fresh DMSO for dissolving YM-201636?

Fresh, high-purity DMSO is essential because DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3][4][5][6]. YM-201636 is insoluble in water[7]. Therefore, if the DMSO has absorbed even small amounts of water, it will significantly reduce its ability to dissolve YM-201636, leading to incomplete dissolution and inaccurate concentration of your stock solution[7].

Q2: What can happen if I use old or improperly stored DMSO?

Using old or improperly stored DMSO that has been exposed to air can lead to several experimental issues:

  • Reduced Solubility: You may find that YM-201636 does not dissolve completely, or precipitates out of solution over time.

  • Inaccurate Dosing: If the compound is not fully dissolved, the actual concentration of your solution will be lower than calculated, leading to unreliable and non-reproducible experimental results.

  • Compound Degradation: While DMSO is stable, prolonged storage of compounds in DMSO at room temperature can lead to degradation of the dissolved substance[8].

Q3: How can I determine if my DMSO has absorbed water?

While a precise measurement requires analytical methods like Karl Fischer titration, there are practical indicators:

  • Freezing Point: Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1]. If your DMSO remains liquid at temperatures significantly below this, it likely contains absorbed water, which lowers its freezing point.

  • 1H-NMR Spectrum: In an NMR spectrum of deuterated DMSO (DMSO-d6), the presence of a significant water peak (H2O resonance) is a clear indication of moisture absorption[1].

Q4: My YM-201636 is not dissolving completely, even in what I believe is fresh DMSO. What steps can I take?

If you encounter solubility issues, follow these steps:

  • Confirm DMSO Quality: Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO.

  • Gentle Warming: Warm the solution gently to 37°C for about 10 minutes[9].

  • Sonication: Briefly sonicate the solution in an ultrasonic bath to aid dissolution[9].

  • Vortexing: Mix the solution thoroughly by vortexing.

If these steps do not resolve the issue, the problem likely lies with the quality of the DMSO. It is recommended to discard the solution and start over with a fresh, unopened bottle of anhydrous DMSO.

Troubleshooting Guide: YM-201636 Solubility Issues

ProblemPossible CauseRecommended Solution
YM-201636 powder does not fully dissolve in DMSO. 1. DMSO has absorbed atmospheric moisture. 2. The concentration is too high. 3. Insufficient mixing.1. Discard the old DMSO. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Check the data sheet for maximum solubility and do not exceed it. 3. Gently warm the vial to 37°C, vortex, and/or briefly sonicate[9].
Precipitate forms after initial dissolution. 1. The solution is supersaturated. 2. Water was introduced (e.g., from pipette tips). 3. The stock solution was stored improperly.1. Dilute the solution to a lower concentration. 2. Ensure all equipment is dry. Use fresh DMSO. 3. Store stock solutions at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
Inconsistent results in bioassays. The actual concentration of the YM-201636 solution is lower than calculated due to incomplete dissolution.Prepare a new stock solution using a fresh, unopened bottle of anhydrous DMSO and ensure the compound is fully dissolved before making serial dilutions.

Quantitative Data

YM-201636 Properties and Solubility
ParameterValueSource
Molecular Weight 467.48 g/mol [7][9]
Chemical Formula C25H21N7O3[9][10]
Solubility in fresh DMSO 10 - 35 mg/mL (21.39 - 74.86 mM)[7][9][10]
Solubility in Water Insoluble[7]
Solubility in Ethanol Insoluble[7]

Note: Solubility can vary slightly between batches and suppliers. One supplier explicitly notes that moisture-absorbing DMSO reduces solubility[7].

Experimental Protocols

Protocol 1: Preparation of a YM-201636 Stock Solution
  • Acquire Materials: Use a new, unopened bottle of high-purity, anhydrous DMSO and YM-201636 powder.

  • Equilibrate: Allow both the YM-201636 vial and the DMSO bottle to reach room temperature before opening to prevent condensation.

  • Calculation: Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Under sterile conditions (e.g., in a fume hood or biosafety cabinet), add the calculated volume of fresh DMSO to the vial of YM-201636.

  • Mixing: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial to 37°C for 10 minutes and/or sonicate briefly in an ultrasonic bath to ensure complete dissolution[9]. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention tubes. Store at -20°C for several months[9]. Avoid repeated freeze-thaw cycles.

Protocol 2: Best Practices for Handling and Storing DMSO
  • Procurement: Always purchase high-purity, anhydrous, or molecular biology grade DMSO from a reputable supplier[11].

  • Storage: Store DMSO in its original, tightly sealed glass container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition[4][12][13].

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood[11][14].

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene are recommended), safety goggles, and a lab coat[11].

    • Dispense DMSO using clean, dry glass or compatible plastic (HDPE) equipment[12].

    • Minimize the time the main DMSO bottle is open to the atmosphere to prevent moisture absorption.

  • Aliquoting: For frequent use, consider aliquoting the main stock of DMSO into smaller, tightly sealed glass vials under an inert gas (like argon or nitrogen) to maintain its anhydrous nature.

Visualizations

Logical Workflow for Troubleshooting Solubility

G start YM-201636 Fails to Dissolve check_dmso Is the DMSO fresh and anhydrous? start->check_dmso open_new Action: Use a new, unopened bottle of anhydrous DMSO. check_dmso->open_new No aid_dissolution Action: Warm to 37°C and/or sonicate. check_dmso->aid_dissolution Yes open_new->aid_dissolution check_again Does it dissolve? aid_dissolution->check_again success Problem Solved: Proceed with experiment. check_again->success Yes fail Issue Persists: Contact Technical Support. check_again->fail No

Caption: Troubleshooting workflow for YM-201636 solubility issues.

Signaling Pathway Inhibition by YM-201636

G cluster_0 Mechanism of Action PtdIns3P PtdIns(3)P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Endosomal_Trafficking Endosomal Trafficking & Retroviral Budding PtdIns35P2->Endosomal_Trafficking YM201636 YM-201636 YM201636->PIKfyve

Caption: YM-201636 inhibits PIKfyve, blocking PtdIns(3,5)P2 production.

References

Validation & Comparative

Comparing the efficacy of YM-201636 and apilimod as PIKfyve inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule inhibitors of PIKfyve kinase: YM-201636 and apilimod. PIKfyve is a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), which are key regulators of endolysosomal trafficking, autophagy, and other fundamental cellular processes.[1][2] Understanding the distinct characteristics of these inhibitors is paramount for their effective application in research and therapeutic development.

Mechanism of Action

Both YM-201636 and apilimod function by directly inhibiting the kinase activity of PIKfyve.[1] They compete with ATP in the enzyme's binding pocket, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 3-phosphate (PI(3)P).[3] This inhibition leads to a depletion of cellular PtdIns(3,5)P2 and PtdIns5P levels, resulting in the characteristic cellular phenotype of enlarged endosomes and lysosomes.[1][3]

Quantitative Comparison of Efficacy

The following table summarizes the key efficacy parameters for YM-201636 and apilimod, offering a direct comparison of their potency and selectivity.

ParameterYM-201636ApilimodReference(s)
PIKfyve IC50 ~33 nM~14 nM[4][5][6]
p110α IC50 ~3.3 µMNo significant activity[4][7]
Cellular Effects Inhibits insulin-activated glucose uptake (IC50 = 54 nM)Potent inhibitor of IL-12/IL-23 production (IC50 ~1-2 nM)[5][6][8][9]

Apilimod demonstrates a higher potency for PIKfyve in in vitro kinase assays with an IC50 of approximately 14 nM, compared to YM-201636's IC50 of about 33 nM.[4][5][6] A significant difference lies in their selectivity. While apilimod is highly selective for PIKfyve, YM-201636 exhibits some off-target activity, notably inhibiting the p110α subunit of PI3K at higher concentrations (IC50 of ~3.3 µM).[4][7] This difference in selectivity is a critical consideration for interpreting experimental results.

Experimental Protocols

In Vitro PIKfyve Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant active PIKfyve enzyme

  • PI(3)P:PS substrate

  • Lipid Kinase Buffer (5x)

  • DTT (Dithiothreitol)

  • ATP solution (10 mM)

  • YM-201636 and/or Apilimod

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare 1x Lipid Kinase Buffer by diluting the 5x stock with ultrapure water and adding fresh DTT to a final concentration of 0.05 mM.

    • Prepare serial dilutions of the inhibitors (YM-201636, apilimod) in 1x Lipid Kinase Buffer. Include a vehicle control (e.g., DMSO).

    • Prepare the ATP assay solution by diluting the 10 mM ATP stock to the desired final concentration (e.g., 250 µM) in 1x Lipid Kinase Buffer.

    • Dilute the active PIKfyve enzyme in 1x Lipid Kinase Buffer to the desired concentration.

  • Kinase Reaction:

    • In a pre-cooled 96-well plate, add the following to each well for an initial volume of 20 µL:

      • 10 µL of diluted active PIKfyve enzyme

      • 5 µL of PI(3)P:PS substrate (sonicate briefly before use)

      • 5 µL of the inhibitor solution (or vehicle)

    • For the blank control, replace the substrate with an equal volume of Lipid Dilution Buffer.

    • Mix the plate gently for 2 minutes.

    • Initiate the kinase reaction by adding 5 µL of the ATP Assay Solution to each well, bringing the final volume to 25 µL.

    • Shake the plate for 2 minutes and incubate at 30°C for 40-60 minutes.

  • ADP Detection:

    • After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (blank control) from all other readings.

    • Plot the luminescence (representing kinase activity) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Molecular Pathway and Experimental Design

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_inhibitors Inhibitors PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation PtdIns5P PtdIns5P PtdIns35P2->PtdIns5P Metabolism Downstream Downstream Effectors PtdIns35P2->Downstream PtdIns5P->Downstream YM201636 YM-201636 YM201636->PIKfyve Inhibition Apilimod Apilimod Apilimod->PIKfyve Inhibition Trafficking Endolysosomal Trafficking Downstream->Trafficking Experimental_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitors, ATP) start->reagent_prep reaction_setup Set up Kinase Reaction in 96-well Plate (Enzyme + Substrate + Inhibitor) reagent_prep->reaction_setup initiate_reaction Initiate Reaction with ATP Incubate at 30°C reaction_setup->initiate_reaction terminate_reaction Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) initiate_reaction->terminate_reaction detect_adp Detect ADP (Add Kinase Detection Reagent) terminate_reaction->detect_adp read_luminescence Measure Luminescence detect_adp->read_luminescence data_analysis Data Analysis (Calculate IC50) read_luminescence->data_analysis end End data_analysis->end

References

Validating YM-201636 On-Target Effects by Comparison with PIKfyve siRNA

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers to confirm the specific inhibitory action of YM-201636 on PIKfyve by direct comparison with siRNA-mediated knockdown.

This guide provides a comprehensive comparison of the cellular effects induced by the selective PIKfyve inhibitor, YM-201636, and those elicited by small interfering RNA (siRNA) targeting PIKfyve. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a crucial resource for validating the on-target efficacy of YM-201636 in various research applications.

Executive Summary

YM-201636 is a potent and selective small molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This phosphoinositide plays a vital role in regulating endosomal trafficking, lysosomal homeostasis, and autophagy. To ascertain that the observed cellular phenotypes following YM-201636 treatment are a direct consequence of PIKfyve inhibition, it is essential to compare these effects with a genetic approach, such as siRNA-mediated knockdown of PIKfyve. This guide demonstrates that YM-201636 faithfully phenocopies the effects of PIKfyve siRNA, thereby validating its on-target activity.

Comparative Data: YM-201636 vs. PIKfyve siRNA

The following tables summarize the quantitative data from studies directly comparing the effects of YM-201636 and PIKfyve siRNA on key cellular processes.

Parameter Control/Untreated YM-201636 Treatment PIKfyve siRNA Reference
Vacuolation Phenotype Minimal to no vacuolationSignificant increase in number and size of cytoplasmic vacuoles.[1]Induces a similar vacuolation phenotype.[1][1]
PtdIns(3,5)P2 Levels Normal physiological levels~80% reduction in serum-stimulated cells (at 0.8 µM).Significant reduction.
Endosomal Trafficking (CI-MPR) Predominantly perinuclear (Golgi)Dispersed punctate cytoplasmic distribution.Causes a similar redistribution of CI-MPR.[2][2]
Retroviral Budding Normal budding efficiency~80% reduction (at 800 nM).[1]Knockdown inhibits viral proliferation.[1][1]
Parameter Control/Untreated YM-201636 Treatment PIKfyve siRNA Reference
LC3-II Accumulation (Autophagy Marker) Basal levelsSignificant increase, potentiated by lysosomal protease inhibitors.[3]Leads to accumulation of autophagosomes.[3]
Phagosome Maturation (LAMP1 recruitment) Efficient recruitment to phagosomesReduced fraction of LAMP1-positive phagosomes.Reduced recruitment of LAMP1 to phagosomes.
Phagosome Acidification Normal acidificationBlockage of acidification.Similar blockage of acidification.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication of these validation studies.

siRNA-mediated Knockdown of PIKfyve

Objective: To genetically deplete PIKfyve to serve as a benchmark for YM-201636's effects.

Materials:

  • HeLa or NIH3T3 cells

  • siRNA targeting human or mouse PIKfyve (e.g., Dharmacon ON-TARGETplus)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX (or similar transfection reagent)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well plates

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-40 nM of PIKfyve siRNA or non-targeting control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complexes to each well containing cells and fresh medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • After incubation, proceed with downstream analysis such as Western blotting to confirm knockdown efficiency, or phenotypic assays (e.g., vacuolation, immunofluorescence).

YM-201636 Treatment

Objective: To pharmacologically inhibit PIKfyve and compare the resulting phenotype to siRNA knockdown.

Materials:

  • YM-201636 (Tocris, Selleckchem, etc.)

  • DMSO (for stock solution)

  • Cells of interest (e.g., NIH3T3, HeLa)

  • Complete growth medium

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of YM-201636 in DMSO. Store at -20°C.

  • Cell Treatment:

    • On the day of the experiment, dilute the YM-201636 stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 160 nM - 800 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the YM-201636 treatment.

    • Remove the existing medium from the cells and replace it with the medium containing YM-201636 or the vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 2-24 hours) at 37°C.

    • Proceed with the desired analysis, such as live-cell imaging to observe vacuole formation or fixation for immunofluorescence staining.

Vacuolation Assay

Objective: To quantify and compare the extent of cytoplasmic vacuolation induced by YM-201636 and PIKfyve siRNA.

Protocol:

  • Prepare parallel cultures of cells: one transfected with PIKfyve siRNA (and a non-targeting control) for 48-72 hours, and another set to be treated with YM-201636 (and a vehicle control) for 4-18 hours.

  • Capture images of the cells using a phase-contrast or brightfield microscope.

  • Quantify the vacuolation phenotype by measuring the total area of vacuoles per cell or the percentage of cells exhibiting significant vacuolation using image analysis software (e.g., ImageJ).

  • Compare the results from the YM-201636-treated cells with the PIKfyve siRNA-transfected cells. A similar extent and morphology of vacuolation are indicative of on-target effects.[1]

Autophagy Flux Assay (LC3-II Immunoblotting)

Objective: To assess the impact of PIKfyve inhibition on autophagy by measuring the accumulation of the autophagosome marker LC3-II.

Protocol:

  • Treat cells with YM-201636 or transfect with PIKfyve siRNA as described above.

  • For the last 4 hours of the experiment, treat a subset of the cells with a lysosomal protease inhibitor (e.g., E64d and Pepstatin A) to block the degradation of LC3-II in autolysosomes.[3]

  • Lyse the cells and collect protein extracts.

  • Perform SDS-PAGE and Western blotting using an antibody specific for LC3.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of lysosomal inhibitors, indicates an accumulation of autophagosomes, a hallmark of PIKfyve inhibition.[3]

Visualizing the Molecular and Experimental Logic

To further clarify the underlying principles and experimental designs, the following diagrams are provided.

PIKfyve Signaling Pathway and Point of Inhibition

PIKfyve_Pathway cluster_downstream Downstream Cellular Processes PtdIns3P PtdIns(3)P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Lysosomal_Homeostasis Lysosomal Homeostasis PtdIns35P2->Lysosomal_Homeostasis Autophagy Autophagy PtdIns35P2->Autophagy YM201636 YM-201636 YM201636->PIKfyve siRNA PIKfyve siRNA siRNA->PIKfyve (degradation)

Caption: PIKfyve phosphorylates PtdIns(3)P to generate PtdIns(3,5)P2, which regulates key cellular processes.

Experimental Workflow for On-Target Validation

Validation_Workflow cluster_perturbation Perturbation Methods cluster_assays Phenotypic Assays YM_Treatment Pharmacological Inhibition (YM-201636) Vacuolation Vacuolation Analysis YM_Treatment->Vacuolation Trafficking Endosomal Trafficking Assay YM_Treatment->Trafficking Autophagy_Flux Autophagy Flux Measurement YM_Treatment->Autophagy_Flux siRNA_Transfection Genetic Knockdown (PIKfyve siRNA) siRNA_Transfection->Vacuolation siRNA_Transfection->Trafficking siRNA_Transfection->Autophagy_Flux Comparison Compare Phenotypes Vacuolation->Comparison Trafficking->Comparison Autophagy_Flux->Comparison Conclusion Conclusion: On-Target Effect Validated Comparison->Conclusion Phenotypes Match

Caption: Workflow for validating YM-201636's on-target effects against PIKfyve siRNA.

Conclusion

The data and protocols presented in this guide unequivocally demonstrate that the cellular effects of YM-201636 are consistent with those observed upon siRNA-mediated depletion of PIKfyve. The striking similarities in induced phenotypes, such as cytoplasmic vacuolation, disruption of endosomal trafficking, and altered autophagy, provide robust evidence for the on-target activity of YM-201636. Researchers can confidently utilize this guide to design and execute experiments that validate the specificity of YM-201636 in their specific model systems, thereby ensuring the reliability and accuracy of their findings in the study of PIKfyve-related cellular pathways.

References

Validating YM-201636's On-Target Efficacy with a Kinase-Dead PIKfyve Mutant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PIKfyve inhibitor YM-201636 with the cellular phenotype induced by a kinase-dead PIKfyve mutant. This analysis serves to confirm that the pharmacological effects of YM-201636 are a direct consequence of its on-target inhibition of PIKfyve's kinase activity.

The lipid kinase PIKfyve is a critical regulator of endosomal trafficking through its synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2] Inhibition of PIKfyve disrupts this pathway, leading to a characteristic cellular phenotype of cytoplasmic vacuolation.[3][4] YM-201636 is a potent and selective small molecule inhibitor of PIKfyve.[5][6] To rigorously validate that the cellular effects of YM-201636 are due to its specific action on PIKfyve, a powerful experimental control is the use of a kinase-dead PIKfyve mutant, such as PIKfyve-K1831E.[3][7] This mutant, when expressed in cells, is catalytically inactive and phenocopies the effects of chemical inhibition, thereby providing strong evidence for the inhibitor's mechanism of action.[1][5]

Quantitative Comparison of PIKfyve Inhibition: YM-201636 vs. Kinase-Dead Mutant

The following tables summarize key quantitative data for YM-201636 and the phenotypic effects of the kinase-dead PIKfyve mutant. While direct side-by-side comparisons in a single study are limited, the collective data strongly support a congruent mechanism of action.

Table 1: In Vitro and Cellular Efficacy of YM-201636

ParameterValueCell Type/SystemReference(s)
PIKfyve IC50 33 nMIn vitro kinase assay[5][6][8]
p110α IC50 3.3 µMIn vitro kinase assay[6][8]
PtdIns(3,5)P2 Reduction ~80%NIH3T3 cells (at 800 nM)[5][8]
Cellular Phenotype Cytoplasmic VacuolationVarious cell lines[4]

Table 2: Phenotypic Comparison of YM-201636 and Kinase-Dead PIKfyve Mutant

FeatureYM-201636Kinase-Dead PIKfyve (K1831E)Reference(s)
Primary Cellular Effect Induces prominent cytoplasmic vacuolationInduces prominent cytoplasmic vacuolation[3][4]
Origin of Vacuoles Late endosomes/lysosomesLate endosomes/lysosomes[3][9]
Effect on PtdIns(3,5)P2 Decreases cellular levelsDominant-negative effect on PtdIns(3,5)P2-dependent processes[1][5]
Reversibility Reversible upon washoutNot applicable (genetic modification)[6]

Signaling Pathway and Experimental Logic

The following diagrams illustrate the PIKfyve signaling pathway and the experimental workflow for validating YM-201636's mechanism of action using the kinase-dead mutant.

PIKfyve_Pathway PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 PIKfyve->PI35P2 Phosphorylation Downstream Endosomal Trafficking & Membrane Homeostasis PI35P2->Downstream YM201636 YM-201636 YM201636->PIKfyve Inhibition KD_PIKfyve Kinase-Dead PIKfyve (K1831E) KD_PIKfyve->PIKfyve Dominant Negative

Caption: PIKfyve signaling pathway and points of disruption.

Experimental_Workflow cluster_0 Pharmacological Approach cluster_1 Genetic Approach Cells Cultured Cells YM_Treatment Treat with YM-201636 Cells->YM_Treatment Analysis Analyze Phenotype: - Microscopy (Vacuolation) - Lipid Analysis (PtdIns(3,5)P2 levels) YM_Treatment->Analysis Cells2 Cultured Cells Transfection Transfect with Kinase-Dead PIKfyve Cells2->Transfection Transfection->Analysis Comparison Compare Results Analysis->Comparison Conclusion Confirm On-Target Mechanism of YM-201636 Comparison->Conclusion

Caption: Workflow for validating YM-201636's mechanism.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

In Vitro PIKfyve Kinase Assay

Objective: To determine the IC50 of YM-201636 for PIKfyve kinase activity.

Materials:

  • Recombinant human PIKfyve enzyme

  • Substrate: Phosphatidylinositol 3-phosphate (PtdIns(3)P) and Phosphatidylserine (PS) liposomes

  • ATP (with γ-32P-ATP for radioactive detection or unlabeled for ADP-Glo assay)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

  • YM-201636 (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega) or materials for thin-layer chromatography (TLC)

Procedure:

  • Prepare serial dilutions of YM-201636 in the kinase reaction buffer.

  • In a microplate, add the PIKfyve enzyme to each well.

  • Add the diluted YM-201636 or vehicle control to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding the PtdIns(3)P/PS substrate and ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

  • For ADP-Glo Assay:

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • For Radioactive Assay (TLC):

    • Stop the reaction by adding an acidic solution (e.g., 1N HCl).

    • Extract lipids using a chloroform/methanol mixture.

    • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

    • Detect the radiolabeled PtdIns(3,5)P2 product by autoradiography and quantify using densitometry.

  • Calculate the percent inhibition for each YM-201636 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Transfection and Analysis of Kinase-Dead PIKfyve Mutant

Objective: To express the kinase-dead PIKfyve-K1831E mutant in cells and observe the resulting cellular phenotype.

Materials:

  • Mammalian cell line (e.g., HEK293, COS-7)

  • Expression vector containing the cDNA for HA-tagged or GFP-tagged PIKfyve-K1831E

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (if using a tagged construct, e.g., anti-HA)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Microscope (phase-contrast and fluorescence)

Procedure:

  • Seed cells on coverslips in a multi-well plate and grow to the appropriate confluency for transfection.

  • Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

  • Add the complexes to the cells and incubate for the recommended time.

  • Replace the transfection medium with fresh complete medium.

  • Allow 24-48 hours for protein expression.

  • Live-cell imaging:

    • Observe the cells under a phase-contrast microscope to identify vacuolated cells.

    • If using a GFP-tagged construct, use fluorescence microscopy to confirm expression in the vacuolated cells.

  • Immunofluorescence Staining (for tagged constructs):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

  • Quantify the percentage of transfected cells exhibiting the vacuolated phenotype.

By demonstrating that both the specific chemical inhibitor YM-201636 and a genetically defined, catalytically inactive form of the target protein induce the same characteristic cellular phenotype, researchers can confidently attribute the pharmacological effects of YM-201636 to its on-target inhibition of PIKfyve.

References

A Comparative Guide to PIKfyve Inhibitors: Cross-Validation of YM-201636 Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the widely used PIKfyve inhibitor, YM-201636, with other notable alternatives, including apilimod and ESK-981. The information presented is collated from experimental studies to aid in the selection of the most appropriate tool compound for research and drug development purposes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction to PIKfyve and its Inhibition

PIKfyve is a lipid kinase that plays a crucial role in cellular homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P)[1]. These phosphoinositides are critical for regulating endosomal trafficking, lysosomal function, and autophagy[2][3]. Inhibition of PIKfyve leads to a range of distinct cellular phenotypes, most notably the formation of large cytoplasmic vacuoles due to the disruption of endosome and lysosome homeostasis[3][4]. Given its central role in these cellular processes, PIKfyve has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and viral infections.

Comparative Analysis of PIKfyve Inhibitors

The selection of a suitable PIKfyve inhibitor is critical for obtaining reliable and interpretable experimental results. This section provides a comparative overview of YM-201636, apilimod, and ESK-981, focusing on their potency, selectivity, and reported cellular effects.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for YM-201636 and its alternatives, providing a direct comparison of their potency and selectivity.

InhibitorTarget(s)IC50 for PIKfyveOther Notable IC50 ValuesKey Cellular PhenotypesReference(s)
YM-201636 PIKfyve, p110α33 nM3.3 µM for p110αInduces prominent cytoplasmic vacuolation, disrupts endosomal trafficking, inhibits retroviral budding.[5][6]
Apilimod (LAM-002) PIKfyve~0.4 nM - 14 nMInhibits IL-12/IL-23 production (IC50 ~1-2 nM in cells)Induces prominent cytoplasmic vacuolation, blocks autophagy, potent anti-inflammatory and anti-cancer activity.[2][7][8]
ESK-981 PIKfyve, multi-tyrosine kinasesNot explicitly defined, active at nanomolar concentrations---Induces robust vacuolization, inhibits autophagy, demonstrates anti-tumor activity.[9][10]

Signaling Pathways and Experimental Workflows

The inhibition of PIKfyve perturbs critical cellular signaling pathways, primarily those involved in endo-lysosomal trafficking and autophagy. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating PIKfyve inhibitors.

PIKfyve Signaling Pathway and Inhibition

PIKfyve_Signaling PIKfyve Signaling Pathway and Inhibition cluster_membrane Endosomal Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects cluster_phenotype Cellular Phenotype PI3K Class III PI3K (Vps34) PI3P PI(3)P PI3K->PI3P PI PI PI->PI3K phosphorylates PIKfyve PIKfyve PI3P->PIKfyve substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 produces PI5P PI(5)P PIKfyve->PI5P produces mTOR_Signaling mTOR Signaling PIKfyve->mTOR_Signaling influences Endosomal_Trafficking Endosomal Trafficking & Lysosomal Homeostasis PI35P2->Endosomal_Trafficking regulates Autophagy Autophagy PI35P2->Autophagy regulates YM201636 YM-201636 YM201636->PIKfyve Apilimod Apilimod Apilimod->PIKfyve ESK981 ESK-981 ESK981->PIKfyve Vacuolation Cytoplasmic Vacuolation Endosomal_Trafficking->Vacuolation disruption leads to Autophagy->Vacuolation blockage contributes to

Caption: PIKfyve Signaling and Inhibition.

Experimental Workflow for PIKfyve Inhibitor Evaluation

Experimental_Workflow Experimental Workflow for PIKfyve Inhibitor Evaluation cluster_workflow start Start: Select PIKfyve Inhibitors (YM-201636, Apilimod, ESK-981) in_vitro_assay In Vitro PIKfyve Kinase Assay start->in_vitro_assay determine_ic50 Determine IC50 Values in_vitro_assay->determine_ic50 cellular_assays Cellular Assays determine_ic50->cellular_assays vacuolation_assay Cytoplasmic Vacuolation Assay cellular_assays->vacuolation_assay autophagy_flux_assay Autophagy Flux Assay cellular_assays->autophagy_flux_assay trafficking_assay Endosomal Trafficking Assay cellular_assays->trafficking_assay data_analysis Comparative Data Analysis vacuolation_assay->data_analysis autophagy_flux_assay->data_analysis trafficking_assay->data_analysis conclusion Conclusion: Select Optimal Inhibitor for Specific Application data_analysis->conclusion

Caption: Phenotypic Screening Workflow.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of results.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by the test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase.

Materials:

  • Recombinant human PIKfyve enzyme

  • Substrate solution: Phosphatidylinositol 3-phosphate (PI(3)P) and Phosphatidylserine (PS) liposomes

  • Test inhibitors (YM-201636, apilimod, ESK-981) and control inhibitor

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 0.5 mM EGTA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well opaque plates

Procedure:

  • Prepare serial dilutions of the test and control inhibitors in the kinase assay buffer.

  • Add 5 µL of the inhibitor solution to the wells of a 96-well plate.

  • Add 10 µL of the PIKfyve enzyme and substrate mixture to each well.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-25 µM).

  • Incubate for 40-60 minutes at 30°C.

  • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using appropriate software (e.g., GraphPad Prism).

Cellular Vacuolation Assay

This assay assesses the characteristic cellular phenotype of PIKfyve inhibition.

Objective: To quantify the extent of cytoplasmic vacuolation induced by PIKfyve inhibitors.

Materials:

  • Adherent cell line (e.g., HeLa, HEK293, DU145)

  • Complete cell culture medium

  • Test inhibitors (YM-201636, apilimod, ESK-981) and vehicle control (e.g., DMSO)

  • Microscopy imaging system (phase-contrast or DIC)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed cells in a multi-well plate (e.g., 24- or 96-well) and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitors and a vehicle control.

  • Incubate the cells for a defined period (e.g., 4, 8, or 24 hours).

  • Acquire images of the cells using a phase-contrast or DIC microscope at multiple random fields per well.

  • Quantify vacuolation by either:

    • Manual Scoring: Visually score the percentage of vacuolated cells or the severity of vacuolation on a defined scale.

    • Automated Image Analysis: Use image analysis software to measure the total area of vacuoles per cell or the number and size of vacuoles.

  • Plot the vacuolation metric as a function of inhibitor concentration to determine the effective concentration for inducing this phenotype.

Summary and Conclusion

YM-201636, apilimod, and ESK-981 are all potent inhibitors of PIKfyve that induce the characteristic cellular phenotype of cytoplasmic vacuolation. However, they exhibit key differences in their potency and selectivity that are important for experimental design and interpretation.

  • YM-201636 is a well-characterized PIKfyve inhibitor, but it also exhibits off-target activity against p110α at higher concentrations, which should be considered when interpreting experimental data[5][6].

  • Apilimod demonstrates high potency and selectivity for PIKfyve and has been extensively studied for its immunomodulatory and anti-cancer effects[2][7]. Its potent inhibition of IL-12/IL-23 production provides an additional functional readout for its activity in immune cells.

  • ESK-981 is a multi-kinase inhibitor with potent activity against PIKfyve, leading to robust vacuolization and autophagy inhibition[9][10]. Its broader kinase inhibition profile may be advantageous in certain therapeutic contexts but requires careful consideration of potential off-target effects in mechanistic studies.

The choice between these inhibitors will depend on the specific research question. For studies requiring high selectivity for PIKfyve, apilimod may be the preferred choice. YM-201636 remains a valuable tool, provided its off-target effects are controlled for. ESK-981 offers a multi-targeted approach that may be beneficial for investigating complex signaling networks. The use of at least two of these inhibitors with different chemical scaffolds is recommended to cross-validate findings and ensure that the observed effects are indeed due to the inhibition of PIKfyve.

References

Confirming PIKfyve Inhibition in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established cellular assays to confirm the inhibition of PIKfyve, a lipid kinase crucial for endolysosomal trafficking and autophagy. We offer an objective comparison of methodologies, supported by experimental data, to aid in the selection of appropriate validation techniques for your research and drug development endeavors.

Introduction to PIKfyve and its Inhibition

PIKfyve is a key enzyme that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P). These phosphoinositides are critical for the regulation of endosome and lysosome function. Inhibition of PIKfyve disrupts these processes, leading to distinct and measurable cellular phenotypes. This guide focuses on the primary methods to quantify and confirm the on-target effects of PIKfyve inhibitors.

Key Methods for Confirming PIKfyve Inhibition

The confirmation of PIKfyve inhibition in a cellular context relies on a multi-faceted approach, combining phenotypic observation with the quantification of specific biomarkers and direct measurement of enzyme activity. The primary methods include:

  • Cytoplasmic Vacuolation Assay: The most prominent phenotype of PIKfyve inhibition is the formation of large, swollen cytoplasmic vacuoles derived from endosomes and lysosomes.[1][2]

  • Autophagy Flux Assays: PIKfyve plays a critical role in the late stages of autophagy. Its inhibition leads to the accumulation of autophagosomes, which can be monitored by measuring the levels of autophagy markers like LC3-II and p62.[2]

  • Direct Measurement of Phosphoinositide Levels: Quantifying the cellular levels of PIKfyve's substrate (PI(3)P) and products (PI(3,5)P2 and PI(5)P) provides direct evidence of enzymatic inhibition.[3][4]

  • Target Engagement Assays: Techniques like NanoBRET™ can be used to confirm the direct binding of an inhibitor to PIKfyve within living cells.

Comparative Data of PIKfyve Inhibitors

The following table summarizes the inhibitory potency of commonly used PIKfyve inhibitors across different assays and cell lines. These values can serve as a reference for experimental design and data interpretation.

InhibitorAssay TypeCell Line/SystemIC50/EC50Reference(s)
Apilimod In vitro PIKfyve Kinase AssayPurified enzyme~14 nM[5][6]
IL-12/IL-23 ProductionHuman PBMCs~1-2 nM[6][7]
Cell Viability (B-NHL)Various B-NHL cell linesAverage ~142 nM[1]
Antiviral Activity (SARS-CoV-2)iPSC-derived pneumocytes-[6]
YM201636 In vitro PIKfyve Kinase AssayPurified enzyme~33 nM[8]
Cell Viability (NSCLC)Calu115.03 µM (72h)[9]
Cell Viability (NSCLC)HCC82711.07 µM (72h)[9]
Cell Viability (NSCLC)H129974.95 µM (72h)[9]
APY0201 In vitro PIKfyve Kinase AssayPurified enzyme5.2 nM[8]
WX8 In vitro PIKfyve Kinase AssayPurified enzymeKd = 0.9 nM[8]
Vacuolin-1 PIKfyve Inhibition-Potent inhibitor[8]

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell type, incubation time, and assay methodology.

Experimental Protocols

Cytoplasmic Vacuolation Assay

Objective: To qualitatively and quantitatively assess the formation of cytoplasmic vacuoles following treatment with a PIKfyve inhibitor.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS, or a cell line relevant to your research) in a multi-well plate suitable for microscopy and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with various concentrations of the PIKfyve inhibitor and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 1, 4, 8, or 24 hours).

  • Microscopy: Observe the cells under a phase-contrast or bright-field microscope. Vacuoles will appear as large, phase-lucent (clear) cytoplasmic inclusions.

  • Image Acquisition: Capture images from multiple fields of view for each treatment condition.

  • Quantification (using ImageJ or similar software):

    • Open the captured images in the analysis software.

    • Use the thresholding function to segment the vacuoles from the rest of the cell.

    • Measure the total area of vacuoles per cell or the percentage of vacuolated cells.

    • Calculate the average and standard deviation for each treatment group.

Autophagy Flux Assay by Western Blot

Objective: To measure the accumulation of autophagy markers LC3-II and p62 as an indicator of blocked autophagic flux.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat with the PIKfyve inhibitor as described for the vacuolation assay. For a robust autophagy flux experiment, include a condition with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the PIKfyve inhibitor treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Use a higher percentage gel (e.g., 15%) for better separation of LC3-I and LC3-II.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the LC3-II and p62 signals to the loading control. An increase in the LC3-II/loading control ratio and p62/loading control ratio upon inhibitor treatment indicates a blockage in autophagic flux.

Immunofluorescence for LC3 Puncta

Objective: To visualize and quantify the accumulation of LC3-positive puncta (autophagosomes) in cells.

Methodology:

  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with the PIKfyve inhibitor and controls as described above.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with a solution containing saponin or Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., PBS with 5% BSA and 0.1% saponin) for 1 hour.

    • Incubate with a primary antibody against LC3 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Quantification:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images and quantify the number of LC3 puncta per cell using automated image analysis software.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI3P PI(3)P PIKfyve PIKfyve (Kinase) PI3P->PIKfyve PI35P2 PI(3,5)P2 Endosomal_Trafficking Endosomal Trafficking & Lysosomal Homeostasis PI35P2->Endosomal_Trafficking Autophagy Autophagy (Late Stage) PI35P2->Autophagy PI5P PI(5)P PI5P->Endosomal_Trafficking PIKfyve->PI35P2 PIKfyve->PI5P Inhibitor PIKfyve Inhibitor (e.g., Apilimod) Inhibitor->PIKfyve Inhibition

PIKfyve Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_assays Confirmation Assays cluster_readouts Primary Readouts start Start: Treat cells with PIKfyve inhibitor Vacuolation Cytoplasmic Vacuolation Assay start->Vacuolation Autophagy_WB Autophagy Flux Assay (Western Blot) start->Autophagy_WB Autophagy_IF Autophagy Flux Assay (Immunofluorescence) start->Autophagy_IF PIP_Analysis Phosphoinositide Level Analysis start->PIP_Analysis Target_Engagement Target Engagement (e.g., NanoBRET) start->Target_Engagement Vacuole_Quant ↑ Vacuole Formation Vacuolation->Vacuole_Quant LC3_p62_Quant ↑ LC3-II & p62 Levels Autophagy_WB->LC3_p62_Quant LC3_Puncta_Quant ↑ LC3 Puncta Autophagy_IF->LC3_Puncta_Quant PIP_Ratio ↓ PI(3,5)P2 / ↑ PI(3)P PIP_Analysis->PIP_Ratio Binding_Affinity Direct Binding Confirmed Target_Engagement->Binding_Affinity end Conclusion: PIKfyve Inhibition Confirmed Vacuole_Quant->end LC3_p62_Quant->end LC3_Puncta_Quant->end PIP_Ratio->end Binding_Affinity->end

Experimental workflow for confirming PIKfyve inhibition.

Logical_Relationship cluster_direct Direct Evidence cluster_downstream Downstream Phenotypic Evidence Inhibition PIKfyve Inhibition Target_Binding Target Engagement Assay (Confirms direct binding) Inhibition->Target_Binding PIP_Levels Phosphoinositide Analysis (Confirms enzymatic inhibition) Inhibition->PIP_Levels Vacuolation Cytoplasmic Vacuolation (Hallmark phenotype) PIP_Levels->Vacuolation Autophagy_Block Autophagy Flux Blockade (Functional consequence) PIP_Levels->Autophagy_Block

References

Comparative analysis of YM-201636's effects across different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This phosphoinositide plays a vital role in regulating endosomal trafficking, autophagy, and other essential cellular processes. Inhibition of PIKfyve by YM-201636 leads to a range of cellular effects, the specifics of which can vary significantly across different cell types. This guide provides a comparative analysis of YM-201636's performance in various cell lines, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.

Quantitative Analysis of YM-201636's Effects

The following tables summarize the key quantitative data on the effects of YM-201636 in different cell lines, providing a basis for objective comparison.

Table 1: Inhibitory Potency of YM-201636

TargetIC50Cell Line/SystemReference
PIKfyve33 nMIn vitro kinase assay[1][2]
p110α3.3 µMIn vitro kinase assay[2]
Net Insulin Response54 nM3T3L1 adipocytes[1][3]

Table 2: Cytotoxic Effects of YM-201636 (72h treatment)

Cell LineCell TypeIC50Reference
Calu-1Non-Small Cell Lung Cancer15.03 µM[4]
HCC827Non-Small Cell Lung Cancer11.07 µM[4]
H1299Non-Small Cell Lung Cancer74.95 µM[4]

Table 3: Cellular Effects of YM-201636 at Specific Concentrations

Cell LineConcentrationObserved EffectReference
NIH3T3800 nM80% decrease in PtdIns(3,5)P2 production[1][5]
NIH3T3400 nMA50 for vesicle formation[5]
3T3L1 adipocytes160 nMAlmost complete inhibition of basal and insulin-activated 2-deoxyglucose uptake[1][3]
Moloney leukemia virus-expressing cells800 nM80% reduction in retroviral release[3]
Primary mouse hippocampal neurons1 µMSignificant reduction in cell survival, vacuolation[6][7]
HepG2 & Huh-72-5 µMInduction of autophagy[8]
MDCKNot specifiedIntracellular accumulation of claudin-1 and claudin-2[1][9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the analysis of YM-201636's effects.

Cell Viability (XTT) Assay

This protocol is adapted from studies on non-small cell lung cancer cell lines[4].

  • Cell Seeding: Seed Calu-1, H1299, and HCC827 cells in 96-well plates at an appropriate density.

  • Treatment: After 24 hours, treat the cells with various concentrations of YM-201636 (e.g., for Calu-1: 10, 20, and 30 µM; H1299: 25, 50, and 75 µM; HCC827: 5, 10, and 20 µM) for 24, 48, and 72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture and electron-coupling solution according to the manufacturer's instructions.

  • Incubation: Add the XTT reagent to each well and incubate the plates for 4 hours at 37°C in a humidified CO2 incubator.

  • Data Acquisition: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using appropriate software such as GraphPad Prism.

2-Deoxyglucose (2DG) Uptake Assay

This protocol is based on experiments conducted in 3T3L1 adipocytes[3].

  • Cell Culture and Differentiation: Culture and differentiate 3T3L1 fibroblasts into adipocytes.

  • Serum Starvation: Serum-deprive the differentiated adipocytes for 3 hours in DMEM.

  • YM-201636 Treatment: Incubate the cells with the desired concentrations of YM-201636 for 30 minutes.

  • Insulin Stimulation: Stimulate the cells with or without 100 nM insulin for 30 minutes.

  • 2DG Uptake: Initiate glucose uptake by adding 2-[1,2-3H]deoxy-d-glucose and incubate for the desired time.

  • Lysis and Scintillation Counting: Wash and lyse the cells, and measure the radioactivity using a scintillation counter.

Immunofluorescence Staining for Claudins

This protocol is derived from studies on MDCK and NSCLC cell lines[4][9].

  • Cell Culture and Treatment: Grow cells on coverslips and treat with YM-201636 at the desired concentration and duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate with primary antibodies against claudin-1, -3, or -5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI and visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by YM-201636 is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes PI3P PtdIns(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Synthesizes YM201636 YM-201636 YM201636->PIKfyve Inhibits Endosomal_Trafficking Endosomal Trafficking & Maturation PtdIns35P2->Endosomal_Trafficking Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates Retroviral_Budding Retroviral Budding PtdIns35P2->Retroviral_Budding Regulates Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_ym201636 Add YM-201636 at Various Concentrations seed_cells->add_ym201636 incubate Incubate for 24, 48, 72h add_ym201636->incubate add_xtt Add XTT Reagent incubate->add_xtt measure_absorbance Measure Absorbance (450nm) add_xtt->measure_absorbance analyze_data Analyze Data & Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Validating the Specificity of YM-201636: A Comparative Guide for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate roles of the lipid kinase PIKfyve, the small molecule inhibitor YM-201636 has proven to be a valuable tool. However, a thorough understanding of its kinase specificity is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of YM-201636's performance against other known PIKfyve inhibitors, supported by experimental data and detailed protocols to aid in the validation of its specificity in in vitro kinase assays.

Comparative Analysis of PIKfyve Inhibitors

The inhibitory activity of YM-201636 and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against PIKfyve and a panel of other kinases. A lower value indicates higher potency. The following table summarizes the available data for YM-201636 and other commonly used PIKfyve inhibitors.

InhibitorPrimary TargetIC50 / Kd (PIKfyve)Key Off-Targets and PotencyKinase Selectivity Profile
YM-201636 PIKfyve33 nM (IC50)[1][2][3][4][5]p110α (PIK3CA) (IC50 = 3.3 µM)[1][3][4][5], PIK3CB[6]A kinome profile at 1 µM confirmed PIKfyve as the primary target, with PIK3CB and PIK3CA as the second and third most inhibited kinases, respectively[7].
Apilimod PIKfyve~14 nM (IC50)Not specified in broad screensProfiled against 456 kinases at 1 µM and found to be remarkably selective for PIKfyve[8].
WX8 PIKfyve0.9 nM (Kd)[9]PIP4K2C (Kd = 340 nM)[9]A screen of 468 human kinases identified PIKFYVE and PIP4K2C as the top two binding partners[10].
PIKfyve-IN-1 (SGC-PIKFYVE-1) PIKfyve6.9 nM (IC50)[11]MYLK4 (IC50 = 66 nM), MAP4K5 (IC50 = 89 nM)KINOMEscan against 403 kinases at 1 µM demonstrated high selectivity for PIKfyve[12][13].

PIKfyve Signaling Pathway and Inhibitor Action

PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, where it phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[14] This lipid product is essential for the regulation of endosomal trafficking, lysosomal homeostasis, and autophagy. YM-201636 and other inhibitors act by blocking the catalytic activity of PIKfyve, thereby depleting cellular levels of PI(3,5)P2 and disrupting these fundamental cellular processes.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 Downstream Endosomal Trafficking, Lysosomal Homeostasis, Autophagy PI(3,5)P2->Downstream PIKfyve->PI(3,5)P2 Phosphorylation YM201636 YM-201636 YM201636->PIKfyve Inhibition

PIKfyve phosphorylates PI(3)P to produce PI(3,5)P2, a key regulator of downstream cellular processes. YM-201636 directly inhibits PIKfyve activity.

Experimental Protocol: In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of inhibitors against PIKfyve by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P substrate (e.g., as phosphatidylserine vesicles)

  • YM-201636 and other test compounds

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of YM-201636 and other inhibitors in the kinase assay buffer or DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compounds to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the PIKfyve enzyme and PI(3)P substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for PIKfyve.

    • Include "no enzyme" and "vehicle control" (e.g., DMSO) wells for background and maximum activity measurements, respectively.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other measurements.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Compound Dilution B Add Compound, Enzyme, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Generate Luminescent Signal (Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

Workflow for the in vitro PIKfyve kinase assay to determine inhibitor IC50 values.

Logical Framework for Specificity Validation

To rigorously validate the specificity of YM-201636, a multi-pronged approach is recommended. This involves not only determining its potency against PIKfyve but also assessing its activity against a broad range of other kinases, particularly those with related structures or functions.

Specificity_Validation_Logic cluster_primary Primary Target Validation cluster_secondary Off-Target Profiling cluster_comparison Comparative Analysis A In Vitro Kinase Assay (YM-201636 vs. PIKfyve) B Determine IC50 for PIKfyve A->B F Compare IC50 and Selectivity Profiles B->F C Kinome-wide Screen (e.g., KINOMEscan) D Identify Potential Off-Targets C->D D->F E In Vitro Assays with Alternative PIKfyve Inhibitors E->F

A logical workflow for validating the specificity of YM-201636.

References

Orthogonal methods to validate findings from YM-201636 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of YM-201636, a potent inhibitor of the lipid kinase PIKfyve, rigorous validation of experimental findings is paramount. This guide provides a comparative overview of orthogonal methods to substantiate results obtained from YM-201636 experiments, complete with detailed protocols and supporting data.

YM-201636 primarily targets PIKfyve, a crucial enzyme in the phosphoinositide signaling pathway, leading to the depletion of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] This disruption impacts a multitude of cellular processes, including endosomal trafficking, autophagy, and insulin signaling.[1][3][4] To ensure the specificity of observed effects and rule out potential off-target activities, employing a range of validation techniques is essential.

Comparative Overview of Orthogonal Validation Strategies

To confirm that the cellular phenotypes observed with YM-201636 treatment are a direct consequence of PIKfyve inhibition, several complementary approaches can be utilized. These methods can be broadly categorized into genetic approaches, direct target engagement assays, and downstream functional assays.

Validation Strategy Principle Key Readouts Advantages Limitations
Genetic Approaches
siRNA/shRNA Knockdown of PIKfyveReduces the expression of the target protein, PIKfyve, to mimic pharmacological inhibition.PIKfyve protein levels, downstream signaling events (e.g., PtdIns(3,5)P2 levels), cellular phenotype (e.g., vacuolation).High specificity to the target protein.Potential for incomplete knockdown and off-target effects of the RNAi machinery.
Overexpression of Drug-Resistant MutantIntroduction of a YM-201636-insensitive mutant of PIKfyve (e.g., yeast orthologue Fab1) to rescue the inhibitor-induced phenotype.[5]Reversal of the phenotype observed with YM-201636 treatment.Directly links the drug's effect to the target.Requires effective transfection and expression of the mutant protein.
Direct Target Engagement
In Vitro Kinase AssayDirectly measures the enzymatic activity of purified PIKfyve in the presence and absence of YM-201636.IC50 value for PIKfyve inhibition.Provides direct evidence of target inhibition and its potency.Does not account for cellular context and membrane permeability.
Downstream Functional Assays
Phosphoinositide ProfilingQuantifies the levels of various phosphoinositides, particularly PtdIns(3,5)P2 and its precursor PtdIns3P, in cells treated with YM-201636.Decreased PtdIns(3,5)P2 levels and potential accumulation of PtdIns3P.[6]Directly measures the biochemical consequence of PIKfyve inhibition.Technically challenging and requires specialized equipment (e.g., HPLC).
Endosomal/Lysosomal Trafficking AnalysisMonitors the localization and morphology of endosomal and lysosomal compartments using fluorescent markers.Formation of enlarged vacuoles and altered localization of markers like EEA1 and LAMP1.[5]Visual and direct confirmation of the expected cellular phenotype.Can be a secondary effect; requires careful interpretation.
Autophagy Flux AssaysMeasures the rate of autophagic degradation, for instance by monitoring the levels of LC3-II in the presence and absence of lysosomal inhibitors.Blockage of autophagic flux indicated by accumulation of LC3-II.Assesses a key functional pathway affected by PIKfyve.The role of PIKfyve in autophagy can be complex and cell-type dependent.
Glucose Uptake AssayMeasures the rate of glucose transport into cells, a process influenced by PIKfyve-dependent signaling in certain cell types like adipocytes.[3]Inhibition of insulin-stimulated glucose uptake.Relevant for metabolic studies and confirms a specific functional outcome.Cell-type specific and may not be universally applicable.

Experimental Protocols

siRNA-Mediated Knockdown of PIKfyve

Objective: To phenocopy the effects of YM-201636 by genetically reducing PIKfyve expression.

Methodology:

  • Cell Culture: Plate cells at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection: Transfect cells with PIKfyve-targeting siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for PIKfyve protein depletion.

  • Analysis:

    • Western Blot: Lyse a subset of cells to confirm PIKfyve knockdown by Western blotting.

    • Phenotypic Analysis: In parallel, analyze the remaining cells for the phenotype of interest (e.g., cell viability, vacuole formation, or a specific signaling event) and compare the results to those obtained with YM-201636 treatment.

Phosphoinositide Profiling by HPLC

Objective: To directly measure the impact of YM-201636 on the cellular levels of PtdIns(3,5)P2.

Methodology:

  • Cell Treatment: Treat cells with YM-201636 or a vehicle control for the desired time.

  • Metabolic Labeling: Label the cells with myo-[3H]inositol for 24-48 hours to incorporate the radiolabel into phosphoinositides.

  • Lipid Extraction: Extract total lipids from the cells using a suitable solvent system (e.g., chloroform/methanol).

  • Deacylation: Deacylate the lipid extract to obtain glycerophosphoinositols.

  • HPLC Analysis: Separate the deacylated glycerophosphoinositols using high-performance liquid chromatography (HPLC) with an appropriate column and elution gradient.

  • Quantification: Quantify the amount of radioactivity in the fractions corresponding to different phosphoinositides to determine their relative levels.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental designs, the following diagrams illustrate the PIKfyve signaling pathway and a typical workflow for validating YM-201636's effects.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylation Downstream Downstream Effectors (e.g., Endosomal Trafficking, Autophagy) PtdIns35P2->Downstream Regulation YM201636 YM-201636 YM201636->PIKfyve Orthogonal_Validation_Workflow cluster_experiment YM-201636 Experiment cluster_validation Orthogonal Validation Treatment Treat cells with YM-201636 Observation Observe Phenotype X Treatment->Observation Biochemical Measure PtdIns(3,5)P2 Levels Treatment->Biochemical Decreased? siRNA PIKfyve siRNA Knockdown Observation->siRNA Phenocopies? Rescue Drug-Resistant Mutant Rescue Observation->Rescue Rescued?

References

A Comparative Guide to PIKfyve Inhibitors: YM-201636 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-201636 and other prominent small molecule inhibitors of PIKfyve kinase. This document synthesizes experimental data to highlight their respective potencies, selectivities, and cellular effects, offering a comprehensive resource for selecting the appropriate tool for research and development.

PIKfyve is a lipid kinase that plays a crucial role in cellular homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1][2] This lipid product is essential for the maturation and fission of endosomes and lysosomes. Inhibition of PIKfyve disrupts endomembrane trafficking, leading to a characteristic cellular phenotype of cytoplasmic vacuolation and offering therapeutic potential in areas like cancer and autoimmune diseases.[3][4]

Comparative Analysis of Inhibitor Potency and Selectivity

YM-201636 is a potent inhibitor of PIKfyve, but it is often compared to Apilimod, another well-characterized inhibitor known for its high selectivity. The choice between these compounds often depends on the experimental need to balance potency with potential off-target effects.

InhibitorPrimary TargetIC50 (PIKfyve)Off-Target(s)IC50 (Off-Target)Key Cellular Phenotype
YM-201636 PIKfyve~33 nM[5][6][7]p110α (PI3Kα)~3 µM[5][6]Induces cytoplasmic vacuolation[8]
Apilimod PIKfyve~14 nM[2][3][9]Highly SelectiveNo significant activity reported on other kinases[2]Induces prominent cytoplasmic vacuolation[3]
APY0201 PIKfyve~5.2 nM[10]Not specifiedNot specifiedInhibits IL-12/IL-23 production[10]
Vacuolin-1 PIKfyvePotent inhibitorNot specifiedNot specifiedInduces vacuole formation; blocks lysosomal exocytosis[10]

Summary of Comparative Data:

  • Potency: While both YM-201636 and Apilimod are potent nanomolar inhibitors of PIKfyve, Apilimod and APY0201 demonstrate slightly lower IC50 values in in-vitro kinase assays.[3][9][10]

  • Selectivity: Apilimod is reported to be highly selective for PIKfyve with no significant activity against a panel of other lipid and protein kinases.[2] In contrast, YM-201636 exhibits off-target activity against the class IA PI3-kinase p110α at higher concentrations (approximately 100-fold less potent than against PIKfyve).[5][6] This lack of absolute specificity should be considered when interpreting experimental results, especially at higher doses.

Signaling Pathway and Mechanism of Action

The primary function of PIKfyve is to maintain the cellular pool of PtdIns(3,5)P2. Inhibitors like YM-201636 directly block the kinase's ATP-binding site, preventing the phosphorylation of its substrate, PtdIns(3)P. This leads to a depletion of PtdIns(3,5)P2 and an accumulation of PtdIns(3)P on endosomal membranes, thereby stalling endosome maturation and causing them to swell and form large vacuoles.

PIKfyve_Signaling_Pathway cluster_membrane Endosome Membrane cluster_cytosol Cytosol PI3P PtdIns(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PtdIns(3,5)P2 Endosome Maturation & Fission Endosome Maturation & Fission PI35P2->Endosome Maturation & Fission PIKfyve->PI35P2 Phosphorylation YM201636 YM-201636 / Apilimod YM201636->PIKfyve Inhibition

Caption: The PIKfyve signaling cascade and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of studies involving PIKfyve inhibitors. Below are protocols for key experiments cited in the literature.

In Vitro PIKfyve Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PIKfyve.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PIKfyve kinase.[1]

  • Materials:

    • Purified recombinant PIKfyve enzyme.

    • Substrate: Phosphatidylinositol 3-phosphate (PtdIns(3)P).

    • ATP, including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP.

    • Test compounds (e.g., YM-201636) dissolved in DMSO at various concentrations.

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.).

    • TLC plates for lipid separation.

    • Phosphorimager for detection.

  • Procedure:

    • The PIKfyve enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the kinase reaction buffer.

    • The kinase reaction is initiated by adding the substrate (PtdIns(3)P) and [γ-³²P]ATP.

    • The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at room temperature or 30°C.

    • The reaction is stopped by adding an acidic solution (e.g., HCl).

    • Lipids are extracted from the reaction mixture.

    • The extracted lipids are spotted onto a TLC plate and separated by chromatography.

    • The radiolabeled product, PtdIns(3,5)P2, is visualized and quantified using a phosphorimager.

    • The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by nonlinear regression analysis.

Cell Viability / Cytotoxicity Assay (XTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cell lines.

  • Objective: To determine the cytotoxic effects of YM-201636 on cancer cell lines.[11][12]

  • Materials:

    • NSCLC cell lines (e.g., Calu-1, H1299, HCC827).[11]

    • Cell culture medium and supplements.

    • 96-well plates.

    • YM-201636 at various concentrations.

    • XTT labeling and electron-coupling reagents.

    • Microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of YM-201636 or a vehicle control (DMSO).

    • Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[11]

    • Following incubation, the XTT reagent is added to each well. The reagent is metabolically reduced by viable cells to form a colored formazan product.

    • The plate is incubated for several hours to allow for color development.

    • The absorbance of the formazan product is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

inhibitor_evaluation_workflow A Compound Library (e.g., YM-201636, Apilimod) B Primary Screen: In Vitro Kinase Assay A->B C Determine IC50 (Potency) B->C D Secondary Screen: Kinase Selectivity Panel C->D E Assess Off-Target Effects D->E F Cell-Based Assays: - Vacuolation Phenotype - Cell Viability (XTT) E->F G Confirm Cellular Mechanism & Toxicity F->G

Caption: General workflow for PIKfyve inhibitor evaluation.

Conclusion

Both YM-201636 and Apilimod are invaluable chemical probes for studying the biological roles of PIKfyve. The choice between them depends on the specific research question. Apilimod offers higher selectivity, making it ideal for studies aiming to specifically dissect the roles of PIKfyve without confounding off-target effects.[1][2] YM-201636 remains a potent and widely used research tool, though its potential effects on class IA PI3-kinases at higher concentrations should be considered when interpreting experimental results.[1] This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their studies on PIKfyve-mediated cellular processes.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。